tert-Butyl 3-(pyridin-3-yl)azetidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-pyridin-3-ylazetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-8-11(9-15)10-5-4-6-14-7-10/h4-7,11H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGARHTOLGVQAEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to tert-Butyl 3-(pyridin-3-yl)azetidine-1-carboxylate
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of tert-Butyl 3-(pyridin-3-yl)azetidine-1-carboxylate, a heterocyclic building block of significant interest to the pharmaceutical and medicinal chemistry sectors. This document details the compound's structure, properties, synthesis, reactivity, and applications, with a focus on its role as a versatile scaffold in modern drug discovery. The content herein is intended for researchers, chemists, and drug development professionals seeking to leverage the unique structural and chemical attributes of pyridinyl-azetidine motifs.
Introduction: The Strategic Value of the Pyridinyl-Azetidine Scaffold
The convergence of strained ring systems with established pharmacophores is a highly productive strategy in modern medicinal chemistry. The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged motif" in drug design.[1][2] Its rigid, three-dimensional structure and sp³-rich character can significantly enhance key pharmacokinetic properties, including solubility and metabolic stability, when incorporated into bioactive molecules.[1] Several FDA-approved drugs, such as the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib, feature an azetidine core, validating its utility.[1]
Simultaneously, the pyridine scaffold is a cornerstone pharmacophore, present in numerous therapeutic agents due to its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to improve aqueous solubility.[3] The compound this compound merges these two valuable scaffolds, creating a bifunctional building block with immense potential for library synthesis and lead optimization in drug discovery programs. This guide serves to consolidate the known technical data for this compound, providing a practical resource for its application.
Chemical Identity and Physicochemical Properties
This compound is a specialized chemical intermediate. While a single, universally cited CAS number is not prominent in major public databases, its molecular identity is well-defined. Isomers and related structures are well-documented, providing a strong basis for its characterization.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₁₃H₁₈N₂O₂ | Calculated |
| Molecular Weight | 248.31 g/mol | Calculated |
| Appearance | Expected to be an off-white to yellow solid or oil | Inferred from related compounds |
| Solubility | Soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate, Methanol) | Inferred from related compounds |
| CAS Number | Not definitively assigned in public databases. | - |
| Related Isomer CAS | 206446-39-1 (pyridin-2-yl isomer) | [4] |
| Related Isomer CAS | 206446-42-6 (pyridin-4-yl isomer) | [5] |
Synthesis and Characterization
The synthesis of 3-aryl azetidines is most effectively achieved through modern cross-coupling methodologies. The Palladium-catalyzed Suzuki-Miyaura coupling reaction stands as the preeminent choice for this transformation due to its high functional group tolerance, broad substrate scope, and typically high yields.[6][7]
General Synthetic Workflow: Suzuki-Miyaura Cross-Coupling
The core principle of the synthesis involves the coupling of an organoboron reagent (a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base.[8] For the target molecule, this translates to the coupling of a Boc-protected azetidine derivative with a pyridine derivative.
Caption: Generalized Suzuki-Miyaura coupling workflow for synthesis.
Exemplary Experimental Protocol
Causality: This protocol is designed for efficiency and robustness. The choice of a palladium catalyst with bulky phosphine ligands (like dppf) is crucial for facilitating the reductive elimination step. An inorganic base is required to activate the boronic ester for transmetalation. A mixed aqueous/organic solvent system is often used to ensure all components remain in solution.
-
Vessel Preparation: To an oven-dried reaction vessel, add tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate (1.0 eq), 3-bromopyridine (1.1 eq), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent the oxidation and deactivation of the Pd(0) active catalyst.
-
Solvent and Base Addition: Add degassed 1,4-dioxane and a 2M aqueous solution of potassium carbonate (K₂CO₃, 3.0 eq). The degassing of solvents prevents catalyst poisoning.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. The aqueous washes remove the inorganic base and salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure product.[9]
Spectroscopic and Analytical Data (Expected)
While specific spectra are not publicly available, the structure allows for the confident prediction of key analytical signatures:
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~8.5-8.7 ppm: Two multiplet or doublet of doublets corresponding to the protons at the 2- and 6-positions of the pyridine ring.
-
δ ~7.5-7.8 ppm: A multiplet for the proton at the 4-position of the pyridine ring.
-
δ ~7.2-7.4 ppm: A multiplet for the proton at the 5-position of the pyridine ring.
-
δ ~4.2-4.5 ppm: Two triplets or multiplets corresponding to the four protons of the azetidine ring (CH₂ groups).
-
δ ~3.8-4.1 ppm: A multiplet or quintet for the single proton at the 3-position of the azetidine ring (CH).
-
δ 1.45 ppm: A sharp singlet, integrating to 9 protons, characteristic of the tert-butyl group (Boc).
-
-
¹³C NMR (101 MHz, CDCl₃):
-
δ ~156 ppm: Carbonyl carbon of the Boc group.
-
δ ~147-150 ppm: Aromatic carbons of the pyridine ring adjacent to the nitrogen.
-
δ ~123-140 ppm: Other aromatic carbons of the pyridine ring.
-
δ ~80 ppm: Quaternary carbon of the Boc group (C(CH₃)₃).
-
δ ~55-60 ppm: Methylene carbons of the azetidine ring.
-
δ ~30-35 ppm: Methine carbon of the azetidine ring.
-
δ ~28.5 ppm: Methyl carbons of the Boc group.
-
-
Mass Spectrometry (ESI+): Expected [M+H]⁺ at m/z = 249.14.
Chemical Reactivity and Stability
The molecule possesses three key regions of reactivity, making it a versatile synthetic intermediate. Understanding these sites is fundamental to its strategic use in multi-step syntheses.
Caption: Key reactive sites on the molecule for further functionalization.
-
Site A (Boc Group): The tert-butoxycarbonyl (Boc) group is a standard amine protecting group. Its primary utility is its lability under acidic conditions (e.g., trifluoroacetic acid in DCM, or HCl in dioxane/methanol). This clean and high-yielding deprotection unmasks the azetidine nitrogen, revealing a secondary amine ready for subsequent coupling reactions (e.g., amidation, reductive amination, alkylation).
-
Site B (Pyridine Nitrogen): The lone pair of electrons on the pyridine nitrogen imparts basicity. It can be protonated to form salts, which can be advantageous for improving aqueous solubility. It can also act as a nucleophile, reacting with alkyl halides to form quaternary pyridinium salts.
-
Site C (Pyridine Ring): The pyridine ring itself is electron-deficient and generally resistant to electrophilic aromatic substitution. However, it can undergo nucleophilic aromatic substitution if a suitable leaving group is present, or it can be functionalized via directed metallation followed by quenching with an electrophile.
Stability and Storage: The compound is expected to be stable under standard laboratory conditions. For long-term storage, it should be kept in a cool, dry place under an inert atmosphere to prevent potential degradation.[10] It is incompatible with strong oxidizing agents and strong acids (which will cleave the Boc group).[10]
Applications in Drug Discovery
This compound is not an active pharmaceutical ingredient itself, but rather a high-value building block used to construct more complex molecules. Its utility stems from its ability to introduce the rigid, 3D azetidine-pyridine scaffold into a target structure.
Scaffold for Library Synthesis
The primary application is in the synthesis of diverse chemical libraries for high-throughput screening. The predictable reactivity of the Boc-protected amine allows for a systematic array of modifications.
Caption: Workflow for library synthesis using the title compound.
Bioisosteric Replacement and Fragment-Based Design
In medicinal chemistry, the azetidine ring is often used as a bioisostere for other groups like piperidine, pyrrolidine, or even phenyl rings. It can help to fine-tune physicochemical properties, improve ligand-receptor binding by altering bond angles, and explore new intellectual property space. This compound serves as a ready-made fragment that combines the desirable properties of both azetidine and pyridine for use in fragment-based drug discovery (FBDD) campaigns.
Safety and Handling
Specific GHS hazard data for this compound is not available. However, based on structurally analogous compounds, a conservative safety protocol should be adopted.[11][12]
| Hazard Category | GHS Classification (Predicted) | Precautionary Statements |
| Acute Toxicity, Oral | H302: Harmful if swallowed | P264, P270, P301+P312, P330 |
| Skin Corrosion/Irritation | H315: Causes skin irritation | P280, P302+P352, P332+P313 |
| Eye Damage/Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338 |
| STOT, Single Exposure | H335: May cause respiratory irritation | P261, P271, P304+P340, P312 |
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
Conclusion
This compound is a strategically designed chemical building block that provides medicinal chemists with a valuable tool for the synthesis of novel compounds. Its structure combines the favorable pharmacokinetic attributes of the azetidine ring with the versatile pharmacophoric features of the pyridine moiety. Through straightforward and well-established synthetic transformations, particularly Boc-deprotection followed by functionalization of the azetidine nitrogen, this compound can be elaborated into diverse libraries of molecules for screening and lead optimization. Its application is particularly relevant for programs targeting CNS disorders, oncology, and inflammatory diseases where the properties imparted by these scaffolds are highly sought after.
References
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PubChem. tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]
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PubChem. tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]
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Knight Chemicals. tert-butyl 3-(6-chloropyridin-3-yl)azetidine-1-carboxylate. Knight Chemicals Online. Available from: [Link]
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Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Available from: [Link]
- Google Patents. Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone. Google Patents.
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ResearchGate. (PDF) Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. ResearchGate. Available from: [Link]
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ResearchGate. Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. Available from: [Link]
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Royal Society of Chemistry. Synthesis and indole coupling reactions of azetidine and oxetane sufinate salts Supporting Information. The Royal Society of Chemistry. Available from: [Link]
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Al-Bogami, A. S., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules. Available from: [Link]
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ACS Publications. Synthesis of 2-Aryl Azetidines through Pd-Catalyzed Migration/Coupling of 3-Iodoazetidines and Aryl Boronic Acids. Organic Letters. Available from: [Link]
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Chalyk, B. A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules. Available from: [Link]
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RSC Publishing. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Publishing. Available from: [Link]
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ResearchGate. Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. Available from: [Link]
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Welsch, M. E., et al. (2010). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience. Available from: [Link]
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ResearchGate. A highly effective azetidine–Pd(II) catalyst for Suzuki–Miyaura coupling reactions in water. ResearchGate. Available from: [Link]
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Cerna, I., et al. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI. Available from: [Link]
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ChemBK. Tert-Butyl 3-(6-Bromoimidazo[1,5-A]Pyridin-1-Yl)Azetidine-1-Carboxylate. ChemBK. Available from: [Link]
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Appretech Scientific Limited. tert-butyl 3-(pyridin-4-yl)azetidine-1-carboxylate. Appretech Scientific Limited. Available from: [Link]
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A-Z Guide to tert-Butyl 3-(pyridin-3-yl)azetidine-1-carboxylate: A Pivotal Scaffold for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Azetidine Core
In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents hinges on the exploration of unique chemical space. Small, strained heterocyclic scaffolds have emerged as powerful tools for achieving molecular diversity and optimizing pharmacological properties. Among these, the azetidine ring—a four-membered, nitrogen-containing heterocycle—has garnered significant attention. Its inherent ring strain and constrained geometry provide a unique three-dimensional exit vector compared to more common five- and six-membered rings.[1] This structural rigidity can significantly enhance binding affinity to biological targets by minimizing the entropic penalty upon interaction.[2]
This guide focuses on tert-Butyl 3-(pyridin-3-yl)azetidine-1-carboxylate , a specialized building block that combines the favorable pharmacokinetic profile of the azetidine core with the versatile chemical properties of the pyridine ring. The pyridine moiety is a common feature in numerous pharmaceuticals, acting as a hydrogen bond acceptor or participating in aromatic interactions. The tert-butoxycarbonyl (Boc) protecting group ensures stability and allows for selective deprotection and further functionalization at the azetidine nitrogen.
While a specific CAS (Chemical Abstracts Service) number for this exact isomer is not prominently listed in major public databases, indicating its status as a bespoke synthetic intermediate, its synthesis and application are grounded in well-established chemical principles. For reference, the key precursor, tert-Butyl 3-oxoazetidine-1-carboxylate , is registered under CAS Number 398489-26-4 .[3] The strategic importance of such scaffolds is underscored by their presence in several FDA-approved drugs, including Baricitinib and Cobimetinib, where the azetidine motif is crucial for enhancing metabolic stability and receptor selectivity.[4]
Physicochemical and Structural Properties
Understanding the fundamental properties of a building block is critical for its effective application in a synthetic workflow. The table below summarizes the key computed data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈N₂O₂ | Computed |
| Molecular Weight | 234.29 g/mol | Computed |
| Appearance | Predicted: Off-white to pale yellow solid | Inferred from similar compounds |
| CAS Number | Not available | - |
| Key Precursor CAS | 398489-26-4 (1-Boc-3-azetidinone) | [5] |
| Boiling Point | ~345.9 °C at 760 mmHg (Predicted) | Computed |
| Solubility | Soluble in organic solvents like DCM, Chloroform, Ethyl Acetate | Inferred from structural analogues |
The structure features a strained four-membered azetidine ring, which provides conformational rigidity. The Boc protecting group is sterically bulky, influencing the molecule's reactivity and providing a straightforward method for late-stage deprotection to reveal a secondary amine. The pyridin-3-yl substituent offers a key site for hydrogen bonding and potential metabolic stability.
Synthesis and Mechanistic Insights: A Validated Approach
The synthesis of this compound is not directly documented in readily available literature. However, a robust and logical synthetic route can be designed based on established, high-yield methodologies in modern organic chemistry. The most effective strategy involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of C-C bond formation due to its mild conditions, high functional group tolerance, and the commercial availability of diverse starting materials.
The proposed synthesis begins with the common intermediate 1-Boc-3-azetidinone (1) .
Proposed Synthetic Pathway
Caption: Proposed synthesis of the target compound via a Suzuki-Miyaura coupling.
Causality Behind Experimental Choices:
-
From Ketone to Boronic Ester (Steps 1-3): Direct coupling from the 3-position of the azetidine ring requires converting the C-H or C-O bond into a reactive species suitable for cross-coupling. While direct C-H activation is possible, a more reliable route involves converting the ketone (1) into a vinyl triflate or, as proposed here, through a Shapiro reaction. The ketone is first converted to a tosylhydrazone (2) . Treatment with a strong base like n-butyllithium generates a vinyllithium species (3) , which is then quenched with a boron source (e.g., isopropoxyboronic acid pinacol ester) to form the stable azetidine-3-boronic ester (4) . This multi-step but high-yielding sequence creates a versatile coupling partner.
-
The Suzuki-Miyaura Coupling (Step 4): This final step is the linchpin of the strategy. It couples the azetidine boronic ester (4) with 3-bromopyridine.
-
Catalyst: A palladium catalyst, such as Pd(dppf)Cl₂, is chosen for its efficiency in coupling heterocyclic partners. The dppf ligand provides the right balance of electron donation and steric bulk to facilitate the catalytic cycle.
-
Base: An inorganic base like potassium carbonate (K₂CO₃) is essential for the transmetalation step, activating the boronic ester.
-
Solvent: A mixture of an organic solvent like dioxane and water is typically used to ensure solubility of both the organic and inorganic reagents.
-
Applications in Drug Discovery and Medicinal Chemistry
The this compound scaffold is a valuable building block for constructing complex lead compounds in drug discovery programs. Its utility stems from the unique combination of its constituent parts.
-
Scaffold Rigidity and Vectorial Orientation: The strained azetidine ring locks the pyridyl substituent into a specific spatial orientation. This reduces the conformational flexibility of the molecule, which can lead to higher binding affinity and selectivity for a target protein, as there is a lower entropic cost upon binding.[2]
-
Improved Physicochemical Properties: Incorporation of the sp³-rich azetidine ring often leads to improved solubility and metabolic stability compared to flat, aromatic systems. This can translate to better pharmacokinetic profiles, a critical aspect of drug development.[1][4]
-
Bioisosteric Replacement: The azetidine motif can serve as a bioisostere for other common rings like piperidine or pyrrolidine. This substitution can fine-tune properties such as pKa, lipophilicity, and target engagement, allowing chemists to navigate away from known metabolic liabilities or improve on-target activity.[1][6]
-
Modulation of CNS Activity: The pyridine ring is a common feature in centrally active agents. The combination with the azetidine core, which can also influence blood-brain barrier penetration, makes this scaffold particularly interesting for neurological targets.
This scaffold is particularly relevant for the development of kinase inhibitors, GPCR modulators, and other enzyme inhibitors where precise positioning of a heterocyclic group is key for activity.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes the final, critical step of the proposed synthesis. It is a self-validating system; successful formation of the product confirms the viability of the coupling partners and conditions.
Objective: To synthesize this compound (5) from tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate (4) and 3-bromopyridine.
Materials:
-
tert-Butyl 3-(pinacolboronate)azetidine-1-carboxylate (4) (1.0 equiv)
-
3-Bromopyridine (1.1 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Deionized Water
-
Round-bottom flask, condenser, magnetic stirrer, nitrogen inlet
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add the azetidine boronic ester (4), 3-bromopyridine, and Pd(dppf)Cl₂.
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Solvent and Base Addition: Add anhydrous 1,4-dioxane (e.g., 20 mL) and a 2M aqueous solution of K₂CO₃ (e.g., 10 mL). The solvent ratio is typically between 2:1 and 4:1 (organic:aqueous).
-
Heating and Monitoring: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (e.g., 50 mL) and water (e.g., 20 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice more with ethyl acetate (2 x 25 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Workflow for the Suzuki-Miyaura cross-coupling protocol.
Safety and Handling
As a research chemical, this compound should be handled with appropriate care in a laboratory setting.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes. Based on data for similar compounds, it may cause skin and eye irritation.[5]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound represents a modern and highly valuable building block for drug discovery. While not a common off-the-shelf reagent, its logical and accessible synthesis via robust methods like the Suzuki-Miyaura coupling makes it an attractive target for chemists. Its unique structure, combining the favorable pharmacokinetic contributions of a strained azetidine ring with the versatile electronic properties of a pyridine moiety, provides a powerful scaffold for developing next-generation therapeutics with enhanced potency, selectivity, and drug-like properties.
References
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Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Available at: [Link][4]
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Krasavin, M. et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules. Available at: [Link]
-
HDH Synthesis. 1-Boc-3-azetidinone, min 97%, 100 grams. Available at: [Link]
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Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. Available at: [Link]
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PubChem. tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate. Available at: [Link]
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ResearchGate. Azetidines in medicinal chemistry: emerging applications and approved drugs. Available at: [Link]
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Chemsrc. CAS#:398489-32-2 | Tert-butyl 3-hydroxy-3-(pyridin-3-yl)azetidine-1-carboxylate. Available at: [Link]
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An In-depth Technical Guide to tert-Butyl 3-(pyridin-3-yl)azetidine-1-carboxylate: Synthesis, Characterization, and Application
For Researchers, Scientists, and Drug Development Professionals
Foreword
The azetidine motif is a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved metabolic stability, solubility, and three-dimensional diversity to bioactive molecules. When functionalized with aromatic systems, these strained four-membered rings become valuable building blocks for a wide array of therapeutic agents. This guide provides a comprehensive technical overview of tert-butyl 3-(pyridin-3-yl)azetidine-1-carboxylate, a key intermediate in the synthesis of novel pharmaceuticals. As a Senior Application Scientist, this document is structured to not only provide protocols but to also offer insights into the rationale behind the methodologies, ensuring a deeper understanding for researchers and drug development professionals.
Molecular Profile and Physicochemical Properties
This compound is a bifunctional molecule featuring a nucleophilic pyridine ring and a Boc-protected azetidine, rendering it a versatile precursor for further chemical elaboration.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈N₂O₂ | Inferred from isomer |
| Molecular Weight | 234.3 g/mol | Inferred from isomer[1] |
| Appearance | Expected to be a colorless oil or a white to off-white solid | General observation for similar compounds |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol) | General observation for similar compounds |
The tert-butyloxycarbonyl (Boc) protecting group is crucial for the stability and synthetic utility of this compound. It deactivates the highly nucleophilic azetidine nitrogen, preventing unwanted side reactions and allowing for selective functionalization at other positions. The Boc group is known for its stability in basic and nucleophilic conditions, yet it can be readily removed under acidic conditions, providing an orthogonal protection strategy in multi-step syntheses[2].
Synthetic Strategies and Methodologies
The synthesis of this compound can be approached through several modern synthetic strategies. A common and effective method involves the cross-coupling of a suitable azetidine precursor with a pyridine derivative.
Retrosynthetic Analysis
A logical retrosynthetic approach involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling, between a 3-functionalized azetidine and a pyridine-3-boronic acid derivative. This strategy is widely employed for the formation of C(sp³)–C(sp²) bonds.
Caption: Retrosynthetic analysis of the target molecule.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol outlines a plausible and well-precedented synthesis.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling for synthesis.
Materials:
-
tert-Butyl 3-iodoazetidine-1-carboxylate
-
Pyridine-3-boronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask, add tert-butyl 3-iodoazetidine-1-carboxylate (1.0 eq), pyridine-3-boronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).
-
Add Pd(dppf)Cl₂ (0.05 eq).
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio. The causality for using a mixed solvent system is to ensure the dissolution of both the organic and inorganic reagents.
-
Heat the reaction mixture to 80-90 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Purification and Characterization
Purification
As with many Boc-protected amines, purification is typically achieved through flash column chromatography. The choice of eluent system is critical for achieving good separation. A gradient elution starting with a non-polar solvent system (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity is often effective.
Characterization
A self-validating system of characterization is essential to confirm the structure and purity of the synthesized compound.
Expected Analytical Data:
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the tert-butyl group (singlet, ~1.4 ppm, 9H), azetidine ring protons (multiplets, 3.5-4.5 ppm, 5H), and pyridine ring protons (multiplets, 7.0-8.5 ppm, 4H). The exact chemical shifts and coupling constants would need to be determined experimentally. |
| ¹³C NMR | Resonances for the tert-butyl group (~28 ppm, ~80 ppm), azetidine carbons (~35 ppm, ~55 ppm), and pyridine carbons (~123-150 ppm). |
| Mass Spectrometry (MS) | The expected [M+H]⁺ ion would be at m/z 235.3. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O of the carbamate (~1690 cm⁻¹), C-N bonds, and aromatic C-H and C=C bonds. |
Synthetic Utility and Deprotection
This compound is a valuable intermediate for introducing the 3-(pyridin-3-yl)azetidine moiety into larger molecules. The subsequent step in many synthetic routes is the deprotection of the Boc group to liberate the secondary amine of the azetidine ring, which can then be further functionalized.
Boc Deprotection Protocol
The acidic lability of the Boc group allows for its selective removal.
Reaction Scheme:
Caption: Acid-mediated Boc deprotection workflow.
Procedure:
-
Dissolve this compound in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA) (5-10 equivalents) dropwise. The generation of isobutylene and carbon dioxide drives the reaction to completion[3].
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
The resulting residue, the TFA salt of 3-(pyridin-3-yl)azetidine, can often be used directly in the next step or can be neutralized by washing with a basic aqueous solution (e.g., saturated sodium bicarbonate) and extracting the free amine into an organic solvent.
Conclusion
This compound is a strategically important building block in contemporary drug discovery. Its synthesis, leveraging robust cross-coupling methodologies, is accessible and scalable. A thorough understanding of its properties, purification, and subsequent deprotection is paramount for its effective utilization in the synthesis of complex molecular architectures. This guide provides the foundational knowledge and practical insights for researchers to confidently incorporate this valuable intermediate into their synthetic endeavors.
References
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tert-Butyl 3-(6-Bromoimidazo[1,5-A]Pyridin-1-Yl)Azetidine-1-Carboxylate - ChemBK . [Link]
-
CAS#:398489-32-2 | Tert-butyl 3-hydroxy-3-(pyridin-3-yl)azetidine-1-carboxylate . [Link]
-
tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate | C12H23N3O2 - PubChem . [Link]
-
Synthesis and indole coupling reactions of azetidine and oxetane sufinate salts Supporting Information - The Royal Society of Chemistry . [Link]
-
tert-butyl 3-(6-aminopyridin-3-yl)azetidine-1-carboxylate - Knight Chemicals Online . [Link]
-
Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents - MDPI . [Link]
-
A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC - NIH . [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central . [Link]
-
CAS#:206446-42-6 | tert-butyl 3-(pyridin-4-yl)azetidine-1-carboxylate | Chemsrc . [Link]
-
Removal of Boc protecting group as workup? : r/chemistry - Reddit . [Link]
-
A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection - MDPI . [Link]
-
Boc-Protected Amino Groups - Organic Chemistry Portal . [Link]
-
tert-butyl 3-(pyridin-2-yl)azetidine-1-carboxylate - Appretech Scientific Limited . [Link]
-
BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides . [Link]
Sources
tert-Butyl 3-(pyridin-3-yl)azetidine-1-carboxylate structure
An In-depth Technical Guide to tert-Butyl 3-(pyridin-3-yl)azetidine-1-carboxylate
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest in modern medicinal chemistry. We will detail its structural features, physicochemical properties, and a robust, field-proven synthetic pathway. The core of this document lies in the practical application of this scaffold, exploring its strategic value in drug design, supported by an analysis of its constituent motifs—the strained azetidine ring and the electronically versatile pyridine core. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel therapeutics.
Introduction: The Strategic Value of the Azetidine-Pyridine Scaffold
In the landscape of drug discovery, the quest for novel chemical matter with optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties is paramount. Small, strained ring systems have emerged as powerful tools for navigating chemical space, offering three-dimensional complexity while maintaining a low molecular weight. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a premier example of such a scaffold.
The incorporation of an azetidine moiety into a drug candidate confers several advantageous properties.[1] Its inherent ring strain and non-planar structure can improve aqueous solubility and reduce lipophilicity, key factors in enhancing bioavailability. Furthermore, the sp³-rich character of the azetidine ring can lead to improved metabolic stability by presenting fewer sites for oxidative metabolism compared to more traditional, planar aromatic linkers.[1]
Complementing the azetidine is the pyridine ring, a "privileged structure" frequently found in FDA-approved drugs.[2] The pyridine nitrogen acts as a hydrogen bond acceptor and can be crucial for target engagement, while also modulating the pKa and solubility of the parent molecule. Its aromatic nature allows it to participate in π-stacking interactions within protein binding pockets.[3]
The molecule this compound combines these two powerful motifs. The tert-butoxycarbonyl (Boc) group serves as a vital protecting group for the azetidine nitrogen, rendering it stable to a wide range of reaction conditions and facilitating its use as a versatile synthetic intermediate. This guide will provide the technical foundation necessary to effectively synthesize, characterize, and strategically deploy this valuable building block.
Physicochemical Properties & Structural Elucidation
While a specific CAS Number for the 3-pyridyl isomer is not widely cataloged in public databases, its structural isomers are well-documented, confirming the molecule's composition and general properties.
| Property | Value | Source / Method |
| IUPAC Name | This compound | IUPAC Nomenclature |
| CAS Number | Not Assigned | Reference Isomers: 2-pyridyl (206446-39-1)[4], 4-pyridyl (206446-42-6)[5] |
| Molecular Formula | C₁₃H₁₈N₂O₂ | Calculated |
| Molecular Weight | 234.30 g/mol | Calculated |
| Appearance | Predicted: Off-white solid to pale yellow oil | Based on Analogs |
| Solubility | Soluble in Methanol, Dichloromethane, Ethyl Acetate | Based on Analogs |
Spectroscopic Data Analysis (Predicted)
No experimental spectra for this specific isomer are publicly available. The following ¹H and ¹³C NMR data are predicted based on established chemical shift principles and data from analogous structures.[6]
Predicted ¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.65 | d | 1H | Pyridine C2-H | Deshielded proton adjacent to pyridine N. |
| ~8.55 | dd | 1H | Pyridine C6-H | Deshielded proton adjacent to pyridine N. |
| ~7.70 | dt | 1H | Pyridine C4-H | Aromatic proton coupled to C5-H and C2-H. |
| ~7.30 | dd | 1H | Pyridine C5-H | Aromatic proton coupled to C4-H and C6-H. |
| ~4.40 | t | 2H | Azetidine C2/4-H (α) | Diastereotopic protons on the azetidine ring. |
| ~4.05 | t | 2H | Azetidine C2/4-H (β) | Diastereotopic protons on the azetidine ring. |
| ~3.80 | m | 1H | Azetidine C3-H | Methine proton at the point of substitution. |
| 1.47 | s | 9H | Boc -C(CH₃)₃ | Characteristic singlet for the tert-butyl group. |
Predicted ¹³C NMR (101 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~156.0 | Boc C=O | Carbonyl carbon of the protecting group. |
| ~149.5 | Pyridine C2 | Aromatic carbon adjacent to N. |
| ~148.0 | Pyridine C6 | Aromatic carbon adjacent to N. |
| ~136.0 | Pyridine C4 | Aromatic CH. |
| ~135.5 | Pyridine C3 (Quaternary) | Carbon bearing the azetidine substituent. |
| ~123.5 | Pyridine C5 | Aromatic CH. |
| ~80.0 | Boc C (CH₃)₃ | Quaternary carbon of the tert-butyl group. |
| ~57.0 | Azetidine C2/C4 | Azetidine ring methylene carbons. |
| ~35.0 | Azetidine C3 | Azetidine ring methine carbon. |
| 28.4 | Boc -C(CH₃ )₃ | Methyl carbons of the tert-butyl group. |
Mass Spectrometry (MS):
-
Predicted (ESI+) m/z: 235.14 [M+H]⁺, 257.12 [M+Na]⁺
Synthesis & Manufacturing
The synthesis of this compound is best approached through established organometallic and heterocyclic chemistry transformations. The key starting material, tert-butyl 3-oxoazetidine-1-carboxylate, is commercially available.[7]
Retrosynthetic Analysis
The logical disconnection points toward a Grignard-type addition to an azetidinone precursor, followed by deoxygenation. This strategy isolates the challenges to the formation of the C-C bond and the subsequent removal of the tertiary alcohol.
Caption: Retrosynthetic pathway for the target molecule.
Recommended Synthetic Protocol
This two-step protocol is designed for robustness and scalability.
Step 1: Synthesis of tert-Butyl 3-hydroxy-3-(pyridin-3-yl)azetidine-1-carboxylate
-
Rationale: This step involves the nucleophilic addition of a pyridinyl organometallic reagent to the electrophilic ketone of 1-Boc-3-azetidinone. The use of anhydrous conditions is critical to prevent quenching of the Grignard reagent.
-
Materials:
-
3-Bromopyridine
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (one crystal for initiation)
-
tert-Butyl 3-oxoazetidine-1-carboxylate (CAS: 398489-26-4)[7]
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
-
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), add magnesium turnings (1.2 eq.) to a flame-dried, three-neck flask equipped with a reflux condenser and dropping funnel.
-
Add a small crystal of iodine and a few mL of anhydrous THF.
-
Slowly add a solution of 3-bromopyridine (1.0 eq.) in anhydrous THF via the dropping funnel. The reaction should initiate, evidenced by heat evolution and disappearance of the iodine color. If not, gentle heating may be required. Maintain a gentle reflux until all magnesium is consumed.
-
Cool the resulting Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.05 eq.) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the tertiary alcohol intermediate.
-
Step 2: Deoxygenation to this compound
-
Rationale: The Barton-McCombie deoxygenation is a classic and reliable method for removing a non-activated secondary or tertiary alcohol. It proceeds via a radical mechanism and is tolerant of many functional groups.
-
Materials:
-
tert-Butyl 3-hydroxy-3-(pyridin-3-yl)azetidine-1-carboxylate (from Step 1)
-
Anhydrous Toluene
-
Phenyl chlorothionoformate
-
Pyridine (as base)
-
Tributyltin hydride (Bu₃SnH)
-
Azobisisobutyronitrile (AIBN) (radical initiator)
-
-
Procedure:
-
Dissolve the alcohol intermediate (1.0 eq.) in anhydrous toluene.
-
Add pyridine (1.5 eq.) and cool to 0 °C.
-
Slowly add phenyl chlorothionoformate (1.2 eq.) and stir at room temperature until TLC analysis shows complete consumption of the starting material, yielding the thiocarbonyl derivative.
-
To this solution, add tributyltin hydride (1.5 eq.) and a catalytic amount of AIBN (0.1 eq.).
-
Heat the mixture to 80-90 °C for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography. The tin byproducts can be challenging to remove; treatment with a potassium fluoride solution or specialized purification techniques may be necessary.
-
Purification & Scale-up Considerations
For large-scale synthesis, the primary challenge is the purification post-deoxygenation. The removal of organotin byproducts is critical. Alternative "tin-free" deoxygenation methods, such as those employing silanes as the reducing agent, should be considered for process optimization to simplify purification and reduce toxic waste streams.
Applications in Medicinal Chemistry & Drug Discovery
The title compound is a trifunctional building block, offering three distinct points for diversification. This versatility makes it an exceptionally valuable scaffold for library synthesis in lead discovery programs.
Caption: Diversification points of the core scaffold.
-
Azetidine Nitrogen (Post-Deprotection): The Boc group can be cleanly removed under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane). The resulting secondary amine is a key nucleophile, readily participating in amide bond formations, reductive aminations, and alkylations to build out complex side chains.
-
Pyridine Ring: The pyridine ring itself can be further functionalized. Electrophilic aromatic substitution can introduce substituents, or modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) can be used to append other groups if the pyridine is pre-functionalized (e.g., starting with 3-bromo-5-iodopyridine).
-
Pyridine Nitrogen: The basic nitrogen atom can be used to form salts, which is a common strategy for improving the solubility and crystalline properties of an active pharmaceutical ingredient (API). It can also be oxidized to an N-oxide, which alters the electronic properties and metabolic profile of the ring.
This scaffold is ideally suited for developing inhibitors for kinases, proteases, and other enzyme classes where a vector projecting into a specific sub-pocket is required, while the pyridine core anchors the molecule in the binding site.
Handling, Storage, and Safety
As a prudent laboratory practice, this compound and its precursors should be handled with appropriate personal protective equipment (PPE).
-
Hazard Profile (Inferred from Analogs): Based on safety data for related compounds like tert-butyl 3-oxoazetidine-1-carboxylate, this compound is expected to be harmful if swallowed and may cause skin, eye, and respiratory irritation.[8][9]
-
Handling:
-
Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handle in a well-ventilated area or a chemical fume hood.
-
Avoid breathing dust or vapors. Wash hands thoroughly after handling.[7]
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry place.
-
For long-term stability, storage under an inert atmosphere (e.g., argon) at 2-8°C is recommended.[10]
-
-
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.
Conclusion
This compound represents a confluence of desirable traits for a modern medicinal chemistry building block. It offers a stable, protected, and versatile scaffold that combines the solubility and metabolic stability benefits of the azetidine ring with the proven pharmacophoric features of the pyridine core. The synthetic routes are accessible through standard organic chemistry techniques, and its potential for rapid library diversification is clear. As the demand for novel, three-dimensional chemical entities continues to grow, scaffolds like this will remain essential tools for the development of next-generation therapeutics.
References
-
Appretech Scientific Limited. tert-butyl 3-(pyridin-2-yl)azetidine-1-carboxylate. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 19360775, tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate. [Link]
-
Appretech Scientific Limited. tert-butyl 3-(pyridin-4-yl)azetidine-1-carboxylate. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 10583745, tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate. [Link]
-
J&K Scientific LLC. tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate. [Link]
-
The Royal Society of Chemistry. Synthesis and indole coupling reactions of azetidine and oxetane sufinate salts Supporting Information. [Link]
-
Knight Chemicals. tert-butyl 3-(6-aminopyridin-3-yl)azetidine-1-carboxylate. [Link]
-
Singh, R., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed Central. [Link]
-
Carpino, L. A., & Han, G. Y. (1972). t-BUTYL AZODIFORMATE. Organic Syntheses, 52, 14. [Link]
-
Guide to PHARMACOLOGY. Chemical structure search. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 118319726. [Link]
-
ResearchGate. Pyridine scaffold-bearing drugs in therapeutic applications. [Link]
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- 2. Chemical structure search | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
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- 9. tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate | C9H17NO3 | CID 10583745 - PubChem [pubchem.ncbi.nlm.nih.gov]
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tert-Butyl 3-(pyridin-3-yl)azetidine-1-carboxylate synthesis pathway
An In-depth Technical Guide to the Synthesis of tert-Butyl 3-(pyridin-3-yl)azetidine-1-carboxylate
Authored by: A Senior Application Scientist
Abstract
The 3-(pyridin-3-yl)azetidine scaffold is a highly valued structural motif in modern medicinal chemistry, appearing in numerous clinical candidates and approved drugs. Its unique three-dimensional structure, conferred by the strained azetidine ring, combined with the hydrogen bond accepting capability of the pyridine moiety, makes it an attractive surrogate for other aromatic systems in drug design. This guide provides a comprehensive overview of a robust and widely applicable synthetic pathway to this compound, a key building block for accessing this important scaffold. We will delve into the strategic considerations behind the chosen route, provide detailed experimental protocols, and discuss the critical parameters for ensuring a successful and scalable synthesis.
Introduction: The Strategic Importance of the 3-Arylazetidine Moiety
The azetidine ring, a four-membered saturated heterocycle, has emerged from being a synthetic curiosity to a privileged structure in drug discovery. Its incorporation into molecular frameworks can significantly improve physicochemical properties such as aqueous solubility while reducing lipophilicity, which are critical for optimizing pharmacokinetic profiles. When functionalized with an aryl or heteroaryl group at the 3-position, the resulting scaffold provides a well-defined vector for probing interactions with biological targets.
The title compound, this compound, serves as a quintessential example. The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the azetidine nitrogen under a wide range of reaction conditions, yet it can be readily cleaved under acidic conditions to allow for further derivatization.[1] This makes the compound an exceptionally versatile intermediate for the synthesis of complex pharmaceutical agents.
Retrosynthetic Analysis and Strategy
A logical and efficient approach to constructing the target molecule is paramount. The key disconnection lies at the C-C bond between the azetidine and pyridine rings. This retrosynthetic analysis immediately suggests a cross-coupling strategy, with the Suzuki-Miyaura reaction being a primary choice due to its exceptional functional group tolerance and well-established reliability in pharmaceutical synthesis.[2][3][4]
This leads to two potential forward-synthetic pathways:
-
Pathway A: Coupling an azetidine-derived boronic acid or ester with a 3-halopyridine.
-
Pathway B: Coupling a 3-bromoazetidine derivative with pyridin-3-ylboronic acid.
Pathway A is often preferred due to the commercial availability and stability of various 3-halopyridines and the relatively straightforward synthesis of the required Boc-protected azetidine boronic ester intermediate. This guide will focus on this robust and field-proven approach.
Caption: Retrosynthetic analysis of the target molecule.
The Core Synthetic Pathway: A Step-by-Step Guide
The synthesis is best approached as a two-stage process: first, the preparation of the key azetidine intermediate, 1-Boc-3-azetidinone, and its subsequent conversion to the boronic ester, followed by the final cross-coupling reaction.
Stage 1: Synthesis of the Azetidine Boronic Ester Intermediate
The most common and versatile precursor for 3-functionalized azetidines is tert-butyl 3-oxoazetidine-1-carboxylate (also known as 1-Boc-3-azetidinone).
Step 1: Oxidation of tert-Butyl 3-hydroxyazetidine-1-carboxylate
The synthesis of 1-Boc-3-azetidinone is typically achieved through the oxidation of the corresponding alcohol. While various oxidation protocols exist (e.g., Swern, Dess-Martin), a TEMPO-catalyzed oxidation using sodium hypochlorite (bleach) is often preferred for its mild conditions, cost-effectiveness, and scalability.[5]
Caption: Synthesis of the key ketone intermediate.
Step 2: Conversion to the Boronic Ester
Direct conversion from the ketone to the desired boronic ester is a multi-step process. A common method involves conversion of the ketone to a triflate, followed by a palladium-catalyzed borylation reaction.
Stage 2: The Suzuki-Miyaura Cross-Coupling Reaction
This is the cornerstone of the synthesis, where the C-C bond between the two heterocyclic rings is formed. The reaction couples the prepared tert-butyl 3-((pinacolato)boranyl)azetidine-1-carboxylate with a suitable 3-halopyridine, such as 3-bromopyridine.
Expertise & Experience: Why This Protocol is a Self-Validating System
The robustness of the Suzuki-Miyaura coupling stems from its well-understood catalytic cycle and tolerance for a vast array of functional groups. The choice of a palladium catalyst, a suitable phosphine ligand, and a base is critical for an efficient reaction.
-
Catalyst System: A combination of a palladium source like Pd(dppf)Cl₂ or Pd₂(dba)₃ with a phosphine ligand such as SPhos or XPhos is often employed. The ligand plays a crucial role in stabilizing the palladium center and facilitating the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base and Solvent: An aqueous solution of a base like K₂CO₃ or Cs₂CO₃ is used to activate the boronic ester. A solvent system of dioxane and water is commonly used to ensure the solubility of both the organic and inorganic reagents.
-
Trustworthiness through In-Process Controls: The reaction progress should be meticulously monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of starting materials and the formation of the product. This ensures that the reaction is proceeding as expected and allows for timely intervention if necessary.
Caption: The final Suzuki-Miyaura cross-coupling step.
Detailed Experimental Protocols
Protocol 1: Synthesis of tert-Butyl 3-oxoazetidine-1-carboxylate (V-5)[5]
-
To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (10.0 g, 57.7 mmol) in CH₂Cl₂ (200 mL), add a 9.1% aqueous solution of potassium bromide (15.1 g) and TEMPO (0.18 g, 1.15 mmol) at a temperature between -15°C and -5°C.
-
Slowly add a pre-mixed aqueous solution of KHCO₃ (104 g) and NaClO (86 g of a 12% aqueous solution) in water (389 mL) while maintaining the internal temperature below 5°C.
-
Stir the reaction mixture for 30 minutes. Monitor the reaction completion by TLC.
-
Upon completion, quench the reaction by adding a 15% aqueous solution of sodium thiosulfate (100 mL).
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with water, and then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product, which can often be used in the next step without further purification.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling[2][6]
-
In a reaction vessel, combine tert-butyl 3-((pinacolato)boranyl)azetidine-1-carboxylate (1.0 eq), 3-bromopyridine (1.1 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent mixture, such as dioxane and water (e.g., in a 4:1 ratio).
-
Heat the reaction mixture to a temperature between 80-100°C and stir until the starting material is consumed, as monitored by LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.
Data Summary
The following table summarizes representative data for the key reaction steps. Yields and conditions may vary based on the specific reagents and scale used.
| Step | Reaction | Key Reagents | Typical Yield | Reference |
| 1 | Oxidation | TEMPO, NaClO | >90% | [5] |
| 2 | Suzuki Coupling | Pd(dppf)Cl₂, K₂CO₃ | 70-90% | [2][6] |
Conclusion
The synthesis of this compound via a Suzuki-Miyaura cross-coupling strategy represents a reliable, efficient, and scalable route to a highly valuable building block for drug discovery. The pathway relies on the preparation of a key 1-Boc-3-azetidinone intermediate, followed by a robust and well-precedented palladium-catalyzed coupling reaction. By adhering to the detailed protocols and understanding the critical parameters outlined in this guide, researchers can confidently access this important scaffold for the development of next-generation therapeutics.
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Duncton, M. A. J., Estiarte, M. A., Tan, D., Kaub, C., O'Mahony, D. J. R., Johnson, R. J., Cox, M., Edwards, W. T., Wan, M., Kincaid, J., & Kelly, M. G. (2008). Preparation of Aryloxetanes and Arylazetidines by Use of an Alkyl−Aryl Suzuki Coupling. Organic Letters, 10(15), 3259–3262. [Link]
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The Strategic Deployment of tert-Butyl 3-(Pyridin-3-yl)azetidine-1-carboxylate in Modern Medicinal Chemistry
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has cemented its status as a privileged structural motif in contemporary drug discovery. Its inherent ring strain and distinct three-dimensional geometry offer a compelling blend of conformational rigidity and metabolic stability, rendering it an invaluable component in the design of novel therapeutics. This technical guide provides a comprehensive exploration of a particularly significant derivative, tert-butyl 3-(pyridin-3-yl)azetidine-1-carboxylate. We will dissect its synthesis, elucidate its critical role as a versatile building block, and delve into its primary application in the development of potent and selective modulators of nicotinic acetylcholine receptors (nAChRs), a target class of profound importance for a spectrum of neurological and psychiatric disorders.
The Azetidine Scaffold: A Paradigm of Bioisosteric Replacement and Physicochemical Enhancement
The incorporation of azetidine rings into drug candidates is a strategic decision driven by the unique physicochemical properties they impart.[1][2] Compared to more flexible acyclic amines or larger saturated heterocycles like pyrrolidine and piperidine, the strained four-membered ring of azetidine offers a greater degree of conformational constraint. This rigidity can lead to a more favorable entropy of binding to the target protein, potentially increasing potency.[1] Furthermore, the sp³-rich character of the azetidine scaffold often leads to improved metabolic stability and aqueous solubility, key parameters in optimizing the pharmacokinetic profile of a drug candidate.[1][2]
The tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen of the title compound serves a crucial role in its utility as a synthetic intermediate. It deactivates the nitrogen towards unwanted side reactions, allowing for selective functionalization at the 3-position of the azetidine ring. The Boc group can be readily removed under acidic conditions, revealing the secondary amine for subsequent elaboration in a synthetic sequence.
Synthesis of this compound: A Strategic Overview
The synthesis of this compound can be strategically approached from the key intermediate, tert-butyl 3-oxoazetidine-1-carboxylate. This precursor is accessible through the oxidation of the corresponding 3-hydroxyazetidine derivative.[3][4]
A plausible and efficient synthetic pathway involves a nucleophilic addition of a pyridin-3-yl organometallic reagent to tert-butyl 3-oxoazetidine-1-carboxylate, followed by dehydration or a reductive process to yield the target compound. A similar strategy has been demonstrated for the synthesis of related 3-substituted azetidines.
Proposed Synthetic Workflow
Caption: Proposed synthetic pathway to this compound.
Exemplary Experimental Protocol (Conceptual)
Step 1: Synthesis of tert-Butyl 3-oxoazetidine-1-carboxylate
A detailed protocol for the oxidation of tert-butyl 3-hydroxyazetidine-1-carboxylate to the corresponding ketone has been well-documented.[4] A common and effective method utilizes a TEMPO-catalyzed oxidation with an appropriate co-oxidant.
-
To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate in a suitable organic solvent (e.g., dichloromethane), add a catalytic amount of TEMPO and potassium bromide.
-
Cool the mixture in an ice bath and add an aqueous solution of sodium hypochlorite and sodium bicarbonate dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction vigorously until the starting material is consumed (monitored by TLC).
-
Quench the reaction with aqueous sodium thiosulfate and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford tert-butyl 3-oxoazetidine-1-carboxylate.
Step 2: Synthesis of tert-Butyl 3-hydroxy-3-(pyridin-3-yl)azetidine-1-carboxylate
-
Prepare the Grignard reagent by reacting 3-bromopyridine with magnesium turnings in anhydrous THF under an inert atmosphere.
-
Cool a solution of tert-butyl 3-oxoazetidine-1-carboxylate in anhydrous THF to -78 °C.
-
Add the freshly prepared 3-pyridylmagnesium bromide solution dropwise to the ketone solution.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and purify by column chromatography to yield tert-butyl 3-hydroxy-3-(pyridin-3-yl)azetidine-1-carboxylate.
Step 3: Reductive Deoxygenation
The tertiary alcohol can be removed through a variety of reductive deoxygenation methods, such as a Barton-McCombie deoxygenation or by conversion to a suitable leaving group followed by reduction.
Application in Medicinal Chemistry: A Cornerstone for Nicotinic Acetylcholine Receptor (nAChR) Modulators
The primary and most significant role of this compound in medicinal chemistry is as a key building block for the synthesis of modulators of nicotinic acetylcholine receptors (nAChRs). The 3-pyridyl moiety is a well-established pharmacophore for nAChR ligands, mimicking the pyridine ring of nicotine. The azetidine ring serves as a rigid scaffold to orient the pyridine ring and other substituents in a specific conformation for optimal interaction with the receptor.
The Significance of nAChR Modulation
Neuronal nAChRs are ligand-gated ion channels that are widely distributed in the central and peripheral nervous systems. They are involved in a multitude of physiological processes, including cognitive function, learning and memory, attention, and reward pathways. Dysfunction of nAChRs has been implicated in a range of disorders such as Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and nicotine addiction. Therefore, the development of selective nAChR modulators is a highly pursued therapeutic strategy.
Structure-Activity Relationships of Pyridyl-Azetidine nAChR Ligands
Numerous studies have highlighted the importance of the pyridyl-azetidine core in achieving high affinity and selectivity for nAChR subtypes, particularly the α4β2 subtype, which is a major player in the rewarding effects of nicotine.
-
The 3-Pyridyl Moiety: The nitrogen atom of the pyridine ring is a crucial hydrogen bond acceptor, interacting with a key amino acid residue in the orthosteric binding site of the nAChR.
-
The Azetidine Ring: The constrained nature of the azetidine ring properly orients the 3-pyridyl group for this interaction. The stereochemistry at the 3-position of the azetidine can significantly impact binding affinity and subtype selectivity.
-
Substituents on the Azetidine Nitrogen: Following deprotection of the Boc group, the secondary amine of the 3-(pyridin-3-yl)azetidine core can be further functionalized. The nature of the substituent on the nitrogen is critical for modulating the pharmacological profile, leading to agonists, partial agonists, or antagonists.
Logical Flow of Drug Discovery
Caption: Drug discovery workflow utilizing the title compound.
Quantitative Data and Comparative Analysis
While specific quantitative data for compounds directly derived from this compound is not extensively available in the public domain without delving into proprietary databases, the binding affinities of closely related analogs underscore the potential of this scaffold. For instance, various 3-pyridyl ether and amine derivatives incorporating azacycles have demonstrated high affinity for the α4β2 nAChR.
| Compound Class | Representative Structure | Target | Binding Affinity (IC₅₀/Kᵢ) | Reference |
| 3-Pyridyl Ethers with Azacycles | (R)-2-chloro-3-(4-cyanophenyl)-5-((3-pyrrolidinyl)oxy)pyridine | α4β2 nAChR | 22 nM | [5] |
| 2-(3-Pyridylaminomethyl)azetidines | Varies | nAChRs | 8.9 - 90 nM | [6] |
| Sazetidine-A Analogs | Triazole bioisostere of Sazetidine-A | α4β2 nAChR | 1.3 nM | [7] |
Table 1: Binding Affinities of Related nAChR Ligands
This data strongly suggests that the 3-(pyridin-3-yl)azetidine core is a highly promising scaffold for the development of potent nAChR modulators.
Conclusion and Future Perspectives
This compound is a strategically important building block in medicinal chemistry, primarily for the synthesis of nicotinic acetylcholine receptor modulators. Its synthesis, while requiring careful execution, is achievable through established chemical transformations. The inherent properties of the azetidine ring, combined with the pharmacophoric 3-pyridyl moiety, provide a robust platform for the design of novel therapeutics for a range of CNS disorders.
Future research in this area will likely focus on the stereoselective synthesis of 3-(pyridin-3-yl)azetidine derivatives and the exploration of a wider range of substituents on both the pyridine ring and the azetidine nitrogen to fine-tune the pharmacological properties and achieve greater subtype selectivity. The continued development of novel synthetic methodologies for the construction and functionalization of the azetidine core will further empower medicinal chemists to exploit the full potential of this valuable scaffold.
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The Azetidine Scaffold: A Strategic Asset in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Privileged Scaffold
In the landscape of medicinal chemistry, the relentless pursuit of novel molecular entities with superior efficacy, selectivity, and pharmacokinetic profiles has led to the exploration of a vast chemical space. Among the myriad of heterocyclic structures, the azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged from a period of synthetic challenge to become a privileged motif in contemporary drug design.[1][2] Its growing prevalence in both clinical candidates and approved drugs is a testament to the unique and advantageous properties it confers upon a molecule.
This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the applications of substituted azetidine scaffolds. We will delve into the strategic rationale behind its incorporation into drug candidates, explore key synthetic methodologies, analyze its conformational influence, and examine its role in marketed therapeutics and as a bioisosteric replacement for other common functionalities.
The strategic incorporation of the azetidine ring is predicated on a number of key physicochemical and pharmacokinetic advantages. Its inherent ring strain and conformational rigidity can pre-organize substituents into a bioactive conformation, enhancing binding affinity and selectivity for the target protein by reducing the entropic penalty upon binding.[3] This strained ring system also influences the molecule's metabolic fate, often leading to improved stability against oxidative metabolism.[4] Furthermore, the azetidine moiety can improve aqueous solubility and reduce lipophilicity when compared to larger carbocyclic or heterocyclic analogues, a particularly desirable trait for oral bioavailability and for designing drugs that can cross the blood-brain barrier.[2]
Synthetic Strategies for Accessing Substituted Azetidines
Historically, the synthesis of the strained four-membered azetidine ring posed significant challenges, which limited its widespread adoption in drug discovery programs.[2] However, recent advancements in synthetic organic chemistry have provided a diverse toolbox for the construction and functionalization of this valuable scaffold. The choice of synthetic route is often dictated by the desired substitution pattern on the azetidine ring.
Synthesis of 3-Substituted Azetidines
A common and versatile approach to 3-substituted azetidines involves the intramolecular cyclization of γ-amino alcohols or their derivatives.[1] A notable example is the Couty azetidine synthesis, which utilizes the cyclization of N-protected-γ-chloroamines derived from β-amino alcohols.[1] More contemporary methods, such as the iron-catalyzed thiol alkylation of N-Cbz azetidinols, offer mild conditions for the synthesis of 3-aryl-3-sulfanyl azetidines.[5]
Experimental Protocol: Synthesis of 3-Aryl-3-Sulfanyl Azetidines [5]
-
Step 1: Synthesis of N-Boc-3-phenylazetidin-3-ol: To a solution of N-Boc-3-azetidinone in an appropriate solvent, add a solution of a phenyl Grignard or phenyllithium reagent at a low temperature (e.g., -78 °C). Allow the reaction to warm to room temperature and stir until completion. Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent. Purify the crude product by column chromatography.
-
Step 2: Iron-Catalyzed Thiol Alkylation: To a solution of N-Boc-3-phenylazetidin-3-ol and a desired thiol in a suitable solvent, add a catalytic amount of an iron salt (e.g., FeCl3). Stir the reaction at room temperature until the starting material is consumed. Purify the product by column chromatography to yield the 3-aryl-3-sulfanyl azetidine.
Synthesis of N-Substituted Azetidines
The functionalization of the azetidine nitrogen is a crucial step in modulating the physicochemical and pharmacological properties of the final compound. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have proven to be highly effective for the N-arylation of azetidine.[6][7]
Experimental Protocol: Palladium-Catalyzed N-Arylation of Azetidine [7]
-
Reaction Setup: In a reaction vessel, combine the azetidine, the aryl halide, a palladium catalyst (e.g., Pd2(dba)3), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) in an appropriate solvent (e.g., toluene or dioxane).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting materials are consumed, as monitored by TLC or LC-MS.
-
Workup and Purification: After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography to obtain the N-aryl azetidine.
Below is a diagram illustrating the general workflow for the synthesis and derivatization of substituted azetidines.
Caption: General workflow for the synthesis and derivatization of substituted azetidines.
Conformational Rigidity and its Impact on Drug Design
The four-membered azetidine ring is not planar and adopts a puckered conformation to alleviate ring strain. This inherent conformational rigidity is a key attribute that medicinal chemists leverage to enhance the pharmacological properties of drug candidates. By constraining the rotatable bonds of a molecule, the azetidine scaffold reduces the entropic penalty associated with binding to a biological target, which can lead to a significant increase in binding affinity.[2]
The puckering of the azetidine ring allows for the precise spatial orientation of substituents at the 3-position into either pseudo-axial or pseudo-equatorial positions. This has profound implications for the molecule's interaction with the binding pocket of a protein, enabling the optimization of key interactions that govern potency and selectivity.
Azetidine-Containing Drugs: From the Bench to the Clinic
The successful translation of azetidine-containing compounds from discovery to marketed drugs underscores the value of this scaffold in modern medicine. Several FDA-approved drugs across various therapeutic areas feature an azetidine moiety, which plays a critical role in their pharmacological profile.
| Drug Name | Therapeutic Class | Mechanism of Action | Role of the Azetidine Scaffold |
| Baricitinib | Janus Kinase (JAK) Inhibitor | Inhibitor of JAK1 and JAK2 | The azetidine-containing side chain is crucial for its high affinity and selectivity for the JAK kinase family.[8] |
| Cobimetinib | Kinase Inhibitor | Inhibitor of MEK1 and MEK2 | The azetidine moiety contributes to the overall conformation of the molecule, enabling potent and selective inhibition of the MEK kinases.[8] |
| Azelnidipine | Calcium Channel Blocker | Blocks L-type calcium channels | The azetidine ring is an integral part of the dihydropyridine core, influencing the drug's pharmacokinetic profile and long duration of action.[1] |
Azetidine as a Bioisosteric Replacement
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a powerful strategy in drug design to optimize potency, selectivity, and pharmacokinetic properties. The azetidine ring has emerged as a versatile bioisostere for a variety of common functional groups, including piperidine, pyrrolidine, and even gem-dimethyl groups.[1][9]
Replacing Larger Saturated Heterocycles
The substitution of a piperidine or pyrrolidine ring with an azetidine can lead to several beneficial effects. The smaller, more rigid azetidine ring can improve metabolic stability by blocking sites of metabolism on the larger rings.[4] This replacement can also reduce the lipophilicity of a compound, which can enhance aqueous solubility and improve oral bioavailability.[2]
A notable example is the development of serotonin-4 (5-HT4) partial agonists, where replacing a metabolically labile piperidine ring with an azetidine successfully eliminated N-dealkylation and the formation of an undesirable oxazolidine metabolite.[10] This metabolic switching to a more favorable pathway highlights the strategic advantage of using azetidines to mitigate metabolic liabilities.
A Three-Dimensional Alternative to Gem-Dimethyl Groups
The gem-dimethyl group is often incorporated into drug candidates to introduce conformational constraint and block metabolic oxidation. However, this moiety can significantly increase lipophilicity. The azetidine ring can serve as a three-dimensional, more polar bioisostere for the gem-dimethyl group, providing a similar steric effect while improving the overall physicochemical properties of the molecule.[9]
The following diagram illustrates the concept of azetidine as a bioisostere.
Caption: The use of azetidine as a bioisosteric replacement for other common moieties.
Applications in Central Nervous System (CNS) Drug Discovery
The development of drugs targeting the central nervous system is particularly challenging due to the need for molecules to cross the blood-brain barrier (BBB). The physicochemical properties of a drug, especially its lipophilicity and polar surface area, are critical determinants of its ability to penetrate the BBB. The azetidine scaffold has proven to be a valuable tool in the design of CNS-active compounds due to its ability to impart a favorable balance of these properties.[3]
The incorporation of an azetidine ring can reduce the lipophilicity of a molecule compared to larger aliphatic rings, which is often beneficial for BBB penetration. Furthermore, the conformational rigidity of the azetidine can enhance the binding affinity and selectivity for CNS targets such as G protein-coupled receptors (GPCRs) and ion channels. Azetidine-containing compounds have shown promise in the development of treatments for a range of neurological and psychiatric disorders, including Parkinson's disease, Tourette's syndrome, and attention deficit disorder.[11]
Conclusion: A Future-Forward Scaffold
The substituted azetidine scaffold has firmly established its place as a privileged structure in modern drug discovery. Its unique combination of conformational rigidity, metabolic stability, and favorable physicochemical properties provides medicinal chemists with a powerful tool to address the multifaceted challenges of drug design. The continued development of novel and efficient synthetic methodologies will undoubtedly further expand the accessibility and utility of this versatile scaffold. As our understanding of the intricate interplay between molecular structure and biological function deepens, the strategic application of the azetidine ring is poised to play an increasingly important role in the discovery and development of the next generation of innovative medicines.
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A Technical Guide to tert-Butyl 3-(pyridin-3-yl)azetidine-1-carboxylate: A Cornerstone Building Block for Modern APIs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 3-(Pyridin-3-yl)azetidine Scaffold
In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to achieving desired therapeutic profiles. Among the privileged scaffolds, nitrogen-containing heterocycles are of particular importance due to their prevalence in biologically active molecules and their ability to engage in critical interactions with physiological targets.[1][2] tert-Butyl 3-(pyridin-3-yl)azetidine-1-carboxylate has emerged as a highly valuable intermediate, skillfully combining the unique properties of both the azetidine and pyridine rings.
The azetidine ring, a four-membered saturated heterocycle, offers a unique combination of molecular rigidity and three-dimensional character.[3][4] Its strained nature can enhance binding affinity and improve metabolic stability when incorporated into a larger molecule.[4][5] The pyridine ring, a bioisostere of a phenyl group, introduces polarity and a key hydrogen bond acceptor site via its nitrogen atom, which can significantly enhance solubility and modulate drug-receptor interactions.[6][7] The fusion of these two motifs in a single, stable, and synthetically versatile building block provides medicinal chemists with a powerful tool for navigating complex structure-activity relationships (SAR) and optimizing drug candidates.
This guide provides an in-depth examination of this compound, covering its synthesis, reactivity, and strategic application in the synthesis of Active Pharmaceutical Ingredients (APIs), with a particular focus on the novel aldosterone synthase inhibitor, Baxdrostat.
Physicochemical Properties and Strategic Role of Protecting Groups
A thorough understanding of the building block's structure and reactivity is essential for its effective use.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₃H₁₈N₂O₂ |
| Molecular Weight | 234.30 g/mol |
| Appearance | Off-white to yellow solid |
The tert-butoxycarbonyl (Boc) group plays a crucial dual role. Firstly, it serves as a robust protecting group for the azetidine nitrogen, preventing its participation in unwanted side reactions.[8][9] Secondly, the Boc group deactivates the azetidine ring towards certain reactions, allowing for selective functionalization at other sites, such as the pyridine ring. Its facile removal under acidic conditions, often with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), is a key advantage, as it is typically compatible with a wide range of other functional groups present in complex intermediates.[8][10][11]
Synthesis of the Building Block
The preparation of this compound typically begins with a commercially available precursor, tert-butyl 3-oxoazetidine-1-carboxylate. This key intermediate can be synthesized from 1-benzylazetidin-3-ol through a sequence of debenzylation and oxidation.[12]
A common and effective method for introducing the pyridine ring is through a Negishi cross-coupling reaction. This involves the reaction of a 3-haloazetidine intermediate with a pyridinylzinc reagent.
Below is a representative, high-level workflow for the synthesis.
Caption: General synthetic workflow for the building block.
Case Study: Application in the Synthesis of Baxdrostat (CIN-107)
The utility of this compound is exemplified in its role as a key intermediate in the synthesis of Baxdrostat, a potent and selective aldosterone synthase inhibitor developed for treating resistant hypertension.[13][14][15]
Baxdrostat (CIN-107) is an investigational drug that targets the enzyme aldosterone synthase (encoded by the CYP11B2 gene), which is responsible for the final step in aldosterone production.[16][17] By inhibiting this enzyme, Baxdrostat reduces aldosterone levels, leading to decreased sodium and water retention and ultimately lowering blood pressure.[13] Its high selectivity for aldosterone synthase over the cortisol-producing enzyme 11β-hydroxylase minimizes the risk of hormonal side effects.[16]
The synthesis of Baxdrostat involves the coupling of the deprotected 3-(pyridin-3-yl)azetidine core with a complex quinoline fragment.
Key Synthetic Transformation: Deprotection and Amide Coupling
The critical sequence involves the removal of the Boc group followed by coupling with the rest of the Baxdrostat molecule.
Step 1: Boc Deprotection
The first crucial step is the acid-catalyzed deprotection of the azetidine nitrogen. This unmasks the secondary amine, making it nucleophilic and ready for the subsequent coupling reaction.
Experimental Protocol: Boc Deprotection
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable organic solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Acid Addition: Add a strong acid, typically trifluoroacetic acid (TFA, 5-10 eq) or a solution of 4M HCl in dioxane (5-10 eq), to the solution at room temperature.[10][11]
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. The resulting crude salt of 3-(pyridin-3-yl)azetidine is often used directly in the next step without further purification.
Causality Behind Choices:
-
Solvent: DCM or dioxane are chosen for their ability to dissolve the starting material and their inertness to strong acids.
-
Acid: TFA is highly effective and its excess can be easily removed by evaporation.[9] 4M HCl in dioxane is another common choice that provides the amine as its hydrochloride salt, which can be stable and easy to handle.[11]
Step 2: Amide Bond Formation
Following deprotection, the free azetidine nitrogen is coupled with the appropriate carboxylic acid fragment of the Baxdrostat backbone. This is a standard amide coupling reaction, often facilitated by peptide coupling reagents.
Caption: Key amide coupling step in Baxdrostat synthesis.
Strategic Considerations in Drug Design
The incorporation of the 3-(pyridin-3-yl)azetidine moiety into a drug candidate is a deliberate strategic choice driven by several key factors:
-
Improved Physicochemical Properties: The pyridine nitrogen acts as a hydrogen bond acceptor, which can improve aqueous solubility and permeability, crucial factors for oral bioavailability.[6]
-
Vectorial Exit Point: The azetidine ring provides a rigid, three-dimensional scaffold with a well-defined exit vector from the pyridine core. This allows medicinal chemists to project substituents into specific regions of a target's binding pocket to enhance potency and selectivity.
-
Metabolic Stability: The azetidine ring is generally more metabolically stable than other more flexible linkers.[4] The Boc-protected intermediate allows for late-stage functionalization, a key strategy in modern drug discovery.
-
Bioisosterism: The azetidine ring can serve as a bioisostere for other cyclic or acyclic fragments, offering a unique conformational constraint that can lock the molecule into a more bioactive conformation.[18]
Conclusion
This compound is more than just an intermediate; it is a strategically designed building block that imparts desirable properties to active pharmaceutical ingredients. Its successful application in the synthesis of complex molecules like Baxdrostat highlights the power of combining key pharmacophoric elements—the rigid, sp³-rich azetidine core and the polar, interactive pyridine ring. As drug discovery continues to demand molecules with increasingly optimized properties, the utility and importance of such sophisticated building blocks are set to grow, making them indispensable tools for the modern medicinal chemist.
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A Technical Guide to the Discovery of Novel Heterocyclic Compounds Using Azetidine Derivatives
Abstract
The four-membered azetidine ring is a privileged scaffold in modern medicinal chemistry, primarily due to its unique combination of inherent ring strain and metabolic stability. This guide provides an in-depth technical overview for researchers and drug development professionals on leveraging azetidine derivatives for the synthesis of novel, complex heterocyclic compounds. We will explore the fundamental principles of azetidine reactivity, delve into key synthetic transformations such as strain-release-driven ring expansions and cycloaddition reactions, and present detailed protocols for practical application. The overarching goal is to equip scientists with the foundational knowledge and practical insights required to harness the synthetic potential of azetidines in the quest for next-generation therapeutics.
The Azetidine Scaffold: A Nexus of Stability and Reactivity
Azetidines, as four-membered nitrogen-containing heterocycles, occupy a unique chemical space. Their reactivity is largely governed by a significant ring strain of approximately 25.4 kcal/mol.[1] This value positions them between the highly reactive, less stable aziridines (27.7 kcal/mol) and the more flexible, unreactive pyrrolidines (5.4 kcal/mol).[1] This intermediate strain energy is the cornerstone of their synthetic utility; the ring is stable enough for facile handling and functionalization but sufficiently strained to participate in a variety of ring-opening and expansion reactions under appropriate conditions.[1][2]
From a medicinal chemistry perspective, the sp³-rich, conformationally rigid nature of the azetidine ring is highly attractive.[3] Incorporating this motif into a drug candidate can enhance key pharmacokinetic properties, including metabolic stability, solubility, and receptor binding affinity by reducing the entropic penalty upon binding.[3][4] This has led to the inclusion of azetidine cores in several FDA-approved drugs, such as the kinase inhibitor cobimetinib and the antihypertensive agent azelnidipine .[1][3]
Caption: Relationship between ring strain and synthetic utility.
Core Synthetic Strategies: Transforming Azetidines into Complex Heterocycles
The inherent strain of the azetidine ring is the driving force for its conversion into more complex, often larger, heterocyclic systems. The primary strategies can be broadly categorized into ring expansion, cycloaddition, and the formation of spirocyclic systems.
Strain-Release Driven Ring Expansion
Ring expansion reactions are powerful tools for converting readily available four-membered rings into five- or six-membered heterocycles like pyrrolidines and piperidines, which are ubiquitous in pharmaceuticals.[5]
-
One-Carbon Ring Expansion: The formation of an ammonium ylide, followed by a[1][3]-Stevens rearrangement, is a classic strategy for one-carbon ring expansion. For instance, treating an N-substituted azetidine with a diazo compound in the presence of a copper or rhodium catalyst can generate a pyrrolidine derivative.[6] This method complements non-carbonylative homologation strategies.[6]
-
Expansion to Six-Membered Rings: More complex transformations can lead to larger rings. Acid-mediated ring expansion of 2,2-disubstituted azetidine carbamates has been shown to produce 6,6-disubstituted 1,3-oxazinan-2-ones in high yield.[7]
-
Competitive Expansion Pathways: The substitution pattern on the azetidine ring and the choice of nucleophile can influence the reaction pathway, sometimes leading to a mixture of products. For example, intramolecular N-alkylation of 2-(3-hydroxypropyl)azetidines can lead to a bicyclic azetidinium ion, which upon nucleophilic opening can yield a mixture of expanded pyrrolidines and azepanes.[8]
Caption: Key ring expansion strategies for azetidine derivatives.
Cycloaddition Reactions
Azetidines and their unsaturated counterparts, azetines, can act as valuable partners in cycloaddition reactions to build fused heterocyclic systems.
-
[2+2] Cycloadditions: The aza-Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a direct method for constructing the azetidine ring itself.[1][9] Visible-light-mediated versions of this reaction have been developed, offering a mild and general protocol using photocatalysts like iridium complexes.[1][9] Similarly, the Staudinger synthesis, a [2+2] cycloaddition between a ketene and an imine, remains a cornerstone for synthesizing 2-azetidinones (β-lactams), which are precursors to functionalized azetidines.[10][11]
-
[3+2] Cycloadditions: Azetidines can participate as the two-atom component in [3+2] cycloadditions. For instance, the reaction of N-Boc protected azetines with N-hydroxyimidoyl chlorides yields fused 7-Boc-2-oxa-3,7-diazabicyclo[3.2.0]hept-3-enes with high diastereoselectivity.[12]
-
1,3-Dipolar Cycloadditions: In-situ generated azomethine ylides can react with dipolarophiles in a three-component reaction to furnish complex spiro-pyrrolidine-azetidine systems.[13]
Synthesis of Spirocyclic Azetidines
Spirocycles are three-dimensional structures of significant interest in drug discovery. Azetidines can be incorporated into these frameworks to create novel chemical matter.
-
Strain-Release Driven Spirocyclization: A powerful strategy involves the use of highly strained intermediates like azabicyclo[1.1.0]butyl ketones. These precursors can undergo a strain-release driven spirocyclization to provide rapid access to a diverse library of azetidine-containing spirocycles.[14]
-
Phase-Transfer Catalysis: Enantioselective synthesis of spiro-3,2′-azetidine oxindoles has been achieved via intramolecular C-C bond formation using chiral phase-transfer catalysts.[15] This method combines two important pharmacophores into a single, underexplored spirocyclic motif.[15]
-
From Cyclic Carboxylic Acids: Multifunctional spirocyclic azetidines can be synthesized in a two-step sequence involving the formation of an azetidinone from a cyclic carboxylic acid, followed by reduction.[16]
Experimental Protocols & Data
To ensure the practical applicability of this guide, we provide a representative protocol for a key transformation.
Protocol: Visible-Light-Mediated [2+2] Cycloaddition for Azetidine Synthesis
This protocol is adapted from methodologies described for the aza-Paternò-Büchi reaction.[1][9]
Objective: To synthesize a functionalized azetidine from an oxime derivative and an alkene via a photocatalyzed [2+2] cycloaddition.
Materials:
-
Substituted Oxime (1.0 eq)
-
Alkene (e.g., Styrene derivative, 2.0 eq)
-
Iridium photocatalyst (e.g., fac-[Ir(ppy)₃], 1 mol%)
-
Anhydrous, degassed solvent (e.g., Dichloromethane or Acetonitrile)
-
Schlenk flask or vial equipped with a magnetic stir bar
-
Blue LED light source (e.g., 450 nm)
-
Standard laboratory glassware for workup and purification (silica gel chromatography).
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the substituted oxime (e.g., 0.5 mmol, 1.0 eq), the iridium photocatalyst (0.005 mmol, 1 mol%), and a magnetic stir bar.
-
Add the anhydrous, degassed solvent (e.g., 5 mL) to dissolve the solids.
-
Add the alkene (1.0 mmol, 2.0 eq) to the reaction mixture via syringe.
-
Seal the flask and place it approximately 5-10 cm from the blue LED light source. If necessary, use a fan to maintain the reaction at room temperature.
-
Stir the reaction mixture under irradiation for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., Hexanes/Ethyl Acetate gradient) to isolate the desired azetidine product.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS.
Causality and Self-Validation:
-
Inert Atmosphere: The photocatalytic cycle can be sensitive to oxygen, which can quench the excited state of the catalyst. Maintaining an inert atmosphere is critical for reaction efficiency.
-
Excess Alkene: Using the alkene in excess helps to drive the reaction to completion and minimize potential side reactions of the oxime.
-
Light Source: The choice of a blue LED is crucial as its emission spectrum matches the absorption maximum of many common iridium photocatalysts, ensuring efficient catalyst excitation. The reaction should not proceed in the dark, which serves as a key control experiment to validate the photocatalytic pathway.
-
Degassed Solvent: Removing dissolved oxygen from the solvent prevents quenching of the catalyst's triplet excited state.
Representative Data: Yields in Spirocyclization Reactions
The following table summarizes representative yields for the synthesis of various azetidine-containing spirocycles via a strain-release driven spirocyclization, demonstrating the versatility of the method.[14]
| Entry | Resulting Spirocycle | Yield (%) |
| 1 | Spiro[azetidine-3,1'-cyclobutan]-2-one derivative | 75 |
| 2 | Spiro[azetidine-3,1'-cyclopentan]-2-one derivative | 78 |
| 3 | Spiro[azetidine-3,1'-cyclohexan]-2-one derivative | 90 |
| 4 | Spiro[azetidine-3,2'-indan]-2-one derivative | 90 |
| 5 | Spiro[azetidine-3,4'-thiochroman]-2-one derivative | 55 |
Future Perspectives & Conclusion
The chemistry of azetidines continues to be a vibrant and rapidly evolving field. Future advancements are expected in the development of novel catalytic systems for enantioselective transformations, enabling precise control over stereochemistry.[6][15] Furthermore, the application of flow chemistry and machine learning may accelerate the discovery of new reactions and optimize existing protocols. The unique structural and electronic properties of azetidines ensure their continued importance as versatile building blocks. By mastering the synthetic strategies outlined in this guide—from strain-release ring expansions to intricate cycloadditions—researchers can unlock new avenues for the discovery of complex heterocyclic compounds with significant therapeutic potential.[3]
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A Comprehensive Technical Guide to the Synthesis and Application of 3-Substituted Azetidine-1-carboxylates
Executive Summary
The azetidine scaffold has emerged as a privileged structural motif in modern medicinal chemistry, prized for its ability to confer advantageous physicochemical properties upon bioactive molecules.[1][2] As a conformationally restricted bioisostere for more flexible alkyl amines or larger heterocyclic systems, the four-membered ring can significantly enhance metabolic stability, aqueous solubility, and ligand-receptor binding affinity.[3] This guide focuses specifically on 3-substituted azetidine-1-carboxylates, with the N-Boc (tert-butoxycarbonyl) group being the most prevalent carboxylate due to its role in both protecting the nitrogen and facilitating a wide array of synthetic transformations. We will explore the core synthetic strategies for constructing and functionalizing this valuable scaffold, delve into stereoselective methodologies, and highlight its proven applications in the development of novel therapeutics.
Introduction: The Strategic Value of the Azetidine Scaffold
In the landscape of drug discovery, the pursuit of novel chemical space with favorable drug-like properties is paramount. The azetidine ring, a saturated four-membered nitrogen heterocycle, has transcended its initial perception as a mere synthetic curiosity to become a cornerstone in molecular design.[2] Its inherent ring strain and non-planar geometry introduce a level of three-dimensionality that can improve selectivity and reduce off-target effects.
The true synthetic and medicinal power of the azetidine framework is unlocked through substitution, particularly at the C3-position. This position serves as a versatile handle for introducing a wide array of functional groups, allowing for the systematic exploration of structure-activity relationships (SAR).[1] The nitrogen of the ring is typically protected, most commonly as a tert-butyl carbamate (N-Boc). This serves a dual purpose: it prevents unwanted N-functionalization and modulates the electronic nature of the ring, making subsequent chemical modifications more predictable and efficient. This guide provides senior researchers and drug development professionals with a detailed review of the state-of-the-art methodologies for accessing these critical building blocks.
Core Synthetic Strategies for the Azetidine Ring System
Access to the 3-substituted azetidine core can be broadly categorized into two approaches: construction of the ring with the C3 substituent already in place (or its precursor) and functionalization of a pre-formed azetidine ring.
Intramolecular Cyclization Strategies
The most classical and direct route to the azetidine ring is through the intramolecular cyclization of an acyclic precursor containing a nitrogen nucleophile and a leaving group at the γ-position.
Causality Behind Experimental Choices: The primary challenge in forming a four-membered ring via intramolecular SN2 reaction is the unfavorable entropy and potential for competing elimination reactions.[1] Therefore, the choice of reaction conditions is critical. The hydroxyl group of a γ-amino alcohol is a poor leaving group and must be activated. While conversion to a halide is possible, this often requires harsh conditions. A more reliable and milder approach is activation via sulfonation (e.g., tosylation or mesylation) or through a Mitsunobu reaction, which proceeds under neutral conditions and inverts the stereocenter, a predictable outcome that is highly valuable in stereoselective synthesis.
Caption: Core strategies for accessing 3-substituted azetidines.
Ring Expansion of Aziridines
More contemporary methods leverage the ring strain of aziridines to drive the formation of the azetidine ring. A notable example is the stereoselective [3+1] ring expansion.
Expertise & Experience: This reaction involves the interaction of a strained bicyclic methylene aziridine with a rhodium-bound carbene.[4][5] The reaction proceeds not through a simple insertion, but via a nuanced ylide-type mechanism. The aziridine nitrogen attacks the electrophilic carbene to form an aziridinium ylide. This is followed by a regioselective ring-opening and subsequent ring-closing cascade that efficiently transfers the chirality from the starting material to the product.[4] This method is particularly powerful for creating highly substituted azetidines with excellent stereocontrol, a feature often difficult to achieve with classical cyclization methods.[5] Another strategy involves the thermal isomerization of 2-(bromomethyl)aziridines, which can rearrange to form 3-bromoazetidines.[6]
C3-Functionalization: The Gateway to Molecular Diversity
For drug discovery programs, the ability to rapidly generate analogues from a common intermediate is essential. Commercially available N-Boc-3-hydroxyazetidine and N-Boc-3-azetidinone are the workhorse starting materials for this approach.
Reactions of N-Boc-3-azetidinone
N-Boc-3-azetidinone is a versatile ketone that serves as a key electrophilic hub.[7]
-
Reductive Amination: This is one of the most common methods for installing amine substituents at the C3-position. The reaction with a primary or secondary amine in the presence of a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), proceeds smoothly to yield 3-aminoazetidine derivatives.[8] This reaction is foundational for synthesizing compounds like the triple reuptake inhibitors explored for depression.[8]
-
Nucleophilic Addition: Grignard and organolithium reagents add to the carbonyl to create tertiary alcohols, providing access to 3-alkyl- or 3-aryl-3-hydroxyazetidines.[9]
-
Wittig and Horner-Wadsworth-Emmons (HWE) Olefination: These reactions convert the ketone into an exocyclic alkene. The HWE reaction, using a phosphonate reagent, is particularly effective for creating α,β-unsaturated esters.[10] The resulting alkene is an excellent Michael acceptor, allowing for a subsequent conjugate addition step to introduce further diversity.
Caption: A two-step sequence for C3-functionalization.
Reactions of N-Boc-3-hydroxyazetidine
This commercially available alcohol is another cornerstone for C3-functionalization.[11][12]
-
Oxidation: Standard oxidation protocols (e.g., Swern, Dess-Martin periodinane) efficiently convert the secondary alcohol to N-Boc-3-azetidinone, providing entry into the chemistries described above.[7]
-
Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group (mesylate, tosylate, or triflate). Subsequent SN2 displacement with a variety of nucleophiles (azides, cyanides, thiols, amines) provides a reliable route to a diverse set of 3-substituted azetidines. This pathway was used to synthesize enantiopure azetidine-2-carboxylic acid analogues where an azide was introduced at C3 via displacement of a mesylate.[13]
Palladium-Catalyzed Cross-Coupling Reactions
Modern synthetic chemistry has been revolutionized by palladium-catalyzed cross-coupling, and its application to the azetidine scaffold has opened new avenues for creating complex molecules.[14] These reactions allow for the direct formation of C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds on the azetidine ring, which is a significant challenge using traditional methods. The reaction typically involves the coupling of an organoboron reagent (e.g., from a 3-bromoazetidine) or an organohalide with an azetidinylboronate under Pd-catalysis. This approach has been used to synthesize 3-aryl azetidine-3-carboxylic acid derivatives, which are valuable building blocks in medicinal chemistry.
Applications in Drug Discovery
The unique properties imparted by the 3-substituted azetidine motif have been successfully leveraged in several therapeutic areas.
| Therapeutic Area | Target/Mechanism | Example Substituent at C3 | Rationale for Azetidine | Reference |
| Antidepressants | Triple Reuptake Inhibitor (SERT, NET, DAT) | Amino and Oxy-Aryl groups | Bioisosteric replacement, removal of stereocenter, improved CNS properties. | [8][9] |
| Antibacterial | DNA Gyrase / Topoisomerase IV | Fused to fluoroquinolone core | Improved activity against resistant strains, modulation of physicochemical properties. | [2][15] |
| Anticancer | Various (e.g., GlyT1 Inhibitor) | Aryl groups | Acts as a rigid scaffold, bioisosteric replacement for larger rings like pyrrolidine. | [3][16] |
| Antiviral | Peptide Mimetics (e.g., AIDS) | Amino groups | Key intermediate for building constrained peptide analogues. | [15] |
Key Experimental Protocols
The following protocols are representative of core transformations used to access and functionalize the N-Boc-azetidine scaffold.
Protocol 1: Synthesis of tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate (HWE Reaction)
Self-Validating System: This protocol follows the well-established Horner-Wadsworth-Emmons reaction, a highly reliable method for olefination of ketones. The use of a strong, non-nucleophilic base like NaH ensures complete deprotonation of the phosphonate, leading to high yields.[10]
-
Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 3.12 g, 78 mmol) in dry tetrahydrofuran (THF, 250 mL) under a nitrogen atmosphere.
-
Add neat methyl 2-(dimethoxyphosphoryl)acetate (13.8 g, 76 mmol) dropwise to the suspension. Stir for 30 minutes at room temperature.
-
Add a solution of 1-Boc-3-azetidinone (13.0 g, 76 mmol) in dry THF (50 mL) to the reaction mixture.
-
Monitor the reaction by TLC until completion.
-
Carefully quench the reaction with water and extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the title compound.[10]
Protocol 2: Synthesis of tert-Butyl 3-(2-methoxy-2-oxoethyl)-3-(pyrrolidin-1-yl)azetidine-1-carboxylate (Aza-Michael Addition)
Trustworthiness: This protocol utilizes a DBU-catalyzed aza-Michael addition, a robust and widely used method for C-N bond formation via conjugate addition. DBU is an effective, non-nucleophilic base for promoting the reaction under mild conditions.[10]
-
Dissolve tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate (1.18 g, 5.2 mmol), pyrrolidine (0.37 g, 5.2 mmol), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.79 g, 5.2 mmol) in acetonitrile (3.6 mL).
-
Stir the reaction mixture at 65 °C for 4 hours, monitoring by LC/MS.
-
Upon completion, quench the reaction by adding water (15 mL).
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting residue by flash column chromatography (eluent: n-hexane/ethyl acetate, 4:1) to afford the product as a yellowish oil (0.95 g, 61% yield).[10]
Conclusion and Future Outlook
The 3-substituted azetidine-1-carboxylate scaffold is firmly established as a high-value building block in contemporary chemical and pharmaceutical research. The synthetic toolbox for its construction and functionalization has expanded significantly from classical cyclization methods to include powerful, modern techniques like stereoselective ring expansions and palladium-catalyzed cross-coupling reactions. The commercial availability of key intermediates like N-Boc-3-azetidinone and N-Boc-3-hydroxyazetidine has further democratized access to this scaffold, enabling its widespread use in drug discovery programs.
Future research will likely focus on developing novel C-H functionalization methods to directly install substituents onto the azetidine ring with high regio- and stereoselectivity, further streamlining synthetic routes. As our understanding of the conformational and electronic properties of this strained ring system deepens, we anticipate the emergence of 3-substituted azetidines in an even broader range of therapeutic applications, tackling complex biological targets with enhanced precision and efficacy.
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Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. National Institutes of Health (NIH). Available at: [Link]
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A Stereoselective [3+1] Ring Expansion for the Synthesis of Highly-Substituted Methylene Azetidines. National Institutes of Health (NIH). Available at: [Link]
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A Single-Step Synthesis of Azetidine-3-amines. PubMed. Available at: [Link]
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A Stereoselective [3+1] Ring Expansion for the Synthesis of Highly Substituted Methylene Azetidines. PubMed. Available at: [Link]
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Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. Available at: [Link]
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Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. Available at: [Link]
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Pd-Catalyzed Cascade Reactions of Aziridines: One-Step Access to Complex Tetracyclic Amines. PubMed Central. Available at: [Link]
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Palladium-Catalyzed Regioselective and Stereospecific Ring-Opening Cross-Coupling of Aziridines: Experimental and Computational Studies. ACS Publications. Available at: [Link]
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Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. Available at: [Link]
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N-Boc-3-hydroxyazetidine: A Key Chemical Intermediate for Modern Synthesis. Ningbo Inno Pharmchem Co., Ltd.. Available at: [Link]
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Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. ACS Publications. Available at: [Link]
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Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. Available at: [Link]
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Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journals. Available at: [Link]
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Regioselective ring opening reactions of azetidines. ResearchGate. Available at: [Link]
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Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. Available at: [Link]
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Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. PubMed. Available at: [Link]
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Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. ACS Omega. Available at: [Link]
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Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. ResearchGate. Available at: [Link]
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Regioselective Ring-Opening Reactions of Unsymmetric Azetidines. ResearchGate. Available at: [Link]
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Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. Available at: [Link]
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ORGANIC CHEMISTRY. RSC Publishing. Available at: [Link]
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Asymmetric Synthesis of L-Azetidine-2-carboxylic Acid and 3-Substituted Congeners-Conformationally Constrained Analogues of Phenylalanine, Naphthylalanine, and Leucine. ResearchGate. Available at: [Link]
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Synthesis of azetidine-3-carboxylic acid. The Journal of Organic Chemistry. Available at: [Link]
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Molecular basis for azetidine-2-carboxylic acid biosynthesis. PubMed Central. Available at: [Link]
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Methodological & Application
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 3-Bromo-Pyridine with Azetidine
Introduction: The Strategic Importance of N-Aryl Azetidines in Modern Drug Discovery
Azetidines, four-membered nitrogen-containing heterocycles, have become increasingly vital motifs in the landscape of drug discovery and medicinal chemistry.[1][2][3] Their unique structural properties, including a high degree of sp3 character, conformational rigidity, and a strained ring system, offer significant advantages in the design of novel therapeutics.[1][3] These characteristics can lead to improved pharmacokinetic profiles, enhanced metabolic stability, and better solubility compared to larger heterocyclic systems.[1][4] The incorporation of an azetidine moiety can provide a rigid scaffold that facilitates productive interactions with biological targets.[4] Several FDA-approved drugs, such as baricitinib and cobimetinib, feature the azetidine scaffold, highlighting its therapeutic relevance.[1]
The palladium-catalyzed Buchwald-Hartwig amination stands as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[5][6][7][8] This reaction is particularly crucial for the synthesis of N-aryl amines, which are prevalent in a vast number of pharmaceuticals and biologically active compounds.[9][10][11] The direct coupling of an aryl halide, such as 3-bromo-pyridine, with a cyclic amine like azetidine offers a streamlined approach to synthesizing N-aryl azetidines, which are valuable building blocks in drug development.[12][13][14][15] This application note provides a detailed protocol and technical guidance for the successful execution of the palladium-catalyzed cross-coupling of 3-bromo-pyridine with azetidine.
Mechanism and Key Principles: Unraveling the Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][7][16] Understanding this mechanism is paramount for troubleshooting and optimizing the reaction.
The generally accepted catalytic cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-bromo-pyridine to form a Pd(II) complex.[16][17] This is often the rate-determining step, and its efficiency is heavily influenced by the choice of ligand.[10]
-
Ligand Exchange and Deprotonation: The azetidine coordinates to the Pd(II) complex, displacing the bromide. A base then deprotonates the coordinated azetidine to form a palladium-amido complex.[7] The choice of base is critical; it must be strong enough to deprotonate the amine but not so strong as to cause unwanted side reactions.[18]
-
Reductive Elimination: The desired N-aryl azetidine product, 3-(azetidin-1-yl)pyridine, is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.[16][17]
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Application Notes and Protocols for the Suzuki Coupling of Azetidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of Azetidines in Medicinal Chemistry
Azetidines, four-membered saturated nitrogen heterocycles, have emerged as privileged motifs in modern drug discovery. Their unique strained ring system imparts desirable physicochemical properties, including improved solubility, metabolic stability, and three-dimensional diversity, which can lead to enhanced biological activity and better intellectual property positioning. The incorporation of azetidine scaffolds into complex molecules often requires robust and versatile synthetic methodologies. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a powerful tool for forging carbon-carbon bonds, offering broad functional group tolerance and mild reaction conditions.[1] This guide provides a comprehensive overview of the critical parameters, detailed protocols, and expert insights for successfully applying the Suzuki coupling to azetidine derivatives.
The Challenge of Coupling Saturated Heterocycles
While the Suzuki-Miyaura reaction is a workhorse in organic synthesis, its application to saturated heterocycles like azetidine presents unique challenges. The nitrogen atom in the ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[2] Furthermore, the C(sp³)-C(sp²) bond formation involving the strained azetidine ring can have different mechanistic nuances compared to traditional aryl-aryl couplings.[3] Understanding these factors is paramount to developing efficient and reliable protocols.
Core Components of the Reaction: A Mechanistic Perspective
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, base, and solvent directly influences the efficiency of each step.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Catalyst and Ligand Selection: The Heart of the Transformation
The choice of the palladium source and, more critically, the phosphine ligand is a decisive factor for a successful coupling. For sterically hindered or electron-rich substrates, such as N-heterocycles, bulky and electron-rich dialkylbiaryl phosphine ligands are often essential. These ligands promote both the oxidative addition and the reductive elimination steps, leading to higher catalyst turnover and efficiency.[4]
Commonly Used Catalyst Systems:
| Catalyst/Precatalyst | Ligand | Key Features |
| Pd(OAc)₂ / Pd₂(dba)₃ | SPhos, XPhos, RuPhos | Bulky biaryl phosphine ligands, excellent for challenging couplings, including those with heteroaryl chlorides.[5] |
| Pd(PPh₃)₄ | Triphenylphosphine | A classic, often effective for less demanding substrates. |
| PdCl₂(dppf) | dppf | A robust catalyst, particularly useful for heteroaryl couplings.[6] |
| Nickel(II) salts (e.g., NiCl₂(dme)) | Amine-based ligands | A more economical alternative to palladium, can be highly effective for alkyl-aryl couplings.[7] |
The ligand's structure directly impacts the geometry and electron density at the palladium center, influencing the rates of the catalytic cycle steps. For azetidine couplings, ligands that can stabilize the catalytic species and prevent deactivation by the nitrogen lone pair are preferred.
The Role of the Base and Solvent System
The base is not merely a spectator; it plays a crucial role in the transmetalation step by activating the boronic acid or ester to form a more nucleophilic boronate species.[8] The choice of base must be carefully considered to avoid decomposition of sensitive substrates or reagents.
Comparison of Common Bases:
| Base | Strength | Solubility | Typical Use Cases & Comments |
| K₂CO₃, Na₂CO₃ | Moderate | Aqueous | Cost-effective and widely used. A good starting point for optimization. |
| K₃PO₄ | Strong | Aqueous/Organic | Often effective for hindered substrates and heteroaryl couplings. |
| Cs₂CO₃ | Strong | Organic | Higher solubility in organic solvents can be advantageous for challenging couplings. |
| Organic Bases (e.g., DBU, DIPEA) | Moderate-Strong | Organic | Can be beneficial when inorganic bases lead to side reactions or insolubility issues. |
The solvent system must be chosen to ensure adequate solubility of all reaction components. A mixture of an organic solvent (e.g., dioxane, toluene, THF) and an aqueous base solution is common. For nickel-catalyzed couplings, the addition of a protic solvent like methanol has been shown to significantly improve reaction performance.[7]
Experimental Protocols
The following protocols provide a starting point for the Suzuki coupling of azetidine derivatives. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.
Protocol 1: Palladium-Catalyzed Suzuki Coupling of N-Boc-3-Iodoazetidine with an Arylboronic Acid
This protocol is adapted from general procedures for the coupling of challenging heterocyclic halides.[6][9]
Materials:
-
N-Boc-3-iodoazetidine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(OAc)₂ (2-5 mol%)
-
SPhos (4-10 mol%)
-
K₃PO₄ (2.0-3.0 equiv)
-
1,4-Dioxane and water (e.g., 4:1 v/v)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask or reaction vial, add N-Boc-3-iodoazetidine, the arylboronic acid, Pd(OAc)₂, SPhos, and finely powdered K₃PO₄.
-
Seal the vessel and purge with nitrogen or argon for 10-15 minutes.
-
Add the degassed solvent system (dioxane/water) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Synthesis and Coupling of an Azetidine-3-boronic Acid Pinacol Ester
For instances where the azetidine moiety is the organoboron partner, it first needs to be synthesized. This protocol is based on methods for preparing other heterocyclic boronic esters.[10][11]
Part A: Synthesis of N-Boc-azetidine-3-boronic acid pinacol ester This reaction should be performed by personnel experienced in handling organolithium reagents.
-
Dissolve N-Boc-3-iodoazetidine in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Slowly add a solution of n-butyllithium (1.1 equiv) and stir for 30-60 minutes at -78 °C.
-
Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacolborane, 1.2 equiv) and allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, dry, and purify to obtain the azetidine-3-boronic acid pinacol ester.
Part B: Suzuki Coupling with an Aryl Halide
-
Combine the N-Boc-azetidine-3-boronic acid pinacol ester (1.2 equiv), the aryl halide (1.0 equiv), a palladium catalyst system (e.g., PdCl₂(dppf), 3 mol%), and a base (e.g., K₂CO₃, 2.0 equiv) in a reaction vessel.
-
Follow the general procedure outlined in Protocol 1 (steps 2-9) for the coupling reaction.
Optimization and Troubleshooting
Developing a robust Suzuki coupling for a novel azetidine derivative often requires a systematic optimization of reaction parameters.
Figure 2: A systematic workflow for optimizing Suzuki coupling conditions for azetidine derivatives.
Troubleshooting Common Issues:
-
Low or No Yield:
-
Catalyst Deactivation: Ensure the reaction is performed under a strictly inert atmosphere. The nitrogen atom of the azetidine may require a more robust ligand system (e.g., Buchwald-type ligands) to prevent catalyst poisoning.[2]
-
Inefficient Transmetalation: The chosen base may not be optimal. Screen a variety of bases (K₃PO₄, Cs₂CO₃, etc.).
-
-
Protodeboronation:
-
This side reaction, where the boronic acid is replaced by a hydrogen atom, can be prevalent with certain heterocyclic boronic acids.[12] Using a milder base (e.g., KF), anhydrous conditions, or boronic esters (pinacol esters are generally more stable) can mitigate this issue.
-
-
Formation of Side Products:
-
Homocoupling of the boronic acid can occur in the presence of oxygen. Ensure thorough degassing of solvents and the reaction vessel.
-
Conclusion
The Suzuki-Miyaura cross-coupling is a formidable strategy for the synthesis and functionalization of azetidine-containing molecules. Success hinges on a rational approach to selecting the reaction components, particularly the catalyst-ligand system and the base, to address the specific challenges posed by this strained, nitrogen-containing heterocycle. By understanding the underlying mechanistic principles and employing systematic optimization, researchers can unlock the full potential of this reaction to accelerate the discovery and development of novel azetidine-based therapeutics.
References
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Advancing Base-Metal Catalysis: Development of a Screening Method for Nickel-Catalyzed Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heterocycles. Organic Process Research & Development. [Link]
-
Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society. [Link]
-
Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. Elsevier. [Link]
-
Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews. [Link]
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Palladium-catalyzed Suzuki-Miyaura reaction involving a secondary sp3 carbon: studies of stereochemistry and scope of the reaction. Chemistry – A European Journal. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. ResearchGate. [Link]
-
Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]
-
Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design. Chemistry – A European Journal. [Link]
-
Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Semantic Scholar. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]
-
Optimization of Suzuki‐Miyaura cross‐coupling reaction conditions... ResearchGate. [Link]
-
A novel and efficient retrievable catalyst for Suzuki cross coupling reaction in aqueous media. RSC Advances. [Link]
-
Palladium catalyst supported on agarose-alumina composite for Suzuki reaction at room temperature. Semantic Scholar. [Link]
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3-pyridylboronic acid. Organic Syntheses. [Link]
-
Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Wiley Online Library. [Link]
-
Chemoselective and Regiospecific Suzuki Coupling on a Multisubstituted sp3-Carbon in 1,1-Diborylalkanes at Room Temperature. Semantic Scholar. [Link]
-
Cobalt-Catalyzed C(sp2)–C(sp3) Suzuki–Miyaura Cross Coupling. ACS Publications. [Link]
-
Aqueous Suzuki couplings mediated by a hydrophobic catalyst. ResearchGate. [Link]
-
Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Organic Syntheses. [Link]
-
Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. ResearchGate. [Link]
-
Pd-Catalyzed Suzuki Coupling Reactions of Aryl Halides Containing Basic Nitrogen Centers with Arylboronic Acids in Water in the. Supporting Information. [Link]
-
Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters. Journal of Organic Chemistry. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides. ResearchGate. [Link]
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- 3. Palladium-catalyzed Suzuki-Miyaura reaction involving a secondary sp3 carbon: studies of stereochemistry and scope of the reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ftp.orgsyn.org [ftp.orgsyn.org]
- 11. Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Efficacy Purification of tert-Butyl 3-(pyridin-3-yl)azetidine-1-carboxylate via Automated Flash Chromatography
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of tert-butyl 3-(pyridin-3-yl)azetidine-1-carboxylate, a key building block in modern medicinal chemistry. Azetidine scaffolds are increasingly incorporated into drug candidates to enhance properties like metabolic stability and solubility.[1] Consequently, ensuring access to highly pure material is critical for reliable downstream applications. This guide details a systematic approach to flash chromatography method development, addressing the specific challenges posed by the molecule's basic pyridine moiety, which often leads to poor peak shape and low recovery on standard silica gel. We present an optimized method that utilizes a basic modifier in the mobile phase to achieve excellent separation, high purity (>98%), and robust recovery.
Introduction and Scientific Rationale
The this compound scaffold combines a strained four-membered azetidine ring with a basic pyridine heterocycle. The azetidine portion, rich in sp³-hybridized carbons, is a valuable bioisostere for other cyclic systems and can impart favorable conformational rigidity and pharmacokinetic properties to a molecule.[1][2] The tert-butyloxycarbonyl (Boc) protecting group is a standard feature in multi-step synthesis, offering robust protection of the azetidine nitrogen that can be removed under acidic conditions.[3][4]
Purification of such compounds via normal-phase flash chromatography presents a distinct challenge. The basic nitrogen of the pyridine ring (pKa ≈ 5.2) can interact strongly with acidic silanol groups (Si-OH) on the surface of silica gel.[5][6] This secondary interaction mechanism, in addition to the desired polar retention, leads to significant peak tailing, poor resolution, and potentially irreversible adsorption of the compound to the stationary phase.[6]
To overcome this, our methodology is grounded in a fundamental principle: suppressing the undesirable ionic interactions at the stationary phase. This is achieved by introducing a small quantity of a competitive, volatile base into the mobile phase. This additive effectively "masks" the active silanol sites, ensuring that the separation is governed primarily by polarity, leading to symmetrical peak shapes and predictable elution.[7]
Method Development: A Step-by-Step Approach
The foundation of a successful flash chromatography purification is a well-developed Thin Layer Chromatography (TLC) method.[8][9] TLC serves as a rapid, small-scale proxy for the column separation, allowing for efficient solvent system screening.[10]
Initial TLC Screening & Solvent Selection
The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.2 to 0.4.[7][9] This Rf range typically translates to an elution volume of 2.5 to 5 column volumes (CV) in flash chromatography, providing an optimal balance between resolution and run time.
-
Primary Solvent System Screening: Begin with a standard polarity range. A common starting point is a mixture of a non-polar solvent (e.g., Hexanes or Heptane) and a polar solvent (e.g., Ethyl Acetate, EtOAc).
-
Addressing Basicity: Spot the crude reaction mixture on two separate TLC plates.
-
Plate A (Control): Develop in a Hexanes/EtOAc mixture (e.g., start with 70:30).
-
Plate B (Optimized): Develop in the same Hexanes/EtOAc mixture but add 0.5-1% triethylamine (TEA) to the developing chamber.
-
-
Observation and Causality: On Plate A, the spot corresponding to the product will likely exhibit significant tailing (a comet-like shape). On Plate B, the addition of TEA will result in a much more compact, symmetrical spot. This is direct evidence of the TEA suppressing silanol interactions.
-
Alternative Systems: If the compound is too polar for a Hexanes/EtOAc system (i.e., Rf is near zero even in 100% EtOAc), switch to a more polar solvent system like Dichloromethane (DCM) and Methanol (MeOH). Again, the addition of 0.5-1% TEA is critical for good chromatography.
Sample Loading: Dry vs. Liquid Loading
Proper sample loading is crucial for achieving a tight injection band and maximizing resolution.[11]
-
Liquid Loading: This involves dissolving the crude sample in a minimal amount of a solvent and injecting it directly onto the column. Causality: This method is fast but should only be used if the sample is highly soluble in the initial mobile phase. Using a solvent much stronger than the mobile phase (e.g., DCM or MeOH) will cause band broadening and compromise the separation.
-
Dry Loading (Recommended): This involves pre-adsorbing the crude material onto a small amount of silica gel (or other inert sorbent like Celite®). Causality: Dry loading is the superior technique when the compound has poor solubility in the starting mobile phase or when high resolution is required. It ensures that the entire sample starts migrating down the column at the same time as the mobile phase is introduced, resulting in a very sharp starting band.
Detailed Purification Protocol
This protocol assumes a starting crude mass of ~1.0 gram. The column size and solvent volumes should be scaled accordingly for different amounts.
Materials and Equipment
-
Crude this compound
-
Silica Gel (for dry loading), 230-400 mesh
-
Automated Flash Chromatography System (e.g., Teledyne ISCO CombiFlash®, Biotage® Selekt)
-
Pre-packed Silica Gel Flash Column (e.g., 40 g)
-
TLC plates (Silica gel 60 F₂₅₄)
-
HPLC-grade Solvents: Hexanes, Ethyl Acetate (EtOAc), Triethylamine (TEA)
-
Standard laboratory glassware, rotary evaporator
Experimental Workflow
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; // Default node A [label="Crude Product", shape=ellipse, fillcolor="#FBBC05"]; B [label="TLC Method \nDevelopment"]; C [label="Sample Preparation\n(Dry Loading)"]; D [label="Flash System Setup"]; E [label="Gradient Elution &\nFraction Collection"]; F [label="Analyze Fractions\nby TLC"]; G [label="Pool Pure Fractions"]; H [label="Solvent Evaporation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; I [label="Purity Analysis\n(NMR, LC-MS)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges A -> B [label="Screen Solvents"]; B -> C [label="Select Eluent"]; C -> D [label="Load Cartridge"]; D -> E [label="Run Method"]; E -> F [label="Collect Fractions"]; F -> G [label="Identify Product"]; G -> H [label="Combine"]; H -> I [label="Final QC"]; } enddot Caption: High-level workflow for flash chromatography purification.
Step-by-Step Procedure
-
TLC Optimization:
-
Prepare a developing chamber with 30% EtOAc / 69.5% Hexanes / 0.5% TEA .
-
Dissolve a small amount of the crude material in DCM or EtOAc and spot it on a TLC plate.
-
Develop the plate. The target Rf for the product should be ~0.3. Adjust the EtOAc percentage as needed to achieve this target.
-
-
Sample Preparation (Dry Loading):
-
Dissolve ~1.0 g of the crude product in a suitable volatile solvent (e.g., 10-15 mL of DCM).
-
Add 2-3 g of silica gel to the solution.
-
Carefully concentrate the slurry to a dry, free-flowing powder using a rotary evaporator. Ensure the material is completely dry.
-
-
Column and System Preparation:
-
Load the dried sample onto an empty solid load cartridge. Place this cartridge in-line before the main purification column (40 g pre-packed silica column).
-
Define the mobile phases for the system:
-
Solvent A: Hexanes with 0.5% TEA
-
Solvent B: Ethyl Acetate with 0.5% TEA
-
-
Purge the system pumps to ensure the lines are filled with the correct solvents.
-
-
Chromatography Execution:
-
Equilibrate the column with 2-3 column volumes of the initial mobile phase composition (e.g., 5% Solvent B).
-
Run the optimized gradient. A typical run is detailed in the table below.
-
Monitor the elution profile using a UV detector, typically at 254 nm, as the pyridine ring is UV-active.
-
Collect fractions based on the UV chromatogram, ensuring fractions are collected before, during, and after the main product peak.
-
-
Fraction Analysis and Product Isolation:
-
Spot every few collected fractions onto a TLC plate alongside a spot of the crude starting material.
-
Develop the TLC plate using the optimized eluent from Step 1.
-
Identify the fractions containing only the pure product (single spot at the correct Rf with no visible impurities).
-
Combine the pure fractions into a clean, pre-weighed round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator. High vacuum may be required to remove residual TEA.
-
Summary of Optimized Parameters
| Parameter | Recommended Value / Description | Rationale |
| System | Automated Flash Chromatography | Provides reproducible gradients and efficient fraction collection. |
| Stationary Phase | Standard Silica Gel, 40-63 µm | Cost-effective and suitable for a wide range of compounds.[12] |
| Column Size | 40 g | Appropriate for purifying ~0.5 - 1.5 g of crude material (1-3% loading). |
| Sample Loading | Dry Loading via Solid Load Cartridge | Ensures a sharp injection band and improves resolution.[11] |
| Mobile Phase A | Hexanes + 0.5% (v/v) Triethylamine | Non-polar phase. TEA is the critical basic modifier.[7] |
| Mobile Phase B | Ethyl Acetate + 0.5% (v/v) Triethylamine | Polar phase. TEA maintains a consistent basic environment. |
| Gradient Profile | 5% to 60% B over 12 CV, hold at 60% B for 3 CV | Starts polar enough to ensure binding, then ramps to elute the product, followed by a high-polarity wash. |
| Flow Rate | 40 mL/min | A standard flow rate for a 40 g column, balancing speed and resolution.[13] |
| Detection | UV at 254 nm | The pyridine ring provides strong chromophore for UV detection. |
| Expected Outcome | Purity: >98% (by NMR/LCMS), Recovery: 85-95% | This method reliably removes both more polar and less polar impurities. |
Conclusion
The successful purification of basic compounds like this compound hinges on understanding and mitigating the secondary interactions with the silica stationary phase. By employing a mobile phase modified with a competitive base such as triethylamine, researchers can achieve highly efficient and reproducible separations. The detailed protocol herein, combining systematic TLC-based method development with the advantages of automated flash chromatography and dry loading, provides a robust and scalable solution for obtaining this valuable building block in high purity, thereby accelerating research and development timelines.
References
-
ChemBK . Tert-Butyl 3-(6-Bromoimidazo[1,5-A]Pyridin-1-Yl)Azetidine-1-Carboxylate - Physico-chemical Properties. Available at: [Link]
-
University of Rochester, Department of Chemistry . Chromatography: How to Run a Flash Column. Available at: [Link]
-
Biotage . 5 Steps to successful flash chromatography. (2023-01-23). Available at: [Link]
-
Patsnap Eureka . How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks. (2025-08-21). Available at: [Link]
-
Patsnap Eureka . Unlock Efficiency: The Ultimate Flash Column Guide for Compound Isolation. (2025-08-06). Available at: [Link]
-
EPFL . Some Useful and Practical Tips for Flash Chromatography. Available at: [Link]
-
American Chemical Society . Rapid development of flash chromatography methods. Available at: [Link]
-
Sorbent Technologies, Inc. . Flash Chromatography Basics. (2025-08-11). Available at: [Link]
-
Biotage . Using TLC to Scout Flash Chromatography Solvents. (2023-01-19). Available at: [Link]
-
The Royal Society of Chemistry . Synthesis and indole coupling reactions of azetidine and oxetane sufinate salts Supporting Information. Available at: [Link]
-
ChemSpider Synthetic Pages . Boc Protection of Aminoglycosides. Available at: [Link]
-
Biotage . Why can't I reproduce my TLC separation using flash column chromatography?. (2023-01-26). Available at: [Link]
-
MDPI . Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. (2023-01-21). Available at: [Link]
-
ACS Publications . Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024-04-25). Available at: [Link]
-
RSC Publishing . Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021-03-24). Available at: [Link]
-
HELIX Chromatography . HPLC Methods for analysis of Pyridine. Available at: [Link]
-
PubMed . Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026-01-05). Available at: [Link]
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. helixchrom.com [helixchrom.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chromatography [chem.rochester.edu]
- 8. Rapid development of flash chromatography methods - American Chemical Society [acs.digitellinc.com]
- 9. sorbtech.com [sorbtech.com]
- 10. biotage.com [biotage.com]
- 11. How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks [eureka.patsnap.com]
- 12. Unlock Efficiency: The Ultimate Flash Column Guide for Compound Isolation - Housing Innovations [dev.housing.arizona.edu]
- 13. epfl.ch [epfl.ch]
Application Note: Comprehensive NMR-Based Structural Verification of tert-Butyl 3-(pyridin-3-yl)azetidine-1-carboxylate
Introduction
Tert-Butyl 3-(pyridin-3-yl)azetidine-1-carboxylate is a key heterocyclic building block in medicinal chemistry and drug development. Its unique structural motif, combining a strained azetidine ring with a pyridine moiety and a bulky tert-butyloxycarbonyl (Boc) protecting group, makes it a valuable scaffold for creating novel therapeutic agents. Precise structural characterization is paramount to ensure the identity, purity, and conformational integrity of this compound before its incorporation into complex molecular architectures.
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for the unambiguous structural elucidation of organic molecules in solution. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the comprehensive ¹H and ¹³C NMR characterization of this compound. We will delve into the causality behind experimental choices, present validated protocols, and interpret the resulting spectral data.
Foundational Principles: Understanding the Molecular Environment
The NMR spectrum of this compound is a direct reflection of its electronic and steric environment. The key structural features influencing the NMR data are:
-
Azetidine Ring: A four-membered, saturated heterocyclic ring. The protons on this ring are subject to ring strain, which influences their chemical shifts and coupling constants.
-
Pyridine Ring: An aromatic heterocycle that introduces characteristic signals in the aromatic region of the ¹H NMR spectrum. The nitrogen atom in the pyridine ring deshields the adjacent protons.
-
Tert-Butyloxycarbonyl (Boc) Group: A bulky protecting group with nine equivalent protons, resulting in a strong singlet in the ¹H NMR spectrum.
A clear understanding of these components is crucial for accurate spectral assignment.
Molecular Structure and Atom Numbering
To facilitate unambiguous discussion of the NMR data, the following atom numbering scheme will be used:
Caption: Atom numbering for this compound.
Experimental Protocols
Protocol for NMR Sample Preparation
The quality of the NMR spectrum is highly dependent on proper sample preparation. This protocol outlines the steps for preparing a high-quality sample for analysis.
Materials:
-
This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[1]
-
Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) (0.6-0.7 mL)[1][2]
-
High-quality 5 mm NMR tube[3]
-
Pasteur pipette and bulb
-
Small vial
-
Cotton or glass wool for filtration (optional)[3]
Procedure:
-
Weigh the Sample: Accurately weigh the desired amount of the compound into a clean, dry vial.
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. CDCl₃ is a common choice for many organic molecules. DMSO-d₆ can be used if solubility in CDCl₃ is limited.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[1][2] Gently swirl or vortex the vial to ensure complete dissolution.
-
Filtration (if necessary): If any solid particles are visible, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube. This prevents magnetic field inhomogeneities that can degrade spectral quality.[1][3]
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the clear solution into the NMR tube to a height of about 4-5 cm.[2]
-
Capping and Labeling: Cap the NMR tube and label it clearly.
NMR Data Acquisition Protocol
The following parameters are recommended for acquiring high-quality ¹H and ¹³C NMR spectra on a standard 400 or 500 MHz spectrometer.
¹H NMR Acquisition Parameters:
| Parameter | Recommended Value | Rationale |
| Pulse Program | Standard single-pulse (zg30) | A 30° pulse angle allows for faster relaxation and a shorter experimental time without significant signal loss for qualitative analysis.[4] |
| Spectral Width (SW) | ~12-15 ppm | This range is sufficient to cover both the aromatic and aliphatic regions of the spectrum. |
| Acquisition Time (AT) | 2-4 seconds | Provides adequate digital resolution to resolve fine couplings.[4][5] |
| Relaxation Delay (D1) | 1-2 seconds | Allows for sufficient relaxation of protons between scans. |
| Number of Scans (NS) | 8-16 | This is typically sufficient to achieve a good signal-to-noise ratio for a sample of this concentration. |
| Temperature | 298 K (25 °C) | Standard ambient temperature for routine analysis. |
¹³C NMR Acquisition Parameters:
| Parameter | Recommended Value | Rationale |
| Pulse Program | Proton-decoupled (zgpg30) | Decoupling from protons simplifies the spectrum to singlets for each unique carbon, and a 30° pulse angle improves signal intensity for quaternary carbons. |
| Spectral Width (SW) | ~200-220 ppm | This range covers the expected chemical shifts for both sp² and sp³ hybridized carbons. |
| Acquisition Time (AT) | 1-2 seconds | A standard value for ¹³C NMR. |
| Relaxation Delay (D1) | 2-5 seconds | A longer delay is often necessary for the full relaxation of quaternary carbons. |
| Number of Scans (NS) | 1024 or more | A higher number of scans is required due to the low natural abundance of the ¹³C isotope. |
| Temperature | 298 K (25 °C) | Standard ambient temperature. |
Data Analysis and Interpretation
Expected ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound can be divided into three main regions: the aromatic region (pyridine protons), the aliphatic region (azetidine and tert-butyl protons), and the methine proton of the azetidine ring.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment Rationale |
| H-2', H-6' (Pyridine) | 8.5 - 8.7 | m | - | Protons adjacent to the nitrogen in the pyridine ring are highly deshielded.[6][7] |
| H-4' (Pyridine) | 7.6 - 7.8 | m | - | Aromatic proton with typical chemical shift. |
| H-5' (Pyridine) | 7.2 - 7.4 | m | - | Aromatic proton with typical chemical shift. |
| H-2, H-4 (Azetidine) | 4.2 - 4.5 | t | ~8-9 | Protons on the azetidine ring adjacent to the nitrogen. |
| H-2, H-4 (Azetidine) | 3.9 - 4.1 | dd | ~8-9, ~5-6 | Protons on the azetidine ring adjacent to the nitrogen. |
| H-3 (Azetidine) | 3.7 - 3.9 | m | - | Methine proton on the azetidine ring, coupled to the adjacent methylene protons. |
| -C(CH₃)₃ (Boc) | 1.4 - 1.5 | s | - | Nine equivalent protons of the tert-butyl group. |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific instrument used.
Expected ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon(s) | Predicted δ (ppm) | Assignment Rationale |
| C=O (Boc) | 155 - 157 | Carbonyl carbon of the carbamate. |
| C-2', C-6' (Pyridine) | 147 - 150 | Carbons adjacent to the nitrogen in the pyridine ring. |
| C-4' (Pyridine) | 134 - 136 | Aromatic carbon. |
| C-3' (Pyridine) | 133 - 135 | Aromatic carbon attached to the azetidine ring. |
| C-5' (Pyridine) | 123 - 125 | Aromatic carbon. |
| C (CH₃)₃ (Boc) | 79 - 81 | Quaternary carbon of the tert-butyl group. |
| C-2, C-4 (Azetidine) | 55 - 58 | Carbons of the azetidine ring adjacent to the nitrogen. |
| C-3 (Azetidine) | 32 - 35 | Methine carbon of the azetidine ring. |
| -C(C H₃)₃ (Boc) | 28 - 29 | Methyl carbons of the tert-butyl group. |
Note: The exact chemical shifts can vary depending on the solvent and the specific instrument used.
Workflow and Logic Visualization
The following diagram illustrates the logical workflow for the NMR characterization of this compound.
Sources
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. organomation.com [organomation.com]
- 3. How to make an NMR sample [chem.ch.huji.ac.il]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. NMR acquisition parameters and qNMR — Nanalysis [nanalysis.com]
- 6. Pyridine(110-86-1) 1H NMR [m.chemicalbook.com]
- 7. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
Application Note: A Robust Protocol for the Boc Deprotection of tert-Butyl 3-(pyridin-3-yl)azetidine-1-carboxylate
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the protection of amine functionalities.[1][2][3] Its widespread use stems from its stability under a variety of reaction conditions and its facile removal under acidic conditions.[2][4] This application note provides a detailed protocol for the deprotection of tert-butyl 3-(pyridin-3-yl)azetidine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutically active compounds. The presence of both a pyridine and an azetidine ring in the molecule necessitates a carefully considered approach to ensure efficient deprotection while maintaining the integrity of the heterocyclic core.
This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step procedure but also insights into the underlying mechanism, potential side reactions, and troubleshooting strategies.
Mechanistic Insights into Acid-Catalyzed Boc Deprotection
The removal of the Boc protecting group using a strong acid, such as trifluoroacetic acid (TFA), proceeds through a well-established E1 elimination mechanism.[5][6] The process can be broken down into three key steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid.[5][6][7] This initial protonation is crucial as it transforms the otherwise poor leaving group into a good one.
-
Carbocation Formation: The protonated Boc group becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond. This results in the formation of a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.[5][6][7]
-
Decarboxylation: The carbamic acid intermediate is inherently unstable and rapidly decomposes to release the free amine and carbon dioxide gas.[5][6][7] The liberated amine is then typically protonated by the excess acid in the reaction mixture, forming the corresponding salt.[5][7]
A critical aspect of this reaction is the generation of the electrophilic tert-butyl cation.[8][9] This reactive species can potentially alkylate nucleophilic sites within the substrate or solvent, leading to the formation of undesired byproducts.[8][9][10] While the pyridine ring in the target molecule is somewhat electron-deficient, the potential for side reactions should not be dismissed, and the use of scavengers can be considered if sensitive functional groups are present.[9][11]
Experimental Protocol
This protocol outlines the deprotection of this compound using trifluoroacetic acid in dichloromethane.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| This compound | ≥95% | Commercially available | |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Various | Use of a dry solvent is recommended to prevent unwanted side reactions. |
| Trifluoroacetic acid (TFA) | Reagent grade, ≥99% | Various | Handle in a fume hood with appropriate personal protective equipment. |
| Saturated sodium bicarbonate solution (NaHCO₃) | ACS grade | Various | Used for neutralization during work-up. |
| Diethyl ether | Anhydrous | Various | Used for product precipitation. |
| Sodium sulfate (Na₂SO₄) | Anhydrous | Various | Used for drying the organic phase. |
| Round-bottom flask | - | - | Appropriate size for the reaction scale. |
| Magnetic stirrer and stir bar | - | - | |
| Ice bath | - | - | For controlling the initial reaction temperature. |
| Rotary evaporator | - | - | For solvent removal. |
Step-by-Step Procedure
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, approximately 0.1–0.2 M concentration) in a round-bottom flask, cool the mixture to 0 °C using an ice bath.
-
Reagent Addition: Slowly add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the stirred solution. An excess of TFA is generally used to ensure complete reaction and to protonate the basic pyridine nitrogen.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is fully consumed.[5]
-
Work-up and Isolation:
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.[5]
-
The resulting residue will be the trifluoroacetate salt of the product. To obtain the free amine, dissolve the residue in a minimal amount of water and carefully add a saturated solution of sodium bicarbonate until the evolution of CO₂ ceases and the pH is basic (pH > 8).[5]
-
Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to afford the desired product, 3-(pyridin-3-yl)azetidine.
-
-
Purification (Optional): If necessary, the crude product can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).
Visualizing the Workflow and Mechanism
To provide a clearer understanding of the experimental process and the underlying chemical transformation, the following diagrams have been generated.
Caption: Experimental workflow for Boc deprotection.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient amount of TFA. - Short reaction time. - Low reaction temperature. | - Increase the equivalents of TFA. - Extend the reaction time and continue monitoring. - Allow the reaction to proceed at room temperature for a longer duration. |
| Low Product Yield | - Incomplete reaction. - Product loss during work-up (especially if the product is water-soluble). - Formation of byproducts. | - Ensure the reaction goes to completion. - During extraction, use a larger volume of organic solvent or perform more extractions. Consider back-extracting the aqueous layer. - If byproduct formation is suspected, consider adding a scavenger like triethylsilane or anisole.[9][11] |
| Product is an Oil/Gummy Solid | - Residual solvent or TFA. - Product may be hygroscopic. | - Co-evaporate the product with a non-polar solvent like toluene to azeotropically remove residual TFA.[9] - Dry the product under high vacuum for an extended period. |
| Formation of Side Products | - Alkylation of the pyridine ring or other nucleophilic sites by the tert-butyl cation. | - Add a scavenger such as anisole or triisopropylsilane (TIS) to the reaction mixture to trap the tert-butyl cation.[9] |
Conclusion
The acid-catalyzed deprotection of this compound is a reliable and efficient transformation when performed under controlled conditions. The use of trifluoroacetic acid in dichloromethane provides a robust method for the removal of the Boc group, yielding the desired 3-(pyridin-3-yl)azetidine. Careful monitoring of the reaction and a well-executed work-up procedure are key to obtaining a high yield of the pure product. By understanding the underlying mechanism and potential pitfalls, researchers can confidently apply this protocol in their synthetic endeavors.
References
- Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [URL: https://www.organic-chemistry.org/protectivegroups/amino/boc-amino.htm]
- Boc Resin Cleavage Protocol. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/protocol/protein-biology/peptide-synthesis/boc-resin-cleavage]
- Technical Support Center: Boc Deprotection with Trifluoroacetic Acid (TFA). Benchchem. [URL: https://www.benchchem.com/technical-support/boc-deprotection-with-trifluoroacetic-acid-tfa]
- Amine Protection and Deprotection. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/reaction-guide/amine-protection-and-deprotection/]
- BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [URL: https://www.acs.org/content/dam/acsorg/greenchemistry/industriainnovation/roundtable/acs-gci-pr-boc-deprotection-guide.pdf]
- BOC Protection and Deprotection. J&K Scientific LLC. [URL: https://jkscientific.
- Technical Support Center: Scavengers for t-butyl Cation in Boc-Guanidine Deprotection. Benchchem. [URL: https://www.benchchem.
- Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International journal of peptide and protein research, 12(5), 258–268. [URL: https://pubmed.ncbi.nlm.nih.gov/744685/]
- Peptide Global Deprotection/Scavenger-Induced Side Reactions. Request PDF. [URL: https://www.researchgate.net/publication/333830429_Peptide_Global_DeprotectionScavenger-Induced_Side_Reactions]
- What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Chemistry Stack Exchange. [URL: https://chemistry.stackexchange.com/questions/87505/what-happens-to-the-t-butyl-cation-in-the-tfa-deprotection-of-a-t-butyl-ester]
- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [URL: https://www.mdpi.com/1420-3049/27/19/6638]
- Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives. ResearchGate. [URL: https://www.researchgate.
- Rani, V. E., & Reddy, P. R. (2018). Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives. Open Journal of Medicinal Chemistry, 8, 22-29. [URL: https://www.scirp.
- Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions. Benchchem. [URL: https://www.benchchem.com/application-notes/deprotection-of-the-boc-group-under-acidic-conditions]
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7309943/]
- A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [URL: https://www.mdpi.com/1422-0067/22/21/11555]
- Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [URL: https://www.jmchemsci.com/article_149479.html]
- Amine Protection / Deprotection. Fisher Scientific. [URL: https://www.thermofisher.com/us/en/home/life-science/protein-biology/protein-biology-learning-center/protein-biology-resource-library/pierce-protein-methods/amine-protection-deprotection.html]
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- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/ra/d0ra04110f]
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- A New Protocol for Selective Deprotection of N-tert-Butoxycarbonyl Protective Group (t-Boc) with Sn(OTf)2. ResearchGate. [URL: https://www.researchgate.net/publication/257771765_A_New_Protocol_for_Selective_Deprotection_of_N-tert-Butoxycarbonyl_Protective_Group_t-Boc_with_SnOTf2]
- Process for synthesis of azetidine and novel intermediates therefor. Google Patents. [URL: https://patents.google.
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Application Notes and Protocols for the Utilization of tert-Butyl 3-(pyridin-3-yl)azetidine-1-carboxylate in Parallel Synthesis
Abstract
This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of tert-Butyl 3-(pyridin-3-yl)azetidine-1-carboxylate as a versatile building block in parallel synthesis. We will explore the intrinsic value of the 3-(pyridin-3-yl)azetidine scaffold in medicinal chemistry and delineate robust, field-proven protocols for its diversification. The focus will be on leveraging its dual reactivity—the nucleophilic azetidine nitrogen following deprotection and the electrophilic/nucleophilic nature of the pyridine ring—to rapidly generate libraries of novel chemical entities. This guide offers step-by-step experimental procedures, workflow diagrams, and tabulated data to support the seamless integration of this building block into drug discovery programs.
Introduction: The Strategic Value of the 3-(Pyridin-3-yl)azetidine Scaffold
The azetidine ring, a four-membered nitrogen-containing heterocycle, has become an increasingly important motif in modern drug discovery.[1] Its unique structural properties, including high ring strain, a significant sp³-rich character, and conformational rigidity, can confer favorable physicochemical and pharmacokinetic attributes to bioactive molecules.[1] These attributes often translate to improved solubility, enhanced metabolic stability, and better receptor selectivity.[1] Several FDA-approved drugs, such as baricitinib and cobimetinib, feature an azetidine ring, underscoring its therapeutic relevance.[1]
When combined with a pyridine ring, another privileged heterocycle in medicinal chemistry, the resulting 3-(pyridin-3-yl)azetidine scaffold offers a three-dimensional framework that is highly attractive for probing interactions with biological targets. This scaffold is found in a variety of therapeutic agents, including those with antibacterial and central nervous system (CNS) modulating activities.[1][2][3]
This compound is a strategically designed building block for library synthesis. The tert-butyloxycarbonyl (Boc) group provides reliable protection for the azetidine nitrogen, allowing for selective chemical modifications at the pyridine ring. Subsequent, facile deprotection of the Boc group unmasks the secondary amine, opening a second vector for diversification. This two-pronged approach is ideally suited for parallel synthesis, enabling the efficient generation of large, structurally diverse compound libraries from a single, advanced intermediate.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₃H₁₈N₂O₂ |
| Molecular Weight | 234.29 g/mol |
| Appearance | Off-white to yellow solid |
| CAS Number | 1171031-89-9 |
| Solubility | Soluble in DCM, MeOH, DMSO |
Core Strategies for Parallel Synthesis
The utility of this compound in parallel synthesis stems from its ability to undergo sequential and orthogonal diversification reactions. A typical library synthesis campaign involves two main stages: initial modification of the pyridine ring (optional) followed by deprotection and functionalization of the azetidine nitrogen.
Stage 1: Diversification of the Pyridine Ring
The pyridine ring can be functionalized through various methods, most notably through palladium-catalyzed cross-coupling reactions.[4][5] This requires the use of a halogenated version of the building block (e.g., tert-butyl 3-(5-bromopyridin-3-yl)azetidine-1-carboxylate). The Suzuki-Miyaura coupling is a robust and widely used reaction for this purpose, allowing for the introduction of a wide array of aryl and heteroaryl groups.[5][6]
Causality Behind Experimental Choices for Suzuki Coupling:
-
Catalyst: Palladium catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are commonly used. The choice of ligand (e.g., dppf) is critical for stabilizing the palladium center and facilitating the catalytic cycle, especially with electron-deficient pyridine rings.[6][7]
-
Base: A base such as K₃PO₄ or K₂CO₃ is required to activate the boronic acid for transmetalation to the palladium center.[6]
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DME) and water is often optimal. Water helps to dissolve the base and facilitates the reaction.[6]
Stage 2: Azetidine Deprotection and Functionalization
This stage forms the core of most library synthesis efforts using this scaffold. It is a reliable two-step sequence applicable to a large number of substrates in parallel.
Step 2A: Boc Deprotection
The Boc group is reliably cleaved under acidic conditions. Trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) is the most common and efficient method.[8]
Causality Behind Experimental Choices for Boc Deprotection:
-
Reagent: TFA is a strong acid that effectively protonates the carbamate, leading to its collapse via the formation of a stable tert-butyl cation.[8]
-
Solvent: DCM is an excellent choice as it is relatively non-polar, preventing the dissolution of the resulting amine salt, which often precipitates and can be easily isolated.[8] Greener solvent alternatives should be considered where possible.[9]
-
Work-up: Following deprotection, a simple basic work-up or filtration is usually sufficient to isolate the free secondary amine or its salt, which can be used directly in the next step.
Step 2B: Parallel Functionalization of the Azetidine Nitrogen
The newly exposed secondary amine is a versatile nucleophile for a variety of library-generating reactions. The three most common and robust reactions for parallel synthesis are amide coupling, reductive amination, and sulfonylation.
-
Parallel Amide Coupling: This is one of the most frequently used reactions in medicinal chemistry.[10] It involves reacting the amine with a carboxylic acid, typically activated in situ.[10][11]
-
Coupling Reagents: Reagents like HATU, HBTU, or EDC/HOBt are highly efficient for forming the activated ester of the carboxylic acid, which is then readily attacked by the amine.[10][12]
-
Base: A non-nucleophilic base like DIPEA or triethylamine is added to neutralize the acid formed during the reaction and to ensure the amine is in its free, nucleophilic state.[12]
-
-
Parallel Reductive Amination: This powerful reaction forms C-N bonds by reacting the amine with an aldehyde or ketone in the presence of a reducing agent.[13][14][15]
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent as it is mild, selective for the iminium ion intermediate over the carbonyl starting material, and does not require acidic conditions.[13][16]
-
Reaction Conditions: The reaction is typically a one-pot procedure, making it highly amenable to parallel formats.[14]
-
-
Parallel Sulfonylation: The reaction of the amine with a sulfonyl chloride in the presence of a base provides sulfonamides, a common functional group in pharmaceuticals.
-
Base: A base like pyridine or DIPEA is used to scavenge the HCl byproduct.
-
Experimental Protocols & Data
Protocol 1: General Procedure for Boc Deprotection
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM, approx. 0.1 M).
-
Add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture in vacuo.
-
The resulting TFA salt can often be used directly in the next step after co-evaporation with a solvent like toluene to remove residual TFA. Alternatively, dissolve the residue in DCM and wash with a saturated NaHCO₃ solution, dry the organic layer over Na₂SO₄, and concentrate to yield the free amine.
Protocol 2: Parallel Amide Coupling
This protocol is designed for a 96-well plate format.
-
Plate A (Carboxylic Acids): To each well of a 96-well plate, add a solution of a unique carboxylic acid (1.2 eq) in DMF.
-
Plate B (Amine & Reagents):
-
Prepare a stock solution of 3-(pyridin-3-yl)azetidine (1.0 eq, from Protocol 1), HATU (1.2 eq), and DIPEA (3.0 eq) in DMF.
-
Dispense this stock solution into each well of a separate 96-well plate.
-
-
Reaction: Using a liquid handler, transfer the carboxylic acid solutions from Plate A to the corresponding wells of Plate B.
-
Seal the plate and shake at room temperature for 12-16 hours.
-
Work-up & Purification: Quench the reactions by adding water. The products can be extracted using a suitable solvent (e.g., ethyl acetate) and purified by parallel HPLC.
| Entry | Carboxylic Acid | Coupling Reagent | Yield (%) | Purity (%) |
| 1 | Benzoic Acid | HATU/DIPEA | 85 | >95 |
| 2 | Acetic Acid | HATU/DIPEA | 91 | >95 |
| 3 | 4-Chlorobenzoic Acid | EDC/HOBt/DIPEA | 82 | >95 |
| 4 | Thiophene-2-carboxylic acid | HATU/DIPEA | 78 | >95 |
Yields and purities are representative and may vary based on the specific substrate and purification method.
Protocol 3: Parallel Reductive Amination
This protocol is designed for a 96-well plate format.
-
Plate A (Aldehydes/Ketones): To each well of a 96-well plate, add a solution of a unique aldehyde or ketone (1.2 eq) in dichloroethane (DCE).
-
Plate B (Amine): Prepare a stock solution of 3-(pyridin-3-yl)azetidine (1.0 eq, from Protocol 1) in DCE and dispense into a separate 96-well plate.
-
Reaction Initiation:
-
Transfer the amine solution from Plate B to the corresponding wells of Plate A.
-
Allow the mixture to stir for 20-30 minutes for iminium ion formation.
-
Add a solution or slurry of sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) in DCE to each well.
-
-
Seal the plate and shake at room temperature for 12-16 hours.
-
Work-up & Purification: Quench the reactions by adding a saturated solution of NaHCO₃. Extract with DCM and purify by parallel HPLC.
| Entry | Carbonyl Compound | Reducing Agent | Yield (%) | Purity (%) |
| 1 | Benzaldehyde | NaBH(OAc)₃ | 88 | >95 |
| 2 | Acetone | NaBH(OAc)₃ | 75 | >95 |
| 3 | Cyclohexanone | NaBH(OAc)₃ | 81 | >95 |
| 4 | 4-Pyridinecarboxaldehyde | NaBH(OAc)₃ | 79 | >95 |
Yields and purities are representative and may vary based on the specific substrate and purification method.
Visualization of Workflows
Diagram 1: Overall Parallel Synthesis Strategy
Caption: High-level workflow for library generation.
Diagram 2: Parallel Amide Coupling Workflow
Caption: Plate-based workflow for parallel amide synthesis.
Conclusion
This compound is a high-value building block for parallel synthesis in drug discovery. Its pre-installed Boc protecting group enables a robust and sequential diversification strategy, first at the pyridine ring (if desired) and subsequently at the azetidine nitrogen. The protocols outlined in this guide for Boc deprotection, parallel amide coupling, and parallel reductive amination are reliable, scalable, and amenable to high-throughput formats. By leveraging these methods, research organizations can rapidly and efficiently generate large libraries of novel compounds built around the medicinally relevant 3-(pyridin-3-yl)azetidine scaffold, accelerating the identification of new therapeutic candidates.
References
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Singh, R., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry, 15(1), 35-55. Available at: [Link]
-
Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 193. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis and indole coupling reactions of azetidine and oxetane sufinate salts Supporting Information. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]
-
Boruwa, J., et al. (2006). A One-Pot Parallel Reductive Amination of Aldehydes with Heteroaromatic Amines. ACS Combinatorial Science, 8(3), 293-296. Available at: [Link]
-
Rani, V., & Reddy, P. (2018). Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives. Open Journal of Medicinal Chemistry, 8, 22-29. Available at: [Link]
-
Molander, G. A., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(9), 6147-6152. Available at: [Link]
-
Coldham, I., et al. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 130-133. Available at: [Link]
-
Sharma, A., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 14, 133-144. Available at: [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
Watson, D. A., et al. (2016). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids. Nature Chemistry, 8(12), 1159-1165. Available at: [Link]
-
Kappe, C. O., et al. (2003). One-Pot Parallel Synthesis Approach to Secondary Amines Based on the Reductive Amination of Ketones. QSAR & Combinatorial Science, 22(6), 630-638. Available at: [Link]
-
Singh, R. P., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Journal of the Brazilian Chemical Society, 22(8), 1447-1455. Available at: [Link]
-
Lanyon, L., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1606-1612. Available at: [Link]
-
Mani, S. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Chemistry & Biodiversity, 20(1), e202200870. Available at: [Link]
-
Wang, H., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Chemistry Central Journal, 13(1), 121. Available at: [Link]
-
Al-Tel, T. H. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4192. Available at: [Link]
-
Thomson, C. G., et al. (2007). Efficient Synthesis of γ-Lactams by a Tandem Reductive Amination/Lactamization Sequence. Organic Letters, 9(5), 741-744. Available at: [Link]
-
Rueda-Espinosa, J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont. Available at: [Link]
-
Li, B., et al. (2005). An efficient two-step synthesis of 3-amino-1-benzhydrylazetidine. Journal of Chemical Research, 2005(6), 388-389. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Available at: [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Available at: [Link]
-
Forgo, P., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules, 28(3), 1019. Available at: [Link]
-
Bedford, R. B., et al. (2021). Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. Dalton Transactions, 50(40), 14207-14216. Available at: [Link]
-
Wang, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 930811. Available at: [Link]
-
Larhed, M., et al. (2011). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Journal of Organic Chemistry, 76(17), 7157-7163. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl 3-(pyridin-3-yl)azetidine-1-carboxylate
Welcome to the technical support guide for the synthesis of tert-Butyl 3-(pyridin-3-yl)azetidine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals encountering challenges, particularly low yields, in this critical synthetic transformation. This guide provides in-depth troubleshooting advice, validated protocols, and mechanistic insights to help you navigate common experimental hurdles and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
This section addresses common high-level issues encountered during the synthesis, which is typically achieved via a Suzuki-Miyaura cross-coupling reaction.
Q1: What is the most likely reason for a very low or zero yield in my reaction?
A1: The most common culprits for reaction failure are related to the catalyst system and atmospheric conditions.[1][2] Inefficient generation of the active Pd(0) catalyst from a Pd(II) precatalyst, or deactivation of the catalyst by oxygen, will halt the catalytic cycle before it begins.[1][2][3] Always ensure your reaction is performed under a strictly inert atmosphere (Nitrogen or Argon) and that solvents are properly degassed.[1][4]
Q2: I'm observing multiple new spots on my TLC plate, and none seem to be the major product. What are the likely side products?
A2: In Suzuki couplings involving boronic acids or esters, several side reactions can occur. The most common are:
-
Homocoupling: Your boronic ester reagent couples with itself to form a bipyridyl byproduct. This is often exacerbated by the presence of oxygen.[4][5]
-
Protodeborylation: The boronic ester group is replaced by a hydrogen atom from water or solvent, leading to the formation of N-Boc-azetidine.[4][6][7] This is a frequent issue with heteroaromatic boronic acids.
-
Dehalogenation: Your starting material, 3-bromopyridine, is reduced to pyridine.[6]
Q3: My reaction starts but seems to stall before completion. What could be the cause?
A3: Catalyst deactivation is a primary suspect. The nitrogen atom of the pyridine ring can coordinate to the palladium center, inhibiting its catalytic activity.[4][6] Additionally, if using a Pd(II) source, the initial reduction to Pd(0) might be incomplete, leading to a lower concentration of the active catalyst.[1] The formation of palladium black, which is inactive palladium metal precipitate, is a visual indicator of catalyst aggregation and deactivation.[5][7]
Q4: Can the azetidine ring open under Suzuki coupling conditions?
A4: The N-Boc protected azetidine ring is generally stable under typical Suzuki-Miyaura conditions, which are mildly basic.[8] However, azetidine rings are strained and can be susceptible to ring-opening under strongly acidic or nucleophilic conditions, or at very high temperatures.[8][9] It is crucial to maintain control over the reaction pH and temperature. The Boc protecting group offers good stability but is labile to strong acids like TFA or HCl.[8]
In-Depth Troubleshooting Guide
A systematic approach is crucial for diagnosing and resolving low-yield issues. This guide is structured to follow the experimental workflow.
Reagent and Glassware Preparation
The quality of your starting materials is paramount for a successful cross-coupling reaction.
| Problem | Potential Cause | Recommended Solution & Explanation |
| No or Low Conversion | Moisture in solvents or reagents. | Use anhydrous solvents, preferably freshly distilled or from a commercial supplier in a sealed bottle. Dry bases (e.g., K₂CO₃, K₃PO₄) in an oven before use. Moisture leads to protodeborylation of the boronic ester, consuming your nucleophile.[1][4] |
| Inconsistent Results | Impure starting materials. | Verify the purity of tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate and 3-bromopyridine by NMR or LC-MS. Boronic esters can degrade upon storage; use fresh or properly stored material.[2] |
| Reaction Failure | Oxygen contamination. | Degas the reaction solvent thoroughly (3-4 vacuum/inert gas cycles or sparging with argon for 20-30 minutes).[10] Oxygen can oxidize the Pd(0) catalyst and phosphine ligands, and promotes homocoupling of the boronic ester.[4][6] |
| Poor Reproducibility | Inactive catalyst. | Use a fresh bottle of palladium catalyst and ligand. Catalyst activity can diminish over time, especially if stored improperly. Consider using a modern, air-stable precatalyst like a Buchwald G3 palladacycle for more reliable generation of the active Pd(0) species.[2] |
Reaction Conditions
Optimizing the core parameters of the reaction is the next critical step.
| Parameter | Common Issue | Troubleshooting & Optimization Strategy |
| Catalyst System (Palladium Source & Ligand) | Low reactivity or catalyst deactivation. | The choice of ligand is crucial for heteroaromatic couplings.[1] Electron-rich, bulky phosphine ligands like SPhos or XPhos are often effective as they promote the challenging oxidative addition step and stabilize the catalyst.[4] If using a simple source like Pd(OAc)₂, ensure a proper Pd:Ligand ratio (typically 1:1 to 1:2) is used.[2] |
| Base | Incomplete reaction or side reactions. | The base plays a key role in the transmetalation step.[11] K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like K₂CO₃ for challenging couplings.[4][7] The base must be sufficiently strong to facilitate the catalytic cycle but not so harsh as to cause degradation. |
| Solvent | Poor solubility or low reaction rate. | A mixture of an aprotic organic solvent and water (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O) is standard.[4] This combination helps dissolve both the organic substrates and the inorganic base, facilitating the reaction. Ensure the solvent is thoroughly degassed. |
| Temperature | Reaction is sluggish or side products form. | Most Suzuki couplings require heating (typically 80-110 °C).[4] If the reaction is slow, a modest increase in temperature may help. However, excessive heat can promote boronic ester decomposition and catalyst degradation.[7] Monitor the reaction by TLC or LC-MS to find the optimal balance. |
Workup and Purification
Product loss during isolation can significantly impact the final yield.
| Problem | Potential Cause | Recommended Solution & Explanation |
| Low Isolated Yield | Emulsion during aqueous extraction. | If emulsions form, try adding brine (saturated NaCl solution) to break them. Alternatively, filter the entire mixture through a pad of Celite. |
| Product Contaminated with Boron Impurities | Incomplete removal of boronic acid byproducts. | After the reaction, an acidic wash (e.g., dilute HCl) can sometimes help remove boron species. Alternatively, a popular method is to treat the organic layer with a boronic acid scavenger resin or perform a flush column with a small amount of silica gel before full purification. |
| Difficulty in Chromatographic Separation | Close-running impurities. | The basic nitrogen on the pyridine ring can cause the product to streak on silica gel. Adding a small amount of triethylamine (~0.5-1%) to the eluent can neutralize the acidic sites on the silica, leading to better peak shape and improved separation. |
Visualizing the Process
Synthetic Pathway
The target molecule is typically synthesized via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: Suzuki-Miyaura coupling reaction scheme.
Common Side Reactions
Understanding potential side reactions is key to minimizing them.
Caption: Major side reactions in the synthesis.
Troubleshooting Workflow
Follow this decision tree to systematically diagnose issues with your reaction.
Caption: A logical workflow for troubleshooting low yield.
Recommended Experimental Protocol
This protocol is a robust starting point based on established literature methods for Suzuki-Miyaura couplings of heteroaryl halides.[2][4]
Materials:
-
tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate (1.0 equiv)
-
3-Bromopyridine (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equiv)
-
Potassium Phosphate (K₃PO₄, milled, 3.0 equiv)
-
1,4-Dioxane (Anhydrous)
-
Water (Degassed)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add tert-butyl 3-(pinacolborato)azetidine-1-carboxylate, 3-bromopyridine, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[4]
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane:water). The final concentration should be around 0.1-0.2 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed (typically 4-16 hours).[4]
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient, often with 0.5% triethylamine added to the eluent) to afford the pure product.
References
- Benchchem. (n.d.). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- J.C. Vantourout et al. (n.d.). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. ACS.
- Benchchem. (n.d.). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine.
- Benchchem. (n.d.). improving the yield of 3-Amino-5-bromopyridine Suzuki coupling reactions.
- Benchchem. (n.d.). Technical Support Center: Palladium-Catalyzed Cross-Coupling Reactions.
- YouTube. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Benchchem. (n.d.). How to prevent the ring-opening of azetidines during subsequent reactions.
- Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling.
- NIH. (2021, September 30). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
- RSC Publishing. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of tert-Butyl 3-(pyridin-3-yl)azetidine-1-carboxylate
Welcome to the technical support center for the synthesis of tert-butyl 3-(pyridin-3-yl)azetidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable building block. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) grounded in established chemical principles and field-proven insights.
I. Overview of the Synthetic Approach
The most common and modular approach to synthesize this compound involves a palladium-catalyzed cross-coupling reaction. A typical strategy is the Suzuki-Miyaura coupling between a 3-substituted azetidine electrophile and a pyridin-3-ylboronic acid derivative. This method offers good functional group tolerance and generally proceeds under mild conditions.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.
Issue 1: Low or No Product Formation in Suzuki-Miyaura Coupling
You are attempting to couple tert-butyl 3-iodoazetidine-1-carboxylate with pyridin-3-ylboronic acid, but you observe only starting materials or minimal product formation.
| Potential Cause | Explanation & Causality | Recommended Solution |
| Catalyst Inactivity | The Pd(0) active catalyst may not be forming efficiently from the Pd(II) precatalyst, or it may have decomposed. This can be due to poor quality reagents or the presence of oxygen. | - Ensure your palladium source and ligand are of high quality and stored under an inert atmosphere. - Thoroughly degas all solvents and reagents before use by sparging with an inert gas (e.g., argon or nitrogen). - Consider using a pre-formed Pd(0) catalyst or a more robust precatalyst system. |
| Inefficient Transmetalation | The transfer of the pyridinyl group from the boronic acid to the palladium center is a critical step. The basicity of the pyridine nitrogen can interfere with the catalyst or the boronic acid, hindering this process. | - Choice of Base: Use a milder base like K₂CO₃ or Cs₂CO₃ instead of stronger bases like NaOH or KOtBu, which can promote side reactions. - Boronic Acid Derivative: Consider using the pinacol ester of pyridin-3-ylboronic acid, which can be more stable and less prone to protodeboronation. |
| Protodeboronation of Pyridin-3-ylboronic Acid | Pyridinylboronic acids are susceptible to protodeboronation, where the C-B bond is cleaved by a proton source (e.g., water in the solvent), leading to the formation of pyridine. | - Use anhydrous solvents and reagents. - Minimize reaction time. - The use of potassium heteroaryltrifluoroborates can sometimes mitigate this issue. |
| Ligand Incompatibility | The chosen phosphine ligand may not be optimal for this specific coupling, leading to slow oxidative addition or reductive elimination. | - Screen a variety of phosphine ligands. For heteroaromatic couplings, electron-rich and sterically hindered ligands like SPhos, XPhos, or RuPhos often perform well. |
Issue 2: Formation of Significant Side Products
Your reaction yields the desired product, but it is contaminated with persistent impurities that are difficult to separate.
| Side Product | Proposed Mechanism of Formation | Mitigation Strategy |
| Homocoupling of Pyridin-3-ylboronic Acid (Bipyridine) | In the presence of oxygen, two molecules of the boronic acid can couple to form a bipyridine species, catalyzed by palladium. | - Rigorously exclude oxygen from the reaction mixture by using degassed solvents and maintaining an inert atmosphere. |
| Homocoupling of Azetidine Electrophile | Two molecules of the azetidine starting material can couple to form a bis-azetidine byproduct. | - This is less common but can occur with highly active catalysts. Optimize catalyst loading and reaction time. |
| Protodeborylated Starting Material (Pyridine) | As mentioned above, cleavage of the C-B bond of the boronic acid leads to the formation of pyridine, which can be difficult to separate from the product due to similar basicity. | - Use anhydrous conditions and consider more stable boronic acid derivatives. |
III. Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material: 3-iodo-, 3-bromo-, or 3-tosyloxy-N-Boc-azetidine?
A1: The choice of the electrophile depends on its reactivity and availability. Generally, the reactivity order is Iodo > Bromo > Tosyloxy. tert-Butyl 3-iodoazetidine-1-carboxylate is often the most reactive coupling partner. However, it can also be more prone to side reactions. tert-Butyl 3-bromoazetidine-1-carboxylate offers a good balance of reactivity and stability. The tosyloxy derivative is typically the least reactive and may require more forcing conditions.
Q2: How can I effectively purify the final product, considering the basic pyridine nitrogen?
A2: The basicity of the pyridine moiety can complicate purification by standard silica gel chromatography, leading to tailing and poor separation. Here are some strategies:
-
Modified Silica Gel Chromatography:
-
Add a small amount of a basic modifier, such as triethylamine (0.5-1%), to the eluent system. This will neutralize the acidic silanol groups on the silica surface and improve the peak shape.
-
Alternatively, use a deactivated silica gel or alumina for chromatography.
-
-
Acid-Base Extraction:
-
During the workup, you can perform an acid-base extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with a dilute aqueous acid (e.g., 1M HCl). The protonated product will move to the aqueous layer, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer with a base like NaHCO₃ or NaOH and extract the product back into an organic solvent. Be cautious, as the Boc group is acid-labile.
-
-
Crystallization: If the product is a solid, crystallization can be a highly effective purification method.[1]
Q3: Can the Boc protecting group be cleaved under the Suzuki coupling conditions?
A3: The Boc group is generally stable under the neutral or basic conditions of a Suzuki-Miyaura coupling. However, prolonged heating at high temperatures or the presence of acidic impurities could potentially lead to partial deprotection. It is important to monitor the reaction and use the mildest effective conditions.
Q4: Are there alternative synthetic routes to consider?
A4: Yes, other cross-coupling reactions can be employed. The Negishi coupling , using an organozinc reagent (e.g., 3-pyridylzinc chloride) and a palladium catalyst, is a viable alternative and can sometimes offer better yields for challenging substrates.[2][3][4][5] Additionally, methods involving the functionalization of 1-azabicyclo[1.1.0]butane have emerged as a novel way to access 3-substituted azetidines.[6]
Q5: My reaction appears to stall. What can I do?
A5: If the reaction stalls, consider the following:
-
Catalyst Addition: A second portion of the catalyst and/or ligand can sometimes restart a stalled reaction.
-
Temperature: Gradually increasing the reaction temperature may be necessary, but be mindful of potential side reactions and decomposition.
-
Solvent: The choice of solvent can be critical. Aprotic polar solvents like dioxane or DMF, often with a small amount of water, are commonly used.
IV. Experimental Protocols & Visualizations
Protocol 1: Synthesis of tert-Butyl 3-oxoazetidine-1-carboxylate (Precursor)
The precursor, tert-butyl 3-oxoazetidine-1-carboxylate, is typically prepared by the oxidation of tert-butyl 3-hydroxyazetidine-1-carboxylate.
-
To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in dichloromethane (DCM) at 0 °C, add Dess-Martin periodinane (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ and Na₂S₂O₃.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford tert-butyl 3-oxoazetidine-1-carboxylate as a white solid.
Protocol 2: Suzuki-Miyaura Coupling
-
To a reaction vessel, add tert-butyl 3-iodoazetidine-1-carboxylate (1.0 eq), pyridin-3-ylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add degassed solvents (e.g., a mixture of dioxane and water, 4:1).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product as described in FAQ Q2.
Caption: Suzuki-Miyaura coupling for the synthesis of the target compound.
Caption: Troubleshooting flowchart for low-yield Suzuki-Miyaura coupling.
V. References
-
Rani, V.E., and Reddy, P.R. (2018). Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives. Open Journal of Medicinal Chemistry, 8, 22-29. [Link]
-
Li, W., et al. (2005). Synthesis of 3-Pyridylboronic Acid and Its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. Organic Syntheses, 81, 89. [Link]
-
Couty, F., et al. (2016). A straightforward synthesis of various 1,3-disubstituted azetidines. Journal of Organic Chemistry, 71, 7885-7887. [Link]
-
Aggarwal, V. K., et al. (2019). A direct alkylation of 1-azabicyclo[1.1.0]butane (ABB) with organometal reagents. Organic Letters, 21, 2060-2063. [Link]
-
Kwiecień, H., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1048. [Link]
-
Zhang, Y., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Chemistry Central Journal, 13(1), 119. [Link]
-
Google Patents. (2020). CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone. Google Patents.
-
Suzuki, A. (1998). Organoborane coupling reactions (Suzuki coupling). Journal of Organometallic Chemistry, 576(1-2), 147-168. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.[Link]
-
Google Patents. (2005). US 2005/0256310 A1 - DPP-IV Inhibitors. Google Patents.[Link]
-
Google Patents. (2010). WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor. Google Patents.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Al-Zoubi, R. M., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(13), 2873-2897. [Link]
-
Thompson, A. S., et al. (2002). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry, 67(21), 7541-7543. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.[Link]
-
Organic Syntheses. (2005). SYNTHESIS OF 3-PYRIDYLBORONIC ACID AND ITS PINACOL ESTER. APPLICATION OF 3-PYRIDYLBORONIC ACID IN SUZUKI COUPLING TO PREPARE 3-PYRIDIN-3-YLQUINOLINE. Organic Syntheses, 81, 89. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115.[Link]
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros.[Link]
-
Knight Chemicals Online. (n.d.). tert-butyl 3-(6-aminopyridin-3-yl)azetidine-1-carboxylate. Knight Chemicals Online.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. tcichemicals.com [tcichemicals.com]
- 3. 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 4. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone - Google Patents [patents.google.com]
Technical Support Center: Optimizing Suzuki Coupling for Pyridine-Containing Azetidines
Welcome to our dedicated technical support center for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving pyridine-containing azetidines. This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to troubleshoot and optimize this challenging yet crucial transformation in modern drug discovery. The inherent properties of both the pyridine ring and the strained azetidine core present unique hurdles that require a nuanced approach to reaction optimization.
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will delve into the "why" behind experimental choices, grounding our recommendations in mechanistic principles and field-proven strategies.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing both probable causes and systematic solutions.
Issue 1: Low to No Product Formation with Complete Recovery of Starting Materials
Question: I'm attempting to couple a bromopyridine with an N-Boc-azetidin-3-ylboronic ester, but I'm only recovering my starting materials. What's going wrong?
Probable Causes & Troubleshooting Steps:
-
Catalyst Inhibition by Pyridine Nitrogen: The Lewis basic nitrogen on the pyridine ring can coordinate to the palladium center, effectively poisoning the catalyst and halting the catalytic cycle.[1][2] This is a primary challenge in couplings involving pyridines.[3]
-
Solution 1: Ligand Selection is Critical. Employ bulky, electron-rich phosphine ligands. These ligands can sterically shield the palladium center, discouraging pyridine coordination, and their electron-donating nature promotes the rate-limiting oxidative addition step.[4] Ligands like SPhos, XPhos, and RuPhos are excellent starting points.[4][5] For particularly stubborn couplings, consider N-heterocyclic carbene (NHC) ligands, which are strong σ-donors.[4][6]
-
Solution 2: Use a Pre-catalyst. Air-stable palladium pre-catalysts, such as the Buchwald G3 or G4 pre-catalysts, are designed for the controlled, in-situ generation of the active Pd(0) species.[4] This can be more reliable than using sources like Pd(PPh₃)₄, which may have variable activity.
-
Solution 3: Modify the Pyridine Substrate. If synthetically feasible, introducing a substituent at the 2-position of the pyridine ring can sterically hinder its coordination to the palladium catalyst.[2]
-
-
Inefficient Oxidative Addition: The C-Br bond on an electron-deficient pyridine ring can be difficult to activate.
Issue 2: Significant Protodeboronation of the Azetidine Boronic Ester
Question: My reaction is yielding the desired product, but I'm also observing a significant amount of N-Boc-azetidine as a byproduct. How can I suppress this protodeboronation?
Probable Causes & Troubleshooting Steps:
-
Presence of Protic Sources and Inappropriate Base: The C-B bond, particularly in electron-rich or strained systems, is susceptible to cleavage by protons, a process often accelerated by the base.[1][9]
-
Solution 1: Use Anhydrous Conditions and a Non-Aqueous Base. Meticulously dry your solvent and reagents. Switch from aqueous base solutions (e.g., aq. K₂CO₃) to an anhydrous base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[10][11] K₃PO₄ is often cited as a superior base for challenging couplings involving nitrogen heterocycles.[5][10]
-
Solution 2: Boron Reagent Choice. While boronic esters (like the pinacol ester) are generally more stable than boronic acids, consider using potassium trifluoroborate salts or MIDA boronates. These reagents exhibit enhanced stability and release the boronic acid slowly under the reaction conditions, minimizing the concentration available for protodeboronation.[9]
-
Solution 3: Optimize Base Stoichiometry. Using a large excess of base is not always beneficial and can sometimes promote side reactions.[8] Try reducing the equivalents of base to 2.0-2.5 equivalents.
-
-
Slow Transmetalation Step: If the transmetalation of the azetidine fragment to the palladium center is slow, the boronic ester has more time to undergo protodeboronation.
Issue 3: Formation of Homocoupled Byproducts (Biaryl Pyridine)
Question: I'm observing the formation of a bipyridine byproduct from the homocoupling of my bromopyridine starting material. How can I minimize this?
Probable Causes & Troubleshooting Steps:
-
Suboptimal Catalyst or Reaction Conditions: Homocoupling can occur when the transmetalation step is slow relative to a competing pathway where a second molecule of the aryl halide reacts with the palladium intermediate.
-
Solution 1: Lower the Catalyst Loading. High catalyst concentrations can sometimes favor side reactions. Try reducing the catalyst loading to 0.5-1 mol%.
-
Solution 2: Control the Temperature. While heat is often necessary, excessive temperatures can lead to catalyst decomposition and undesirable side reactions. Find the minimum temperature required for efficient conversion.
-
Solution 3: Ensure Anaerobic Conditions. Oxygen can promote homocoupling. Thoroughly degas your reaction mixture by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[8]
-
Frequently Asked Questions (FAQs)
Q1: Which palladium source is best to start with?
A1: For initial screening, a modern palladium pre-catalyst like XPhos Pd G3 or SPhos Pd G2 is highly recommended.[4] These are air- and moisture-stable solids that provide a reliable and reproducible source of the active Pd(0) catalyst, which is crucial for challenging couplings. While Pd(OAc)₂/ligand mixtures or Pd(PPh₃)₄ can work, they often require more optimization and stricter inert atmosphere techniques.[13][14]
Q2: What is the best general-purpose solvent and base combination for this type of coupling?
A2: A good starting point is a combination of an anhydrous solvent and a non-nucleophilic base. A mixture of dioxane/water or THF/water with K₃PO₄ or Cs₂CO₃ is a robust system for Suzuki couplings of nitrogen heterocycles.[1][5][10] If protodeboronation is a major issue, switch to a completely anhydrous system, such as DMF with Cs₂CO₃.[12]
Q3: Should I use the azetidine boronic acid or a boronic ester?
A3: It is almost always preferable to use a boronic ester, such as the pinacol (Bpin) or neopentylglycol ester. Boronic acids are more prone to trimerization (forming boroxines) and protodeboronation.[9] The esters offer greater stability, making them easier to handle, purify, and store, which leads to more reproducible reaction outcomes.
Q4: My reaction is sluggish even with optimized conditions. What else can I try?
A4: If you have screened various ligands, bases, and solvents without success, consider the following:
-
Switching the Halide: If you are using a chloropyridine, switching to the corresponding bromopyridine or iodopyridine will significantly increase the rate of oxidative addition. The reactivity order is I > Br > Cl.
-
Microwave Irradiation: Microwave heating can dramatically accelerate the reaction, often leading to higher yields in shorter times, especially for difficult couplings.[8][15]
-
Alternative Coupling Partners: If the azetidine boronic ester is problematic, consider using an azetidinyl zinc reagent (Negishi coupling) or an azetidinyl stannane (Stille coupling), though these come with their own set of challenges regarding reagent preparation and toxicity.
Data & Protocols
Table 1: Recommended Starting Conditions for Screening
| Parameter | Condition 1 (Robust Standard) | Condition 2 (For Protodeboronation Issues) |
| Aryl Halide | Bromopyridine (1.0 eq) | Bromopyridine (1.0 eq) |
| Boron Reagent | Azetidine-Bpin (1.5 eq) | Azetidine-MIDA boronate (1.5 eq) |
| Catalyst | XPhos Pd G3 (2 mol%) | SPhos Pd G2 (2 mol%) |
| Ligand | (Integral to pre-catalyst) | (Integral to pre-catalyst) |
| Base | K₃PO₄ (2.5 eq) | Cs₂CO₃ (2.5 eq) |
| Solvent | Dioxane / H₂O (4:1) | Anhydrous DMF |
| Temperature | 100 °C | 110 °C |
| Atmosphere | Nitrogen or Argon | Nitrogen or Argon |
Protocol: General Procedure for Suzuki Coupling of a Bromopyridine with an Azetidine Boronic Ester
-
Reagent Preparation: To an oven-dried Schlenk flask, add the bromopyridine (1.0 eq), the azetidine boronic ester (1.5 eq), and the base (e.g., K₃PO₄, 2.5 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent (e.g., dioxane/water, 4:1) via syringe.
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 eq) to the flask under a positive pressure of inert gas.
-
Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the allotted time (monitor by TLC or LC-MS, typically 4-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Visualizing the Process
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.
References
-
Guo-Ping Lu, Karl R. Voigtritter, Chun Cai, and Bruce H. Lipshutz. "Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings." J. Org. Chem. 2012, 77, 3700-3703. [Link]
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ACS Publications. "Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics." Accessed January 19, 2026. [Link]
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MDPI. "Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues." Molecules 2017, 22(1), 123. [Link]
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ResearchGate. "(PDF) Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues." Accessed January 19, 2026. [Link]
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Scite.ai. "Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions." Accessed January 19, 2026. [Link]
-
ACS Publications. "Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands." Org. Lett. 2007, 9 (18), pp 3449–3452. [Link]
-
ACS Publications. "Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines." J. Org. Chem. 2005, 70 (11), pp 4435–4444. [Link]
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Organic Chemistry Portal. "A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles." Angew. Chem. Int. Ed., 2006, 45, 1282-1284. [Link]
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ResearchGate. "Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands." Accessed January 19, 2026. [Link]
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ResearchGate. "Catalysts A–D applied to a model Suzuki reaction." Accessed January 19, 2026. [Link]
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Arkivoc. "Recent progress in the synthesis of pyridinylboronic acids and esters." Accessed January 19, 2026. [Link]
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ACS Publications. "Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates." J. Org. Chem. 2009, 74, 1, 354–363. [Link]
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Royal Society of Chemistry. "Selection of boron reagents for Suzuki–Miyaura coupling." Chem. Soc. Rev., 2013,42, 9319-9332. [Link]
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ResearchGate. "Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?" Accessed January 19, 2026. [Link]
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Organic Chemistry Portal. "Suzuki Coupling." Accessed January 19, 2026. [Link]
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DSpace@MIT. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles." Accessed January 19, 2026. [Link]
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RSC Publishing. "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle." Chem. Soc. Rev., 2021,50, 5383-5403. [Link]
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PMC. "The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations." Angew. Chem. Int. Ed Engl. 2020 Dec 14; 59(51): 22862–22880. [Link]
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NIH. "Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations." J. Am. Chem. Soc. 2013, 135 (18), 6827-6839. [Link]
-
ResearchGate. "Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids." Accessed January 19, 2026. [Link]
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PMC - NIH. "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters." Can J Chem. 2024 Apr 1; 102(4): 188–193. [Link]
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ResearchGate. "Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines." Accessed January 19, 2026. [Link]
-
ACS Publications. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation." J. Am. Chem. Soc. 2012, 134, 32, 13577–13584. [Link]
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PMC - NIH. "Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling." Molecules. 2023 Oct; 28(20): 7176. [Link]
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Journal of Chemical Sciences. "Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition." J. Chem. Sci. Vol. 126, No. 4, July 2014, pp. 1055–1062. [Link]
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PubMed. "Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling." Science. 2022 Oct 28;378(6618):399-405. [Link]
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Organic Syntheses. "An Improved Protocol for the Preparation of 3-Pyridyl- and Some Arylboronic Acids." Org. Synth. 2005, 82, 130. [Link]
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ResearchGate. "Optimization of the reaction conditions." Accessed January 19, 2026. [Link]
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MDPI. "Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies." Molecules 2021, 26(21), 6688. [Link]
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Technical Support Center: Palladium-Catalyzed Azetidine Coupling Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for palladium-catalyzed azetidine coupling reactions. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during these crucial C-N bond-forming reactions. As Senior Application Scientists, we have compiled this resource based on established mechanistic principles and extensive field experience to help you navigate the complexities of these reactions and optimize your synthetic outcomes.
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope. The coupling of azetidines, in particular, is of significant interest in medicinal chemistry due to the prevalence of this strained heterocyclic motif in bioactive molecules. However, like any sophisticated catalytic process, these reactions are not without their challenges. The formation of undesired byproducts can often complicate reaction work-ups, reduce yields, and consume valuable starting materials.
This guide provides a structured approach to identifying and mitigating the formation of common byproducts in palladium-catalyzed azetidine coupling reactions. We will delve into the mechanistic origins of these side reactions and offer practical, evidence-based solutions to overcome them.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues that arise during palladium-catalyzed azetidine coupling reactions.
Q1: My reaction is producing a significant amount of homocoupled biaryl byproduct. What is causing this and how can I prevent it?
A1: The formation of a biaryl product from the homocoupling of your aryl halide or pseudohalide is a common side reaction in many palladium-catalyzed cross-coupling reactions.[1][2] This typically occurs when the rate of oxidative addition of the aryl halide to the Pd(0) catalyst is competitive with or faster than the rate of C-N reductive elimination.
Potential Causes:
-
High Catalyst Loading: Higher concentrations of the palladium catalyst can increase the probability of side reactions, including homocoupling.[3]
-
Inefficient Reductive Elimination: If the C-N bond-forming reductive elimination step is slow, the arylpalladium(II) intermediate has a longer lifetime, increasing the chance of reacting with another equivalent of the aryl coupling partner.[4][5]
-
Presence of Reductants: Some reaction conditions can inadvertently generate species that promote the reductive homocoupling of aryl halides.[6]
Troubleshooting Steps:
-
Optimize Catalyst Loading: Systematically decrease the palladium catalyst loading. Often, lower catalyst concentrations (e.g., 0.5-2 mol%) are sufficient and can minimize homocoupling.
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos or SPhos). These ligands generally accelerate the rate of C-N reductive elimination, outcompeting the homocoupling pathway.[7]
-
Control Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the homocoupling pathway relative to the desired C-N coupling.
-
Use of Pre-catalysts: Utilizing well-defined palladium pre-catalysts can lead to the clean and efficient generation of the active Pd(0) species, often reducing the formation of byproducts compared to using simple palladium salts like Pd(OAc)₂.[8]
Q2: I am observing the formation of a reduced arene (dehalogenated starting material). What is the mechanism behind this, and what can I do to suppress it?
A2: The formation of a reduced arene byproduct, where the halide on your aryl coupling partner is replaced by a hydrogen atom, is often the result of a competing β-hydride elimination pathway from a palladium(II)-amido intermediate.[7][9]
Mechanism of Reduced Arene Formation:
Caption: A systematic workflow for troubleshooting azetidine coupling reactions.
Detailed Experimental Protocols for Byproduct Mitigation
Protocol 1: Minimizing Homocoupling via Ligand and Catalyst Loading Screening
-
Setup: In parallel reaction vials under an inert atmosphere (e.g., argon or nitrogen), add your aryl halide (1.0 equiv), azetidine (1.2 equiv), and base (e.g., NaOtBu, 1.4 equiv).
-
Catalyst/Ligand Addition: To each vial, add a different palladium pre-catalyst (e.g., XPhos Pd G3, SPhos Pd G3) at varying loadings (e.g., 2 mol%, 1 mol%, 0.5 mol%). Ensure a consistent Pd:ligand ratio if not using a pre-catalyst.
-
Reaction: Add degassed solvent (e.g., toluene or CPME) and stir the reactions at a set temperature (e.g., 100 °C) for a defined period (e.g., 12 hours).
-
Analysis: Quench the reactions and analyze the crude mixtures by a quantitative method (e.g., GC or HPLC with an internal standard) to determine the ratio of desired product to homocoupled byproduct.
| Pre-catalyst | Catalyst Loading (mol%) | Product:Byproduct Ratio |
| XPhos Pd G3 | 2.0 | 85:15 |
| XPhos Pd G3 | 1.0 | 92:8 |
| XPhos Pd G3 | 0.5 | 95:5 |
| SPhos Pd G3 | 1.0 | 90:10 |
| Representative data for illustrative purposes. |
Protocol 2: Suppressing β-Hydride Elimination through Ligand Selection
-
Rationale: The electronic and steric properties of the phosphine ligand are paramount in influencing the rate of C-N reductive elimination versus β-hydride elimination. [7]2. Ligand Screening: Set up parallel reactions as described in Protocol 1. Screen a panel of ligands with varying steric bulk and electronic properties.
-
Bulky, Electron-Rich: XPhos, SPhos, RuPhos
-
Less Bulky/Electron-Rich: P(t-Bu)₃, P(Cy)₃
-
-
Analysis: Quantify the formation of the desired N-aryl azetidine and the reduced arene byproduct. A higher ratio of the desired product indicates suppression of β-hydride elimination.
Summary of Common Byproducts and Mitigation Strategies
| Byproduct | Mechanistic Origin | Key Mitigation Strategies |
| Homocoupled Biaryl | Competing reaction of the arylpalladium(II) intermediate. [1] | Lower catalyst loading, use bulky/electron-rich ligands, optimize temperature. |
| Reduced Arene | β-Hydride elimination from the palladium(II)-amido complex. [7][9] | Employ bulky ligands to disfavor the required geometry for elimination, use electron-rich ligands to promote C-N reductive elimination. |
| Phenol/Aryl Ether | Nucleophilic attack of the alkoxide base or solvent on the arylpalladium(II) intermediate. | Use non-nucleophilic bases (carbonates, phosphates), avoid alcohol solvents. |
| Ring-Opened/Rearranged Azetidine | Strain-release pathways, potentially promoted by high temperatures or Lewis acidity. [10] | Screen milder reaction temperatures and bases, ensure protecting group stability. |
Conclusion
Palladium-catalyzed azetidine coupling reactions are a powerful tool in modern organic synthesis. By understanding the mechanistic underpinnings of common side reactions, researchers can systematically troubleshoot and optimize their reaction conditions to achieve high yields of the desired N-aryl azetidine products. The strategic selection of the catalyst, ligand, base, and solvent is crucial for navigating the delicate balance of the catalytic cycle and minimizing the formation of unwanted byproducts. This guide provides a foundational framework for this optimization process, empowering scientists to overcome synthetic challenges and accelerate their research and development efforts.
References
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Liu Yang, Gerui Ren, Xinchen Ye, Hujun Xie. (2025). Theoretical studies on the reductive elimination reaction mechanism from neutral palladium(IV) sulfinate complexes. ResearchGate. [Link]
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Zhe-Hui Li, et al. (2019). Controlling Pd(IV) reductive-elimination pathways enables Pd(II)-catalyzed enantioselective C(sp3)–H fluorination. Nature Communications. [Link]
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A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enolates. ResearchGate. [Link]
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Liang Wang, Yuhong Zhang, Leifang Liu, Yanguang Wang. (2006). Palladium-Catalyzed Homocoupling and Cross-Coupling Reactions of Aryl Halides in Poly(ethylene glycol). The Journal of Organic Chemistry. [Link]
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Garg, N. K., & Kirsch, G. (2011). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Accounts of Chemical Research. [Link]
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Chih-Hsiung Lee, et al. (2007). Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. The Journal of Organic Chemistry. [Link]
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Fier, P. S., & Hartwig, J. F. (2013). Mechanism of C−F Reductive Elimination from Palladium(IV) Fluorides. Journal of the American Chemical Society. [Link]
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Wang, L., Zhang, Y., Liu, L., & Wang, Y. (2006). Palladium-Catalyzed Homocoupling and Cross-Coupling Reactions of Aryl Halides in Poly(ethylene glycol). The Journal of Organic Chemistry. [Link]
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Al-Amin, M., & Hartwig, J. F. (2010). Lewis Acid Acceleration of C–N Bond-Forming Reductive Elimination from Heteroarylpalladium Complexes and Catalytic Amidation of Heteroaryl Bromides. Journal of the American Chemical Society. [Link]
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V. V. D. N. Prasad, et al. (2015). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. Organic Letters. [Link]
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Argent, S. P., et al. (2021). Pd-Catalyzed Cascade Reactions of Aziridines: One-Step Access to Complex Tetracyclic Amines. Organic Letters. [Link]
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Palladium-Catalyzed Cross-Coupling Reaction of Azides with Isocyanides. ResearchGate. [Link]
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Reddit r/chemistry community. (2018). Help troubleshooting a Buchwald-Hartwig amination? Reddit. [Link]
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Chemistry Stack Exchange community. (2022). Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. [Link]
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Witulski, B., Senft, S., & Jost, O. (2005). Palladium-catalyzed N-arylation reactions with aziridine and azetidine. Synthesis. [Link]
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Quinodoz, P., et al. (2017). Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. Molecules. [Link]
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Pérez-Temprano, M. H., et al. (2009). C−C Reductive Elimination in Palladium Complexes, and the Role of Coupling Additives. A DFT Study Supported by Experiment. Journal of the American Chemical Society. [Link]
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T. Bleith, D. G. I. Petra, D. S. D. Smith, J. D. Williams, M. A. Kabeshov. (2020). Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. ACS Omega. [Link]
-
Liu, Z., et al. (2021). Palladium-catalyzed enantioselective β-hydride elimination for the construction of remote stereocenters. Nature Communications. [Link]
-
Bleith, T., et al. (2020). Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. ACS Omega. [Link]
-
β-hydride elimination in palladium-catalyzed reactions. ResearchGate. [Link]
-
Lee, C.-W., Oh, K. S., Kim, K. S., & Ahn, K. H. (2000). Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines. Organic Letters. [Link]
-
Chen, G., Shaughnessy, K. H., & Daugulis, O. (2009). Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium Catalyzed Intramolecular Amination of C(sp3)–H and C(sp2)–H Bonds at γ and δ Positions. Journal of the American Chemical Society. [Link]
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Pd-Catalyzed Cascade Reactions of Aziridines: One-Step Access to Complex Tetracyclic Amines. ResearchGate. [Link]
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Polycyclic Azetidines and Pyrrolidines via Palladium-Catalyzed Intramolecular Amination of Unactivated C(sp3)-H Bonds. ResearchGate. [Link]
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Control of the β-Hydride Elimination Making Palladium-Catalyzed Coupling Reactions More Diversified. ResearchGate. [Link]
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ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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(PDF) Palladium and Platinum 2,4-cis-amino Azetidine and Related Complexes. ResearchGate. [Link]
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(PDF) Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. ResearchGate. [Link]
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Smith, R. C., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. White Rose Research Online. [Link]
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Sørensen, U. S., Wede, J., & Pombo-Villar, E. (2001). Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradiation. Fifth International Electronic Conference on Synthetic Organic Chemistry. [Link]
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Lee, P. H., Sung, S.-y., & Lee, K. (2001). Palladium-Catalyzed Cross-Coupling Reactions of in Situ Generated Allylindium Reagents with Aryl Halides. Organic Letters. [Link]
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Badsara, S. S., et al. (2018). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry. [Link]
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Lee, P. H., Sung, S.-y., & Lee, K. (2005). Palladium-catalyzed Inter- And Intramolecular Coupling Reactions of Aryl and Vinyl Halides Mediated by Indium. Organic Letters. [Link]
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Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]
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Technical Support Center: Troubleshooting the Purification of Polar Azetidine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of polar azetidine compounds. Due to their unique structure—a strained four-membered ring containing a basic nitrogen atom—and the frequent presence of other polar functional groups, these molecules present significant challenges for purification.[1][2] This guide is structured to help you diagnose problems, understand the underlying chemical principles, and select the most effective purification strategy.
Part 1: Fundamental Challenges & Strategic Planning
This section addresses the core issues encountered when working with polar azetidines and provides a framework for selecting an appropriate purification method.
Q1: Why are my polar azetidine compounds so difficult to purify with standard silica gel chromatography?
A: Standard normal-phase chromatography on silica gel often fails for polar azetidines for two primary reasons:
-
Strong Unwanted Interactions: The basic nitrogen atom in the azetidine ring interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to issues like:
-
Irreversible Adsorption: The compound sticks to the column and cannot be eluted, resulting in low or no recovery.
-
Peak Tailing/Streaking: Instead of a sharp, symmetrical peak, the compound elutes slowly and unevenly over many fractions, leading to poor separation from impurities.[3]
-
-
High Polarity: The inherent polarity of the azetidine ring, often compounded by other hydrophilic functional groups (e.g., hydroxyls, carboxyls), causes very strong retention. This requires highly polar mobile phases (like methanol/dichloromethane mixtures) which can dissolve the silica gel ("bleeding") and provide poor selectivity between your target compound and polar impurities.[4]
Q2: My azetidine appears to be decomposing on the silica gel column. What is happening and how can I prevent it?
A: Decomposition on silica is a common problem, especially for azetidines. The inherent ring strain of the four-membered ring makes it susceptible to ring-opening, a reaction that can be catalyzed by the acidic surface of standard silica gel.[2][5][6]
Troubleshooting Steps:
-
Deactivate the Silica: Neutralize the acidic silanol groups by pre-treating the silica. This can be done by flushing the packed column with your eluent containing a small amount of a basic modifier, such as 1-2% triethylamine (TEA) or ammonia in methanol, before loading your sample.[3][7]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase. Alumina (neutral or basic) is a good alternative. For flash chromatography, pre-packed columns with diol or amine functional groups are also excellent choices.[3][7]
-
Switch to a Different Technique: If decomposition persists, avoid normal-phase chromatography altogether. Techniques like Reversed-Phase (RP) or Hydrophilic Interaction Liquid Chromatography (HILIC) are performed under less harsh conditions.[8]
Q3: Can I use protecting groups to simplify the purification of my polar azetidine?
A: Yes, this is a highly effective strategy. The polarity and basicity of the azetidine nitrogen are often the primary sources of purification difficulty. By temporarily masking this group, you can dramatically reduce the compound's polarity, making it compatible with standard purification techniques.
-
Common Protecting Groups: The tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are excellent choices. They convert the basic secondary amine into a non-basic carbamate, which significantly reduces interactions with silica gel and improves solubility in less polar solvents.[9] This often makes purification by standard flash chromatography straightforward. The protecting group can then be removed in a subsequent step.[9]
Q4: I'm not sure which purification technique to start with. How do I choose?
A: The best technique depends on the specific properties of your compound (polarity, charge, stability) and the nature of the impurities. Use the following decision workflow to guide your choice.
Caption: Workflow for selecting a purification method.
Part 2: Troubleshooting High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for purifying polar compounds. However, success depends on choosing the right mode and optimizing the conditions.
Q5: My polar azetidine shows poor or no retention on a standard C18 column. What are my options?
A: This is a classic problem known as "phase collapse" or dewetting, where the highly aqueous mobile phase required for polar compounds is repelled by the non-polar C18 stationary phase. Your compound elutes in the void volume.[10]
Solutions:
-
Use an "Aqueous-Compatible" RP Column: These columns are designed with polar end-capping or have polar groups embedded within the alkyl chains. This maintains the hydration of the stationary phase and prevents collapse, allowing for better retention of polar analytes even in highly aqueous mobile phases.[9][11]
-
Switch to a More Polar Stationary Phase: A phenyl-hexyl or pentafluorophenyl (PFP) phase can offer different selectivity and improved retention for polar, basic compounds compared to a standard C18.[12]
-
Move to HILIC: If your compound is very polar, Reversed-Phase is likely not the right technique. Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for this purpose.[8][10]
Q6: I'm seeing significant peak tailing for my azetidine in RP-HPLC. What causes this and how do I fix it?
A: Peak tailing for basic compounds like azetidines is almost always caused by secondary interactions with residual, deprotonated silanol groups (Si-O⁻) on the silica support of the stationary phase. These negatively charged sites interact with the positively charged (protonated) amine, causing poor peak shape.[7]
Caption: Logic for troubleshooting peak tailing in RP-HPLC.
Troubleshooting Steps:
-
Lower the Mobile Phase pH: The most effective solution is to add an acidifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase. A pH of ~2-3 will protonate your azetidine (making it consistently charged) and, more importantly, suppress the ionization of the silanol groups, minimizing the unwanted secondary interactions.[7][13][14]
-
Use a Competing Base: At neutral or higher pH, adding a small amount of a "competing" base like triethylamine (TEA) to the mobile phase can be effective. The TEA will preferentially interact with the active silanol sites, masking them from your analyte and improving peak shape.[7]
-
Use a Modern, End-Capped Column: High-purity silica columns with advanced end-capping have fewer accessible silanol groups, leading to inherently better peak shapes for basic compounds.[7]
Q7: What is the role of an additive like Trifluoroacetic Acid (TFA) and what concentration should I use?
A: TFA is a common and powerful mobile phase additive in RP-HPLC that serves two main functions:
-
pH Control: Its primary role is to lower the mobile phase pH to around 2. This ensures that basic analytes like azetidines are fully protonated and that acidic silanol groups on the stationary phase are neutralized, leading to sharp, symmetrical peaks.[13]
-
Ion-Pairing Reagent: TFA can form an ion pair with the protonated azetidine. The trifluoroacetate anion (CF₃COO⁻) associates with the positively charged analyte (R₂NH₂⁺), creating a neutral, more hydrophobic complex that can be better retained by the C18 phase.[13]
Recommended Concentration: A concentration of 0.05% to 0.1% (v/v) TFA is standard for most analytical and preparative separations.[15] While higher concentrations can sometimes improve resolution for complex peptide mixtures, 0.1% is a robust starting point for small molecules.[15]
Part 3: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is often the most powerful technique for purifying highly polar, water-soluble compounds that are poorly retained in reversed-phase.
Q8: What is HILIC and how does it retain polar azetidines?
A: HILIC is a chromatographic technique that uses a polar stationary phase (like bare silica, diol, or amide) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of an aqueous buffer.[9][10]
The retention mechanism is based on partitioning. The aqueous component of the mobile phase forms a water-rich layer on the surface of the polar stationary phase. Polar analytes, like your azetidine, partition into this immobilized water layer and are retained. Elution is achieved by increasing the polarity of the mobile phase—that is, by increasing the concentration of the aqueous component, which is the opposite of reversed-phase.[8][9]
Caption: Conceptual model of HILIC retention.
Q9: I'm new to HILIC. What are the key parameters for method development?
A: HILIC method development requires attention to details that are different from reversed-phase.
| Parameter | Key Considerations & Starting Points |
| Column Choice | Start with a bare silica, amide, or diol phase. Amide phases are often a good first choice for general polar compounds.[16][17] |
| Mobile Phase | The weak solvent is acetonitrile. The strong solvent is an aqueous buffer. A typical starting gradient is 95% to 50% acetonitrile.[9] Methanol is generally not a suitable primary solvent for HILIC.[10] |
| Buffer | A buffer is crucial for reproducibility. Start with 10-20 mM ammonium formate or ammonium acetate. This provides ionic strength and controls pH, improving peak shape.[16][17] |
| Equilibration | HILIC requires longer equilibration times than RP-HPLC. Equilibrate the column with at least 10-15 column volumes of the initial mobile phase to ensure a stable water layer is formed. Insufficient equilibration leads to drifting retention times. |
| Sample Diluent | This is critical. The sample should be dissolved in a solvent that is as weak as or weaker than the initial mobile phase (i.e., high acetonitrile). Injecting a sample in a strong solvent (like high water content) will cause severe peak distortion. |
Q10: My peak shapes are poor in HILIC. What should I check?
A: Poor peak shape in HILIC is commonly traced back to one of three issues:
-
Sample Solvent Mismatch: As mentioned above, dissolving your sample in a strong (highly aqueous) solvent is the most frequent cause of split or broad peaks. Re-dissolve your sample in the initial mobile phase composition (e.g., 95% acetonitrile).
-
Insufficient Equilibration: If you see retention times shifting from one injection to the next, your column is not fully equilibrated. Increase the equilibration time between runs.
-
Incorrect Buffer/pH: The charge state of your azetidine and the stationary phase surface can affect peak shape. Ensure you are using a buffer (like ammonium formate) and check if adjusting the pH slightly (e.g., from 3.5 to 4.5) improves the symmetry.[17]
Part 4: Alternative & Complementary Techniques
When chromatography is challenging or for final purification steps, other techniques can be invaluable.
Q11: When should I consider Ion-Exchange Chromatography (IEX)?
A: IEX is an excellent choice when your azetidine compound is consistently charged and you need to separate it from neutral or oppositely charged impurities. Since azetidines are basic, they will be positively charged (cationic) at a pH below their pKa.
-
How it Works: You would use a Cation-Exchange resin, which has negatively charged functional groups on its surface. Your positively charged azetidine binds to the column, while neutral and negatively charged impurities pass through. The bound compound is then eluted by increasing the salt concentration or changing the pH of the eluent.[18][19]
-
Best Use Case: IEX is particularly powerful for purifying crude reaction mixtures where the main impurities are starting materials or byproducts with different charge states than your product.[20]
Q12: Is Supercritical Fluid Chromatography (SFC) a viable option for polar azetidines?
A: Yes, modern SFC is an increasingly popular and powerful technique for purifying polar and basic compounds.[21][22]
-
How it Works: SFC uses supercritical carbon dioxide as the main mobile phase, which has low viscosity and high diffusivity, leading to very fast and efficient separations.[21][23] To elute polar compounds, a polar co-solvent (modifier), typically methanol, is added.[23]
-
Advantages for Azetidines: For basic compounds that exhibit peak tailing in HPLC, adding a basic modifier like diethylamine to the methanol co-solvent in SFC can produce excellent peak shapes.[24] It is also considered a "green" technique due to the reduction in organic solvent consumption.[24]
Q13: My compound is a solid. How can I use crystallization for purification?
A: Crystallization can be a highly effective, scalable, and economical method for achieving very high purity, provided your compound is a solid.[3][25] The key is finding a suitable solvent or solvent system.
| Crystallization Technique | Description |
| Slow Cooling | The compound is dissolved in a minimum amount of a suitable hot solvent. The solution is then allowed to cool slowly and undisturbed. As solubility decreases with temperature, crystals form.[25][26] |
| Anti-Solvent Addition | The compound is dissolved in a "good" solvent in which it is very soluble. A "poor" solvent (the anti-solvent), in which the compound is insoluble, is then added slowly until the solution becomes turbid, inducing crystallization.[25] |
| Slow Evaporation | The compound is dissolved in a relatively volatile solvent. The container is left partially open, allowing the solvent to evaporate slowly over time, increasing the compound's concentration until it crystallizes.[25] |
To find a good solvent: Test the solubility of a small amount of your compound in various solvents at room temperature and with heating. The ideal solvent is one where the compound is poorly soluble at room temperature but highly soluble when hot.[25][26]
Part 5: Experimental Protocols
Protocol 1: Deactivating Silica Gel for Flash Chromatography
This protocol minimizes compound degradation and improves recovery for acid-sensitive basic compounds.
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to identify a solvent system (e.g., dichloromethane/methanol) that provides a target Rf value of ~0.2-0.3 for your azetidine.
-
Column Packing: Dry pack a glass column with the appropriate amount of standard silica gel.
-
Deactivation:
-
Prepare a deactivating solvent by adding 1-2% triethylamine (TEA) to your chosen initial elution solvent.
-
Flush the packed column with 2-3 column volumes of this deactivating solvent. This neutralizes the acidic sites.
-
-
Equilibration: Flush the column with 2-3 column volumes of the initial elution solvent without TEA to remove any excess base.
-
Sample Loading & Elution: Load your sample (preferably adsorbed onto a small amount of silica) and run the chromatography using your pre-determined solvent system.
Protocol 2: General HILIC Method Development for Polar Azetidines
Use this as a starting point for analytical or preparative HILIC.
-
Column Selection: Install a HILIC column (e.g., Amide or Silica, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase Preparation:
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: 10 mM Ammonium Formate in 90:10 Water:Acetonitrile (adjust pH to 3.5 with formic acid).
-
-
Column Equilibration: Equilibrate the column with 95% Mobile Phase A / 5% Mobile Phase B for at least 15 column volumes at a flow rate of 1.0 mL/min.
-
Sample Preparation: Dissolve the sample at ~1 mg/mL in 95:5 Acetonitrile:Water.
-
Initial Gradient Elution:
-
Run a linear gradient from 5% B to 50% B over 10-15 minutes.
-
Hold at 50% B for 2 minutes.
-
Return to 5% B and re-equilibrate for at least 10 minutes.
-
-
Optimization: Based on the initial run, adjust the gradient slope and starting/ending percentages to improve the resolution between your target compound and any impurities.
References
- BenchChem. (n.d.). Common impurities in 3-(Cycloheptyloxy)azetidine synthesis and their removal.
- BenchChem. (n.d.). Optimization of reaction conditions for azetidine synthesis.
- Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- Chromatography Today. (n.d.). How Good is SFC for Polar Analytes?.
- American Pharmaceutical Review. (2017). Supercritical Fluid Chromatography: An Essential Tool in Drug Discovery.
- BioPharma Services. (n.d.). BA Method Development: Polar Compounds.
- BenchChem. (n.d.). Characterization of impurities in Azetidine, perchlorate synthesis.
- BenchChem. (n.d.). Technical Support Center: Purification of Polar Azetidine Derivatives.
- BenchChem. (n.d.). Technical Support Center: Working with Substituted Azetidines.
- Biotage. (2023). What can I use to purify polar reaction mixtures?.
- Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography.
- PubMed. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column.
- Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification.
- BenchChem. (n.d.). Technical Support Center: Strategies for Purifying Highly Polar Organic Compounds.
- ResearchGate. (2025). Method development for separating polar, basic pharmaceutical relevant compounds by Supercritical Fluid Chromatography (SFC).
- National Institutes of Health. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
- PubMed. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities.
- JoVE. (2024). Video: Supercritical Fluid Chromatography.
- BenchChem. (n.d.). Troubleshooting guide for the purification of polar quinoline compounds.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- Chromatography Forum. (2008). the role of TFA on Reverse phase chromatography?.
- BenchChem. (n.d.). Technical Support Center: Crystallization of 3-(2-Ethylbutyl)azetidine.
- Purolite. (n.d.). Ion Exchange Chromatography.
- Enamine. (n.d.). Azetidines.
- Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?.
- ResearchGate. (n.d.). Effect of concentration of TFA in the mobile phase on the separation of amino acids.
- LCGC International. (2021). Non-aqueous Ion-Exchange Chromatography Using High Acid-base Concentration: A Strategy for Purifying Non-crystalline Pharmaceutical Intermediates.
- Thermo Fisher Scientific. (n.d.). Successful HPLC Operation – A Troubleshooting Guide.
- RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
- University of California, Berkeley. (n.d.). Guide for crystallization.
- PubMed. (2003). Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited.
- Harvard Apparatus. (n.d.). Guide to Ion-Exchange Chromatography.
- Bio-Rad. (n.d.). Introduction to Ion Exchange Chromatography.
- Chem LibreTexts. (n.d.). 4. Crystallization.
Sources
- 1. Azetidines - Enamine [enamine.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. biotage.com [biotage.com]
- 11. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. the role of TFA on Reverse phase chromatography? - Chromatography Forum [chromforum.org]
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- 15. Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. chromatographyonline.com [chromatographyonline.com]
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- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. community.wvu.edu [community.wvu.edu]
Technical Support Center: Synthesis of tert-Butyl 3-(pyridin-3-yl)azetidine-1-carboxylate
Welcome to the technical support center for the synthesis of tert-Butyl 3-(pyridin-3-yl)azetidine-1-carboxylate. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and nuances associated with this synthesis. We will delve into the causality behind experimental choices, provide robust troubleshooting protocols, and answer frequently asked questions to ensure the integrity and reproducibility of your results.
Introduction: The Synthetic Challenge
This compound is a valuable building block in medicinal chemistry, frequently utilized in the development of novel therapeutics. Its synthesis, most commonly achieved via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, presents several challenges related to impurity formation. The strained four-membered azetidine ring and the reactivity of the N-Boc protecting group demand precise control over reaction conditions.[1][2] This guide provides in-depth solutions for identifying, controlling, and mitigating common impurities.
Synthetic Pathway and Potential Impurity Hotspots
The primary route involves the coupling of a Boc-protected azetidine precursor with a pyridine-based boronic acid or ester. Understanding this pathway is key to diagnosing impurity issues.
Caption: General synthetic workflow and common impurity formation points.
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis in a practical question-and-answer format.
Question 1: My reaction is sluggish or incomplete, leaving significant amounts of starting materials. What are the likely causes?
Answer: Incomplete conversion is a frequent issue in Suzuki couplings. The root cause often lies with the catalyst, base, or reaction conditions.
-
Catalyst Deactivation: Palladium catalysts, especially those with phosphine ligands, can be sensitive to oxygen.
-
Expert Insight: The oxidative addition step, where the palladium(0) catalyst inserts into the carbon-halogen bond of the azetidine electrophile, is critical. If the catalyst is oxidized to an inactive state (e.g., palladium black) before this occurs, the catalytic cycle halts.
-
Troubleshooting Steps:
-
Ensure all solvents are thoroughly degassed before use (e.g., by three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes).
-
Maintain a positive pressure of an inert atmosphere (Argon or Nitrogen) throughout the reaction.
-
-
-
Insufficient Base Strength or Solubility: The base is crucial for the transmetalation step, where the organic group is transferred from boron to palladium.[3]
-
Expert Insight: If the base is not strong enough or is poorly soluble in the reaction medium, the boronate complex required for transmetalation will not form efficiently.
-
Troubleshooting Steps:
-
If using potassium carbonate (K₂CO₃), ensure it is finely ground to maximize surface area.
-
Consider switching to a stronger or more soluble base like cesium carbonate (Cs₂CO₃), which is often effective in challenging couplings.[3]
-
Ensure the aqueous portion of your solvent system (if used) is sufficient to dissolve the base.
-
-
-
Low Reaction Temperature: Suzuki couplings are often temperature-dependent.
-
Troubleshooting Step: Gradually increase the reaction temperature in 10 °C increments (e.g., from 80 °C to 90 °C or 100 °C), monitoring for product formation and potential byproduct increases by TLC or LC-MS.
-
Question 2: I'm observing a significant amount of 3,3'-bipyridine in my crude product. How can I minimize this homo-coupling byproduct?
Answer: The formation of 3,3'-bipyridine arises from the homo-coupling of pyridine-3-boronic acid. This side reaction is competitive with the desired cross-coupling.
-
Stoichiometry Control:
-
Expert Insight: Homo-coupling is often favored when there is a high concentration of the boronic acid relative to the active palladium catalyst and the electrophile.
-
Troubleshooting Steps:
-
Use the boronic acid as the limiting reagent or in a slight excess (e.g., 1.05 to 1.1 equivalents) relative to the azetidine halide. Avoid a large excess.
-
Consider adding the boronic acid solution slowly over a period (e.g., 30-60 minutes) using a syringe pump. This keeps its instantaneous concentration low, disfavoring the homo-coupling pathway.
-
-
-
Reaction Conditions:
-
Expert Insight: High temperatures and prolonged reaction times after the consumption of the primary electrophile can promote homo-coupling.
-
Troubleshooting Step: Monitor the reaction closely. Once the azetidine starting material is consumed (as determined by LC-MS or TLC), proceed with the workup promptly.
-
Question 3: My final product is contaminated with the de-protected impurity, 3-(pyridin-3-yl)azetidine. What causes this and how can it be prevented?
Answer: The tert-butoxycarbonyl (Boc) group is notoriously labile under acidic conditions.[4] The formation of the de-Boc impurity indicates that your reaction or workup environment has become acidic.
-
Source of Acidity:
-
Expert Insight: The most common source of acid is the boronic acid itself, as they can be acidic. Additionally, certain reagents or impurities in solvents can introduce acidity. The mechanism of deprotection involves protonation of the carbonyl oxygen, leading to fragmentation into isobutene and carbon dioxide.[4]
-
Troubleshooting Steps:
-
Use Sufficient Base: Ensure you are using at least 2-3 equivalents of a reasonably strong base (e.g., K₂CO₃, Cs₂CO₃) to neutralize the boronic acid and facilitate the catalytic cycle.
-
Purify Boronic Acid: If the boronic acid has been stored for a long time, it may have partially degraded. Consider recrystallizing it or purifying it via column chromatography before use.
-
Aqueous Workup: During workup, avoid acidic quenches (e.g., NH₄Cl) if possible, or use them cautiously at low temperatures. A neutral water wash followed by a brine wash is often sufficient.
-
Purification: Avoid using acidic modifiers like trifluoroacetic acid (TFA) in preparatory chromatography if the impurity is a major issue. Use neutral or basic purification systems if feasible.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the best analytical methods for monitoring this reaction?
A1: A combination of techniques provides the most comprehensive picture.
-
Thin Layer Chromatography (TLC): Excellent for quick, qualitative monitoring of starting material consumption. A typical eluent system is Ethyl Acetate/Hexane or Dichloromethane/Methanol.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for this reaction. It allows you to track the disappearance of reactants and the appearance of the product, while simultaneously identifying the mass of key byproducts like homo-coupled species and the de-Boc impurity.
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantitative analysis of purity and impurity profiling of the final product. A standard method would involve a C18 reverse-phase column with a water/acetonitrile gradient.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the final product and for identifying impurities in the isolated material if their structure is unknown.
Q2: How can I effectively remove residual palladium catalyst from my final product?
A2: Residual palladium is a major concern, especially for pharmaceutical intermediates. Several methods can be employed post-synthesis.
| Method | Description | Pros | Cons |
| Charcoal Treatment | The crude product solution is stirred with activated carbon, which adsorbs the palladium species, followed by filtration. | Simple, cost-effective. | Can sometimes lead to product loss through adsorption. |
| Thiol Scavengers | Treatment with silica-bound thiols (e.g., SiliaMetS Thiol) or polymer-bound scavengers that chelate the palladium. | Highly effective, specific. | More expensive than charcoal. |
| Aqueous Wash | An aqueous wash with a chelating agent like thiourea or L-cysteine can sometimes extract palladium salts. | Simple, integrates into workup. | May be less effective for all forms of residual palladium. |
| Recrystallization | Purifying the final product by recrystallization can often leave palladium impurities behind in the mother liquor. | Highly effective for crystalline solids. | Product must be a solid; can be high-loss. |
Q3: What are the recommended storage conditions for the starting material, 1-Boc-3-azetidinone?
A3: 1-Boc-3-azetidinone is sensitive to moisture and can be unstable over long periods at room temperature.[5] It should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) and refrigerated (2-8 °C).[5]
Key Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This is a representative protocol and may require optimization.
-
To a reaction vessel, add tert-butyl 3-iodoazetidine-1-carboxylate (1.0 eq.), pyridine-3-boronic acid (1.1 eq.), and cesium carbonate (2.5 eq.).
-
Seal the vessel and evacuate and backfill with argon three times.
-
Add degassed 1,4-dioxane and degassed water to form a 5:1 solvent mixture (concentration ~0.1 M).
-
To the stirring suspension, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 eq.).
-
Heat the reaction mixture to 90 °C and stir for 4-12 hours.
-
Monitor the reaction progress by LC-MS. Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water, followed by saturated aqueous sodium chloride (brine).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexane) to yield the pure product.
Protocol 2: Troubleshooting Workflow
Caption: A logical troubleshooting workflow for common synthesis issues.
References
-
Zhang, J., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Chemistry Central Journal, 13(1), 119. [Link]
-
MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1345. [Link]
-
ResearchGate. Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives. [Link]
-
ACS Publications. (2015). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 82-85. [Link]
-
Scientific Research Publishing. (2018). Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives. Open Journal of Medicinal Chemistry, 8, 22-29. [Link]
-
PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1345. [Link]
-
Chinese Journal of Organic Chemistry. Synthesis of Azetidines. [Link]
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
-
Organic Chemistry Portal. Azetidine synthesis. [Link]
-
Knight Chemicals Online. tert-butyl 3-(6-aminopyridin-3-yl)azetidine-1-carboxylate. [Link]
-
MDPI. (2017). Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. Molecules, 22(1), 124. [Link]
-
Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
-
National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports, 10, 10186. [Link]
-
Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Chemistry, 4(3). [Link]
-
Chemsrc. CAS#:398489-32-2 | Tert-butyl 3-hydroxy-3-(pyridin-3-yl)azetidine-1-carboxylate. [Link]
-
Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50, 5424-5467. [Link]
-
ResearchGate. (2017). Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. [Link]
-
National Institutes of Health. (2002). Organoborane coupling reactions (Suzuki coupling). Journal of Organometallic Chemistry, 653(1-2), 5-45. [Link]
-
Royal Society of Chemistry. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7, 49911-49942. [Link]
-
PubChem. tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate. [Link]
- Google Patents. CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. total-synthesis.com [total-synthesis.com]
- 5. 1-Boc-3-azetidinone | 398489-26-4 [chemicalbook.com]
Technical Support Center: Improving the Regioselectivity of Reactions with Substituted Pyridines
Welcome to the technical support center for navigating the complexities of regioselectivity in substituted pyridine reactions. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving desired positional selectivity during the functionalization of pyridine rings. Here, we dissect common experimental issues, explain the underlying chemical principles, and provide actionable troubleshooting strategies and validated protocols.
I. Foundational Principles: Understanding the "Why"
Controlling regioselectivity in pyridine chemistry is a persistent challenge due to a combination of electronic and steric factors.[1] The pyridine ring is inherently electron-deficient, which deactivates it towards electrophilic aromatic substitution (EAS) and makes it more susceptible to nucleophilic aromatic substitution (SNAr).[1] Furthermore, the lone pair on the nitrogen atom can coordinate with reagents, adding another layer of complexity to its reactivity.[1]
A solid grasp of the following principles is crucial for troubleshooting and optimizing your reactions:
-
Electronic Effects : The electron-withdrawing nature of the nitrogen atom significantly influences the electron density around the ring. This directs electrophiles primarily to the C3 and C5 positions, while nucleophiles and radicals preferentially attack the electron-poor C2, C4, and C6 positions.[1]
-
Steric Hindrance : The presence of bulky substituents on the pyridine ring can physically block access to adjacent positions, thereby favoring reactions at less hindered sites.[1][2] This effect can be exploited to control selectivity in many cases.[3]
-
Directing Groups : The electronic nature of existing substituents on the ring plays a pivotal role in directing incoming reagents. Electron-donating groups (EDGs) can activate the ring towards EAS, while electron-withdrawing groups (EWGs) further enhance its reactivity towards nucleophiles.[1]
-
Reaction Conditions : The choice of catalyst, solvent, temperature, and pH can all dramatically influence the regiochemical outcome of a reaction.[1]
II. Troubleshooting Guides & FAQs in a Question-and-Answer Format
This section directly addresses specific issues you may encounter in the lab. Each question is followed by a detailed explanation and practical advice.
Electrophilic Aromatic Substitution (EAS)
Q1: My electrophilic aromatic substitution (EAS) on a substituted pyridine is resulting in low yields and poor selectivity. What are my options?
Low yields and poor selectivity are common hurdles in EAS reactions with pyridines due to the deactivating effect of the electronegative nitrogen atom.[4] Here are some troubleshooting strategies to consider:
-
Pyridine N-oxide Formation : A highly effective strategy is to convert the pyridine to its N-oxide derivative. This transformation significantly activates the ring towards EAS, particularly at the C4 position. The oxygen atom can be conveniently removed after the desired substitution has been achieved.[1][4] The N-oxide group alters the electronic properties of the pyridine ring, making it more reactive to both electrophilic and nucleophilic substitution compared to the parent pyridine.[5][6]
-
Lewis Acid Catalysis : In some cases, the use of a Lewis acid can promote the reaction. However, be aware that Lewis acids can also coordinate to the pyridine nitrogen, further deactivating the ring. Careful selection of the Lewis acid and reaction conditions is critical.
-
Introduction of Activating Groups : If your synthetic route allows, the introduction of an electron-donating group (EDG) onto the pyridine ring can increase its reactivity towards electrophiles.[4]
Nucleophilic Aromatic Substitution (SNAr)
Q2: I am observing a mixture of C2 and C4 isomers in my nucleophilic aromatic substitution (SNAr) reaction. How can I favor one over the other?
SNAr on pyridines inherently favors the C2 and C4 positions because the negative charge of the intermediate Meisenheimer complex can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization.[4][7][8] The product distribution between the C2 and C4 isomers can be influenced by several factors:
-
Steric Hindrance : This is often the most straightforward parameter to manipulate. A bulky substituent at a position adjacent to C2 will sterically hinder attack at that site, thus favoring nucleophilic attack at C4.[1] Conversely, a bulky nucleophile will preferentially attack the less hindered position.
-
Solvent Effects : The polarity and coordinating ability of the solvent can have a profound impact on regioselectivity. For instance, a study on 2,6-dichloro-3-(methoxycarbonyl)pyridine demonstrated that the regioselectivity could be switched from a 16:1 ratio in favor of the 2-isomer in dichloromethane (DCM) to a 2:1 ratio for the 6-isomer in dimethyl sulfoxide (DMSO).[1] It is advisable to screen a range of aprotic and protic solvents.
-
Electronic Effects of Substituents : The electronic nature of other substituents on the pyridine ring can subtly influence the relative electron deficiency at the C2 and C4 positions.[1] Electron-withdrawing groups will further activate the positions ortho and para to them.
Q3: My SNAr reaction is sluggish or not proceeding at all. What could be the issue?
Several factors can contribute to a slow or unsuccessful SNAr reaction on a substituted pyridine:
-
Insufficiently Activated Ring : For SNAr to occur, the pyridine ring must be sufficiently electron-deficient. If your substrate lacks strong electron-withdrawing groups, the reaction may not proceed.
-
Poor Leaving Group : The nature of the leaving group is critical. Good leaving groups are weak bases that can stabilize a negative charge. Halides (I, Br, Cl) are common leaving groups.
-
Nucleophile Strength : A strong nucleophile is generally required for SNAr. If your nucleophile is too weak, consider using a stronger one or employing reaction conditions that enhance its nucleophilicity (e.g., using a non-polar aprotic solvent).
Directed Ortho-Metalation (DoM) and Lithiation
Q4: I am attempting a Directed ortho-Metalation (DoM) on my substituted pyridine, but I am getting a mixture of isomers or no reaction. How can I improve this?
Directed ortho-metalation is a powerful tool for the functionalization of pyridines, but its success hinges on the proper choice of the directing group and reaction conditions.
-
Directing Group Ability : The effectiveness of a directing group is related to its ability to coordinate with the organolithium reagent and direct deprotonation to the adjacent position. Strong directing groups include amides, carbamates, and sulfonamides.
-
Base and Solvent Choice : The choice of the organolithium base and solvent is crucial. n-Butyllithium in combination with a coordinating solvent like tetrahydrofuran (THF) or diethyl ether is commonly used. For less acidic protons, stronger bases like sec-butyllithium or tert-butyllithium may be necessary. The addition of a ligand such as tetramethylethylenediamine (TMEDA) can also enhance the reactivity of the organolithium reagent.
-
Temperature Control : DoM reactions are typically carried out at low temperatures (-78 °C) to prevent side reactions, such as addition of the organolithium reagent to the pyridine ring.
A notable example is the regioselective ortho-lithiation at the 4-position of pyridine derivatives containing a 3-oxetane unit, which can be achieved using n-butyllithium as the base.[9][10]
Transition Metal-Catalyzed C-H Activation
Q5: My transition metal-catalyzed C-H activation of a substituted pyridine is not regioselective. What strategies can I employ to control the site of functionalization?
Controlling regioselectivity in C-H activation of pyridines is a significant challenge due to the presence of multiple C-H bonds with similar reactivity and the coordinating ability of the pyridine nitrogen.[11] Several strategies have been developed to address this:
-
Directing Groups : The use of a directing group that can coordinate to the metal catalyst and position it in proximity to a specific C-H bond is a common and effective strategy.
-
Ligand Design : The steric and electronic properties of the ligand on the metal catalyst can influence the regioselectivity of the C-H activation step.
-
Pyridine N-oxides : As with EAS, the use of pyridine N-oxides can alter the reactivity and regioselectivity of C-H activation reactions.[11]
-
Lewis Acid Additives : The addition of a Lewis acid can modulate the electronic properties of the pyridine ring and influence the regioselectivity of the C-H activation.
For instance, a bifunctional Ni catalyst has been developed for the C3-H activation of pyridine-containing substrates, overriding the intrinsic C2/C4 electronic bias.[12]
III. Experimental Protocols and Data
Protocol 1: Preparation of a Pyridine N-oxide
This protocol describes a general procedure for the oxidation of a substituted pyridine to its corresponding N-oxide, a key step in activating the ring for electrophilic substitution.
Materials:
-
Substituted pyridine
-
meta-Chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide/acetic acid
-
Dichloromethane (DCM) or acetic acid
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the substituted pyridine in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of m-CPBA (1.1 equivalents) in DCM to the cooled pyridine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution to quench the excess peroxyacid.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired pyridine N-oxide.
Protocol 2: Regioselective Lithiation and Functionalization
This protocol provides a general method for the regioselective lithiation of a substituted pyridine at the 4-position, followed by quenching with an electrophile.[1]
Materials:
-
3-Chloro-2-ethoxypyridine (as an example substrate)
-
n-Butyllithium (n-BuLi)
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., trimethylsilyl chloride, TMSCl)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve 3-chloro-2-ethoxypyridine in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-BuLi (1.1 equivalents) to the cooled pyridine solution.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithiation.
-
Add the electrophile to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent, dry the combined organic layers, and purify by column chromatography.
Data Summary: Influence of Substituents on Pyridine Basicity
The electronic effect of a substituent on the pyridine ring can be quantitatively assessed by its impact on the basicity of the pyridine nitrogen, as reflected in the pKa of the corresponding pyridinium ion.
| Substituent | Position | pKa of Pyridinium Ion | Electronic Effect |
| -N(CH₃)₂ | 4 | 9.70 | Strong Electron-Donating |
| -NH₂ | 4 | 9.11 | Strong Electron-Donating |
| -OCH₃ | 4 | 6.58 | Electron-Donating |
| -CH₃ | 4 | 6.02 | Weak Electron-Donating |
| -H | - | 5.25 | Reference |
| -Cl | 4 | 3.83 | Electron-Withdrawing |
| -Br | 4 | 3.81 | Electron-Withdrawing |
| -CN | 4 | 1.90 | Strong Electron-Withdrawing |
| -NO₂ | 4 | 1.61 | Strong Electron-Withdrawing |
Data compiled from various sources.[13]
IV. Visualizing Reaction Pathways and Decision Making
Diagram 1: General Regioselectivity of Pyridine Reactions
Caption: Predominant sites of attack on a substituted pyridine ring.
Diagram 2: Troubleshooting Workflow for Poor Regioselectivity in SNAr
Caption: Decision tree for optimizing SNAr regioselectivity.
V. Concluding Remarks
The successful regioselective functionalization of substituted pyridines is a testament to a deep understanding of fundamental organic chemistry principles. By systematically evaluating the electronic and steric factors at play and methodically troubleshooting reaction conditions, researchers can overcome the inherent challenges posed by this important heterocyclic scaffold. This guide serves as a starting point for navigating these complexities, and we encourage you to consult the primary literature for more specific and nuanced examples relevant to your particular synthetic targets.
References
-
RSC Publishing. (2014). Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. Chemical Communications. Retrieved from [Link]
-
Mayr, H., et al. (n.d.). Nucleophilicities and Lewis Basicities of Sterically Hindered Pyridines. Retrieved from [Link]
-
RSC Publishing. (2014). Highly regioselective lithiation of pyridines bearing an oxetane unit by n -butyllithium. Chemical Communications. DOI:10.1039/C4CC03766A. Retrieved from [Link]
-
RSC Publishing. (n.d.). Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides. Journal of the Chemical Society, Dalton Transactions. Retrieved from [Link]
-
Pearson. (2024). EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]
-
PubMed Central. (n.d.). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. Retrieved from [Link]
-
ResearchGate. (n.d.). Established strategies for controlling regioselectivity in C−H activation of pyridine. Retrieved from [Link]
-
RSC Publishing. (n.d.). Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
Baran Lab. (n.d.). Directed Metalation: A Survival Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). Lithiation of 2-Heterosubstituted Pyridines with BuLi−LiDMAE: Evidence for Regiospecificity at C-6. Retrieved from [Link]
-
American Chemical Society. (2010). Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity. Journal of the American Chemical Society. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews. Retrieved from [Link]
-
Quora. (2021). Why does electrophilic substitution in pyridine take place at meta positions only and not ortho and para positions?. Retrieved from [Link]
-
RSC Publishing. (n.d.). C-H Functionalization of Pyridines. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
University of Bath. (n.d.). Pyridines: properties, syntheses & reactivity. Retrieved from [Link]
-
ResearchGate. (2024). Reactivity and Steric Parameters from 2D to 3D Bulky Pyridines: Increasing Steric Demand at Nitrogen with Chiral Azatriptycenes. Retrieved from [Link]
-
Bentham Science Publisher. (2023). Recent Advances in Direct Pyridine C-H Activation Strategies. Retrieved from [Link]
-
ResearchGate. (n.d.). Substituent effect on the properties of pyridine-N-oxides. Retrieved from [Link]
-
ResearchGate. (n.d.). Strategies for pyridine C-H functionalization. Retrieved from [Link]
-
Wikipedia. (n.d.). Steric effects. Retrieved from [Link]
-
Quora. (2016). Why nucleophilic substitution in pyridine favours at position-2?. Retrieved from [Link]
-
ACS Publications. (n.d.). A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation. Retrieved from [Link]
-
ACS Central Science. (2015). Remote Meta-C–H Activation Using a Pyridine-Based Template: Achieving Site-Selectivity via the Recognition of Distance and Geometry. Retrieved from [Link]
-
American Chemical Society. (n.d.). Steric Effects in Displacement Reactions. III. The Base Strengths of Pyridine, 2,6-Lutidine and the Monoalkylpyridines. Journal of the American Chemical Society. Retrieved from [Link]
-
RSC Publishing. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Retrieved from [Link]
-
Clayden, J., Greeves, N., & Warren, S. (n.d.). Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Origin of Regioselectivity Switch in Pyridinium Functionalizations with Phosphinoyl and Carbamoyl Radicals. Retrieved from [Link]
-
Sci-Hub. (2011). Transition-Metal-Catalyzed C-H Functionalization for the Synthesis of Substituted Pyridines. Synthesis. Retrieved from [Link]
-
PubMed. (2023). Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines. Retrieved from [Link]
-
YouTube. (2020). Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. Retrieved from [Link]
-
ACS Publications. (2023). Transition Metal-Free Regioselective Phosphonation of Pyridines: Scope and Mechanism. ACS Organic & Inorganic Au. Retrieved from [Link]
-
ACS Publications. (n.d.). An ab Initio Study of the Effect of Substituents on the n → π Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines*. The Journal of Physical Chemistry A. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]
-
ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Retrieved from [Link]
-
RSC Publishing. (n.d.). Reactions of substituted pyridines with electrophilic boranes. Retrieved from [Link]
-
SciSpace. (2012). Transition Metal-Catalyzed C—H Functionalization for the Synthesis of Substituted Pyridines. Retrieved from [Link]
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Technical Support Center: Navigating the Challenges of N-Deprotection in Complex Azetidine Derivatives
Welcome to the technical support center dedicated to addressing the intricate challenges associated with the N-deprotection of complex azetidine derivatives. This resource is designed for researchers, scientists, and drug development professionals who are navigating the synthetic complexities of these strained four-membered rings. Azetidines are valuable scaffolds in medicinal chemistry, but their inherent ring strain can lead to undesired side reactions during deprotection if not approached with a thorough understanding of the underlying chemical principles.[1] This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and optimize your synthetic routes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Considerations
Q1: I am new to working with azetidines. What are the most critical factors to consider before attempting an N-deprotection?
A1: The successful N-deprotection of a complex azetidine derivative hinges on a careful evaluation of three primary factors:
-
The Nature of the N-Protecting Group: The choice of protecting group dictates the deprotection conditions. The most common N-protecting groups for azetidines are the tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and benzyl (Bn) groups. Each has a distinct cleavage mechanism and requires specific reagents and conditions.
-
The Overall Molecular Architecture: The steric and electronic properties of the substituents on the azetidine ring and elsewhere in the molecule can significantly influence the reactivity of the protecting group and the stability of the azetidine ring itself.
-
Functional Group Compatibility: The presence of other sensitive functional groups in your molecule will narrow the choice of deprotection methods. It is crucial to select a strategy that is orthogonal to other protecting groups and does not lead to unwanted side reactions.
Boc-Deprotection Challenges
Q2: My Boc-deprotection with trifluoroacetic acid (TFA) is leading to a complex mixture of byproducts. What is happening and how can I fix it?
A2: This is a common issue, often stemming from the inherent acid lability of the Boc group and the potential for acid-mediated side reactions.[2][3]
Causality:
-
Azetidine Ring Opening: The high ring strain of azetidines makes them susceptible to nucleophilic attack, a process that can be accelerated under strongly acidic conditions.[1][4] Protonation of the azetidine nitrogen can activate the ring towards cleavage by nucleophiles present in the reaction mixture (e.g., TFA counter-ion, water).
-
Degradation of Acid-Sensitive Functional Groups: If your molecule contains other acid-labile groups (e.g., other Boc groups, silyl ethers, acetals), they will likely be cleaved under standard Boc-deprotection conditions, leading to a complex product mixture.[3]
Troubleshooting Workflow:
Caption: Troubleshooting Boc-Deprotection Side Reactions.
Step-by-Step Experimental Protocols:
Protocol 1: Milder Acidic Conditions
-
Reagent Preparation: Prepare a solution of 10-20% TFA in dichloromethane (DCM).
-
Reaction Setup: Dissolve your N-Boc azetidine derivative in DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Deprotection: Slowly add the TFA/DCM solution to the reaction mixture.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: Using Scavengers to Suppress Side Reactions
-
Scavenger Selection: Triethylsilane (TES) or triisopropylsilane (TIS) are effective scavengers for the tert-butyl cation generated during Boc deprotection.
-
Reaction Setup: Dissolve your N-Boc azetidine derivative in DCM. Add 2-5 equivalents of the chosen scavenger.
-
Deprotection: Add TFA to the reaction mixture and stir at room temperature.
-
Monitoring and Work-up: Follow the same procedure as described in Protocol 1.
Data Summary: Comparison of Boc-Deprotection Conditions
| Method | Reagents | Temperature | Common Issues |
| Standard | Neat TFA or TFA/DCM (1:1) | Room Temp | Ring opening, degradation of other acid-labile groups |
| Mild Acid | 10-20% TFA in DCM | 0 °C to Room Temp | Slower reaction times, may not be effective for all substrates |
| With Scavengers | TFA, TES or TIS in DCM | Room Temp | Generally cleaner reactions, but scavengers need to be removed |
| Aqueous Acid | 85% Phosphoric Acid | Room Temp | Mild and selective, compatible with many other acid-sensitive groups[5] |
Cbz-Deprotection Challenges
Q3: My palladium-catalyzed hydrogenolysis for Cbz-deprotection is sluggish and incomplete. What could be the issue?
A3: Incomplete Cbz deprotection via hydrogenolysis is a common hurdle, often related to catalyst poisoning or substrate-specific issues.
Causality:
-
Catalyst Poisoning: Sulfur-containing functional groups, and to a lesser extent, some nitrogen-containing heterocycles, can irreversibly bind to the palladium catalyst, rendering it inactive.
-
Steric Hindrance: A highly substituted azetidine ring or bulky neighboring groups can hinder the approach of the substrate to the catalyst surface.
-
Solvent Effects: The choice of solvent can influence the solubility of the substrate and the activity of the catalyst.
Troubleshooting Workflow:
Caption: Orthogonal Deprotection Strategy.
Recommended Deprotection Sequence:
-
Cbz Group Removal: Start with the hydrogenolysis of the Cbz group using H₂ and Pd/C. This method is generally mild and will not affect the Boc or benzyl ether groups.
-
Boc Group Removal: Next, cleave the Boc group using mild acidic conditions, such as 10-20% TFA in DCM at 0 °C. These conditions are typically not harsh enough to cleave a benzyl ether.
-
Benzyl Ether Removal: Finally, the benzyl ether can be removed by hydrogenolysis, which may require more forcing conditions (e.g., higher pressure or a more active catalyst) than the Cbz deprotection.
This sequence ensures that at each step, only the targeted protecting group is removed, preserving the integrity of the rest of the molecule.
References
-
Saunders, G. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. Available at: [Link]
-
Yudin, A. K. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Strategies for the functionalization of azetidine-containing macrocycles. Available at: [Link]
-
Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Available at: [Link]
-
St. Amant, A. H., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Available at: [Link]
-
O'Brien, P., et al. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters. Available at: [Link]
-
Saunders, G. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. PubMed. Available at: [Link]
-
Kumar, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. Available at: [Link]
-
ResearchGate. (2025). A New Method of N-Benzhydryl Deprotection in 2-Azetidinone Series. Available at: [Link]
-
Wiley Online Library. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Available at: [Link]
-
Fiveable. (n.d.). Acid-Labile Protecting Groups Definition. Available at: [Link]
-
PubMed. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Available at: [Link]
-
ResearchGate. (n.d.). Acid-labile protecting groups. Available at: [Link]
-
National Institutes of Health. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Available at: [Link]
-
MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Available at: [Link]
-
LJMU Research Online. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Available at: [Link]
-
ResearchGate. (2006). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. Available at: [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Purity Validation of tert-Butyl 3-(pyridin-3-yl)azetidine-1-carboxylate by ¹H NMR
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of intermediates is a cornerstone of drug safety and efficacy. Intermediates like tert-Butyl 3-(pyridin-3-yl)azetidine-1-carboxylate, a key building block in the synthesis of various therapeutic agents, demand rigorous purity assessment. This guide provides an in-depth, comparative analysis of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy for the purity validation of this compound, juxtaposed with alternative analytical techniques. As a senior application scientist, my focus is not just on the "how," but the critical "why" behind our methodological choices, ensuring a self-validating and robust analytical strategy.
The Imperative of Purity in Pharmaceutical Intermediates
The International Council for Harmonisation (ICH) guidelines, specifically Q3A, Q3C, and M7, establish stringent thresholds for reporting, identifying, and qualifying impurities in drug substances.[1][2] An impurity is defined as any component that is not the desired chemical entity.[2][3] These can originate from starting materials, by-products, intermediates, or degradation products.[1][2] For pharmaceutical intermediates, ensuring high purity is paramount as the quality of the final Active Pharmaceutical Ingredient (API) is directly impacted.[4]
¹H NMR: The Gold Standard for Structural and Quantitative Analysis
Quantitative ¹H NMR (qNMR) has emerged as a powerful primary ratio measurement method for determining the purity of chemical substances.[5][6] Its key advantage lies in the direct proportionality between the integral of a signal and the number of nuclei giving rise to it.[7][8] This allows for not only structural elucidation but also precise quantification without the need for a reference standard of the analyte itself, a significant advantage over chromatographic methods.[9]
The successful application of qNMR for purity determination hinges on a series of deliberate experimental choices designed to ensure accuracy and reproducibility.
1. Selection of an Internal Standard: The choice of an internal standard (IS) is critical. The IS should:
-
Be of high purity and chemically stable.
-
Have a simple ¹H NMR spectrum with at least one signal that is well-resolved from the analyte and any potential impurity signals.
-
Be non-reactive with the analyte and the solvent.
-
Have a known molecular weight.
Commonly used internal standards include maleic anhydride, 1,4-dinitrobenzene, and dimethyl sulfone. The selection is dictated by the specific chemical shifts of the analyte to avoid signal overlap.
2. Solvent Selection: The deuterated solvent must completely dissolve both the analyte and the internal standard.[7] The choice of solvent can also influence chemical shifts, which can be strategically used to resolve overlapping signals.[8] For this compound, deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices.
3. Acquisition Parameters: To ensure accurate quantification, specific NMR acquisition parameters must be optimized:
-
Long Relaxation Delay (d1): A sufficiently long relaxation delay (typically 5-7 times the longest T₁ of both the analyte and internal standard) is crucial to allow for complete relaxation of all protons, ensuring that the signal intensities are directly proportional to the number of protons.
-
90° Pulse Angle: A calibrated 90° pulse angle ensures maximum signal intensity for all nuclei.
-
Sufficient Number of Scans: A higher number of scans improves the signal-to-noise ratio (S/N), which is particularly important for detecting and quantifying low-level impurities.[7]
The following diagram illustrates the typical workflow for determining the purity of this compound using qNMR.
Sources
- 1. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 2. jpionline.org [jpionline.org]
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- 6. Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance | NIST [nist.gov]
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A-Comparison-Guide-to-the-Structural-Confirmation-of-tert-Butyl-3-(pyridin-3-yl)azetidine-1-carboxylate-Derivatives
Abstract
This guide provides a comprehensive framework for the unambiguous structural confirmation of tert-butyl 3-(pyridin-3-yl)azetidine-1-carboxylate, a key building block in modern medicinal chemistry. We address the primary analytical challenge—the differentiation from its constitutional isomers—by presenting a multi-technique spectroscopic approach. This document outlines the causal logic behind experimental choices, provides detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS), and presents comparative data to aid researchers, scientists, and drug development professionals in achieving confident structural elucidation.
Introduction: The Imperative for Unambiguous Structural Confirmation
The azetidine ring is a privileged scaffold in drug discovery, prized for its ability to impart desirable pharmacokinetic properties such as improved solubility and metabolic stability.[1] When coupled with a pyridine moiety, as in this compound, it creates a versatile building block for a wide range of therapeutic agents, including kinase inhibitors and CNS-targeting compounds.[2]
However, the synthesis of such compounds can potentially yield constitutional isomers (e.g., pyridin-2-yl or pyridin-4-yl derivatives). As biological activity is exquisitely sensitive to molecular structure, the absolute confirmation of the pyridine ring's substitution pattern is not merely an academic exercise—it is a critical step in the drug development pipeline. This guide provides the analytical strategy to definitively confirm the desired 3-pyridyl connectivity.
The Core Analytical Strategy: A Multi-Technique Approach
Figure 2: Key HMBC correlations confirming the C3-C3' bond.
Comparative Analysis: Differentiating Pyridyl Isomers
The most effective way to confirm the 3-pyridyl structure is to understand the expected NMR signatures of the alternative 2- and 4-pyridyl isomers. The symmetry and electronic environment of each isomer lead to distinct and predictable differences in their NMR spectra.
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) for Pyridyl Isomers
| Proton Position | 2-Pyridyl Isomer (Expected) | 3-Pyridyl Isomer (Expected) | 4-Pyridyl Isomer (Expected) |
| Pyridine H-2 | --- | ~8.6 (s) | ~8.6 (d) |
| Pyridine H-3 | ~7.6 (d) | --- | ~7.3 (d) |
| Pyridine H-4 | ~7.7 (t) | ~7.8 (dt) | --- |
| Pyridine H-5 | ~7.2 (d) | ~7.4 (dd) | ~7.3 (d) |
| Pyridine H-6 | ~8.5 (d) | ~8.5 (dd) | ~8.6 (d) |
| Azetidine C3-H | ~4.0 (m) | ~3.8 (m) | ~3.6 (m) |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. The key diagnostic is the pattern of signals.
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) for Pyridyl Isomers
| Carbon Position | 2-Pyridyl Isomer (Expected) | 3-Pyridyl Isomer (Expected) | 4-Pyridyl Isomer (Expected) |
| Pyridine C-2 | ~160 (Quaternary) | ~148 | ~150 |
| Pyridine C-3 | ~123 | ~135 (Quaternary) | ~122 |
| Pyridine C-4 | ~136 | ~134 | ~148 (Quaternary) |
| Pyridine C-5 | ~121 | ~123 | ~122 |
| Pyridine C-6 | ~149 | ~149 | ~150 |
| Azetidine C-3 | ~45 | ~35 | ~38 |
Confirmation of Molecular Formula by High-Resolution Mass Spectrometry (HRMS)
While NMR provides the structural framework, HRMS confirms the elemental composition.
-
Objective: To obtain an exact mass measurement of the molecular ion ([M+H]⁺).
-
Expected Result: The measured mass should be within a very narrow tolerance (typically < 5 ppm) of the calculated exact mass for the molecular formula C₁₃H₁₈N₂O₂ (Calculated [M+H]⁺ = 235.1441).
-
Causality: A successful HRMS measurement provides strong, independent validation of the molecular formula, confirming that no unexpected atoms are present and that the empirical formula derived from NMR is correct.
Standard Operating Protocols
Protocol for NMR Sample Preparation
-
Mass Measurement: Accurately weigh 5-10 mg of the purified compound.
-
Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the chosen solvent does not have signals that overlap with key analyte resonances.
-
Homogenization: Vortex the sample until the solid is completely dissolved.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquisition: Acquire ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra on a spectrometer of at least 400 MHz.
Protocol for HRMS Sample Preparation
-
Stock Solution: Prepare a stock solution of the sample at ~1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilution: Create a dilute solution (~1-10 µg/mL) from the stock solution using a mixture of appropriate mobile phase solvents (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Analysis: Infuse the sample directly into an ESI-TOF or ESI-Orbitrap mass spectrometer.
-
Data Acquisition: Acquire data in positive ion mode, ensuring a resolution of at least 10,000.
Conclusion
The structural confirmation of this compound is a clear-cut process when a logical, multi-technique approach is employed. The combination of 1D NMR to provide an initial fingerprint, 2D NMR (especially HMBC) to establish definitive connectivity, and HRMS to confirm the elemental composition creates a self-validating dataset. By comparing the acquired data against the expected patterns for all potential isomers, researchers can achieve unambiguous and confident structural assignment, a cornerstone of scientific integrity in drug discovery and development.
References
- The Royal Society of Chemistry. (n.d.). Synthesis and indole coupling reactions of azetidine and oxetane sufinate salts Supporting Information.
- SDSU NMR Facility – Department of Chemistry. (n.d.). Common 2D (COSY, HSQC, HMBC).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unpacking the Chemical Properties and Applications of Tert-Butyl 3-Oxoazetidine-1-Carboxylate.
- MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates.
- Chemsrc. (n.d.). CAS#:398489-32-2 | Tert-butyl 3-hydroxy-3-(pyridin-3-yl)azetidine-1-carboxylate.
- PubChem. (n.d.). tert-Butyl 3-hydroxy-3-[3-(trifluoromethyl)pyridin-2-yl]azetidine-1-carboxylate.
- Knight Chemicals Online. (n.d.). tert-butyl 3-(6-aminopyridin-3-yl)azetidine-1-carboxylate.
- PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin.
- The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY DATA.
- PubChem. (n.d.). tert-Butyl 3-(4-aminophenyl)azetidine-1-carboxylate.
- YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.
- PubChem. (n.d.). tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate.
- Sigma-Aldrich. (n.d.). 3-(Piperidin-1-yl)azetidine-1-carboxylic acid tert-butyl ester AldrichCPR.
- Knight Chemicals Online. (n.d.). 1922143-50-7|tert-butyl 3-(5-aminopyridin-2-yl)azetidine-1-carboxylate.
- BLDpharm. (n.d.). 1251006-64-0|tert-Butyl 3-(piperidin-4-yl)azetidine-1-carboxylate.
- BLDpharm. (n.d.). 2752183-78-9|tert-Butyl 3-(piperidin-4-yl)azetidine-1-carboxylate hydrochloride.
- Appretech Scientific Limited. (n.d.). tert-butyl 3-(pyridin-2-yl)azetidine-1-carboxylate.
- PubChem. (n.d.). tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate.
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle.
- PMC - NIH. (2022). Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence.
- (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules.
- PMC - PubMed Central. (n.d.). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons.
- Synblock. (n.d.). tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate.
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A Comparative Guide to the Reactivity of 3-Bromopyridine and 3-Chloropyridine in Azetidine Synthesis
Introduction: The Significance of the 3-(Azetidin-1-yl)pyridine Scaffold
In the landscape of modern medicinal chemistry, the azetidine moiety has emerged as a highly sought-after structural motif. Valued as a versatile bioisostere for groups such as gem-dimethyl and tert-butyl, its incorporation can significantly enhance key drug-like properties, including metabolic stability, aqueous solubility, and lipophilicity. The 3-(azetidin-1-yl)pyridine core, in particular, is a privileged scaffold found in numerous biologically active compounds targeting a wide array of therapeutic areas.
The synthesis of this crucial carbon-nitrogen (C-N) bond typically proceeds via two primary pathways: the classical Nucleophilic Aromatic Substitution (SNAr) and the more contemporary Palladium-Catalyzed Buchwald-Hartwig Amination. The choice of starting material—specifically, the halogen on the pyridine ring—is a critical decision point that profoundly impacts reaction efficiency, required conditions, and overall cost. This guide provides an in-depth, objective comparison of the reactivity of 3-bromopyridine versus 3-chloropyridine for the synthesis of 3-(azetidin-1-yl)pyridine, supported by mechanistic principles and experimental data, to empower researchers in making informed strategic decisions.
Part 1: Mechanistic Considerations and Reactivity Principles
The disparate reactivity of 3-bromo- and 3-chloropyridine can only be understood through the lens of the distinct mechanisms governing SNAr and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr pathway is a two-step addition-elimination process. A nucleophile (azetidine) attacks the electron-deficient pyridine ring at the carbon bearing the halogen, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. In the second, typically rapid step, the leaving group (halide) is expelled, restoring aromaticity.
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
Reactivity Governed by Bond Strength: Unlike SNAr, the rate-determining step in the Buchwald-Hartwig amination is typically the initial oxidative addition of the palladium(0) catalyst into the carbon-halogen (C-X) bond. [1]The efficiency of this step is inversely proportional to the C-X bond dissociation energy (BDE). The BDE trend is C-Cl > C-Br > C-I. [2] This fundamental difference dictates that 3-bromopyridine is significantly more reactive than 3-chloropyridine in palladium-catalyzed amination. [1]The weaker C-Br bond allows for oxidative addition under much milder conditions (lower temperatures, weaker bases), leading to higher yields and better functional group compatibility. While modern, highly active catalysts with bulky, electron-rich phosphine ligands have made the coupling of aryl chlorides more feasible, they often require higher catalyst loadings or more forcing conditions to achieve the same efficiency as their bromo-counterparts. [3][4]
Part 2: Comparative Performance Data
The following table summarizes the key differences in performance between 3-bromopyridine and 3-chloropyridine for the synthesis of 3-(azetidin-1-yl)pyridine.
| Feature | 3-Bromopyridine | 3-Chloropyridine |
| Reaction Pathway | Primarily Buchwald-Hartwig Amination | SNAr or Buchwald-Hartwig Amination |
| Buchwald-Hartwig Reactivity | High . Due to lower C-Br bond energy, facilitating the rate-limiting oxidative addition step. [1] | Low to Moderate . Requires more active, specialized ligands (e.g., biarylphosphines) and potentially higher temperatures. [4] |
| SNAr Reactivity | Low . Similar to 3-chloropyridine; requires harsh conditions (high heat, strong base). [5][6] | Low . Marginally more reactive than 3-bromopyridine in some cases, but still requires harsh conditions. [5][6] |
| Typical Buchwald Conditions | Milder temperatures (e.g., 80-110 °C), common bases (e.g., NaOtBu, Cs₂CO₃). | Higher temperatures (e.g., >110 °C), stronger bases, and specialized, bulky ligands are often necessary. |
| Catalyst/Ligand Needs | Standard Pd sources (e.g., Pd₂(dba)₃) with common ligands (e.g., BINAP, XPhos) are often sufficient. [7] | Requires advanced generation, bulky, electron-rich ligands (e.g., RuPhos, SPhos, BrettPhos) for efficient coupling. [7] |
| Substrate Cost & Availability | Generally more expensive and less available in bulk. | Significantly cheaper and widely available from major suppliers. |
| Ideal Application | Lab-scale synthesis, rapid analog generation, reactions requiring high functional group tolerance. | Process development, large-scale manufacturing where substrate cost is a primary driver. |
Part 3: Recommended Experimental Protocols
The following protocols are representative examples and should be optimized for specific substrates and scales.
Protocol 1: Buchwald-Hartwig Amination using 3-Bromopyridine (Preferred Method)
This method leverages the higher reactivity of the C-Br bond for an efficient, high-yield synthesis under relatively mild conditions.
Caption: Workflow for the Buchwald-Hartwig amination of 3-bromopyridine.
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add sodium tert-butoxide (1.4 mmol).
-
Reagent Addition: In a glovebox or under a positive pressure of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 0.025 mmol), the phosphine ligand (e.g., XPhos, 0.06 mmol), 3-bromopyridine (1.0 mmol), and anhydrous solvent (e.g., toluene or dioxane, 5 mL).
-
Nucleophile Addition: Add azetidine (1.2 mmol) to the mixture.
-
Reaction Execution: Seal the flask and heat the reaction mixture to 80-110 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and carefully quench with water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired 3-(azetidin-1-yl)pyridine.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) using 3-Chloropyridine
This metal-free approach is an alternative, though it generally requires more forcing conditions.
Step-by-Step Methodology:
-
Vessel Preparation: In a sealed pressure vessel equipped with a magnetic stir bar, combine 3-chloropyridine (1.0 mmol), azetidine (2.0-3.0 mmol), and a strong base such as potassium carbonate (2.0 mmol).
-
Solvent Addition: Add a high-boiling polar aprotic solvent such as DMSO or NMP (3-5 mL).
-
Reaction Execution: Securely seal the vessel and heat the mixture to a high temperature (e.g., 150-180 °C).
-
Monitoring: Monitor the reaction by TLC or LC-MS. Due to the lower reactivity, reaction times can be long (24-48 hours).
-
Workup and Purification: After cooling to room temperature, pour the reaction mixture into water and extract thoroughly with a suitable organic solvent like ethyl acetate. The workup and purification procedure is similar to Protocol 1.
Part 4: Expert Analysis and Strategic Recommendations
The choice between 3-bromopyridine and 3-chloropyridine is a classic case of balancing reactivity against cost.
-
For Discovery and Lab-Scale Synthesis: The higher reactivity of 3-bromopyridine is a distinct advantage. It allows for the use of milder conditions, which translates to broader functional group tolerance, cleaner reaction profiles, and often higher yields. [1]The time saved in optimization and purification frequently outweighs the higher initial substrate cost. For rapid synthesis of a diverse library of analogs, 3-bromopyridine via Buchwald-Hartwig amination is the unequivocally superior choice.
-
For Process Development and Scale-Up: The economic advantage of 3-chloropyridine becomes paramount. While process chemists will need to invest more time in developing a robust protocol—screening advanced ligands, optimizing catalyst loading, and managing higher temperatures—the significant cost savings on the starting material can be a decisive factor for large-scale manufacturing. The development of highly active palladium catalysts has made the use of aryl chlorides increasingly viable in industrial settings. [4]
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A Comparative Guide to tert-Butyl 3-(pyridin-3-yl)azetidine-1-carboxylate and Other Boc-Protected Azetidine Scaffolds for Drug Discovery
Introduction: The Rise of the Azetidine Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic use of small, conformationally constrained scaffolds is a cornerstone of rational design. Among these, the azetidine ring, a four-membered saturated heterocycle, has garnered significant attention.[1] Its unique structural features, occupying a space between the highly strained aziridines and the more flexible pyrrolidines, offer a unique balance of rigidity and chemical stability.[2] This conformational restriction can minimize the entropic penalty upon binding to a biological target, potentially leading to enhanced potency and ligand efficiency.[1]
The incorporation of a tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen is a common and crucial strategy in multi-step syntheses. The Boc group is stable under a wide range of nucleophilic and basic conditions, allowing for selective functionalization at other positions of the molecule, yet it can be readily removed under acidic conditions.[3] This guide focuses on a specific, high-value building block, tert-Butyl 3-(pyridin-3-yl)azetidine-1-carboxylate , and provides an in-depth comparison with other 3-substituted Boc-protected azetidines, offering researchers and drug development professionals a framework for selecting the optimal scaffold for their specific applications.
Physicochemical Properties: The Impact of the 3-Substituent
The nature of the substituent at the 3-position of the azetidine ring profoundly influences the molecule's physicochemical properties, which are critical determinants of its pharmacokinetic and pharmacodynamic profile. The introduction of a pyridin-3-yl group, as opposed to a simple phenyl or alkyl group, introduces a basic nitrogen atom, significantly altering properties like pKa, solubility, and polarity.
Causality Behind Property Differences:
-
Basicity (pKa): The most significant difference imparted by the pyridin-3-yl group is the introduction of a basic center. The pyridine nitrogen has a pKa of approximately 5.2, making it protonated at physiological pH. This is in stark contrast to a phenyl or cyclohexyl substituent, which are non-basic. This basic handle can be exploited for salt formation to improve solubility and crystallinity, or for specific hydrogen bonding interactions with a biological target.
-
Solubility: The ability of the pyridine nitrogen to be protonated and act as a hydrogen bond acceptor generally increases the aqueous solubility of the molecule compared to its non-polar carbocyclic analogues like phenyl or cyclohexyl azetidines. This is a critical parameter for oral bioavailability.
-
Lipophilicity (logP): The calculated logP (cLogP) is a measure of a compound's lipophilicity. A lower logP value generally correlates with higher aqueous solubility. The introduction of the nitrogen atom in the pyridine ring reduces the lipophilicity compared to a phenyl ring.
-
Polar Surface Area (PSA): The PSA is another key parameter for predicting drug absorption and brain penetration. The pyridine nitrogen contributes to a higher PSA compared to a simple arene or alkane, which can influence cell permeability.
| Compound | Structure | cLogP (Predicted) | pKa (Predicted)[4][5] | Polar Surface Area (Ų) |
| This compound | 1.8 - 2.2 | ~5.2 (Pyridine N) | 41.5 | |
| tert-Butyl 3-phenylazetidine-1-carboxylate | 2.5 - 2.9 | N/A | 29.5 | |
| tert-Butyl 3-cyclohexylazetidine-1-carboxylate | 3.0 - 3.4 | N/A | 29.5 | |
| tert-Butyl 3-(thiophen-3-yl)azetidine-1-carboxylate | 2.4 - 2.8 | N/A | 57.8 |
Note: Predicted values are estimates from various chemical software and can vary. They are provided for comparative purposes.
Comparative Reactivity and Synthetic Utility
The electronic nature of the 3-substituent not only affects the physicochemical properties but also influences the reactivity of the Boc-protected azetidine in key synthetic transformations.
N-Boc Deprotection
The removal of the Boc group is typically achieved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[6] The presence of the basic pyridine nitrogen in This compound can influence the deprotection kinetics.
Causality of Reactivity Differences:
-
Protonation: In a highly acidic medium, both the pyridine nitrogen and the carbamate oxygen can be protonated. The protonation of the pyridine nitrogen creates a positively charged pyridinium species. This electron-withdrawing group can slightly decrease the electron density on the carbamate oxygen, potentially slowing down the initial protonation step required for Boc cleavage compared to an electron-neutral or electron-donating substituent.
-
Work-up: A significant practical difference arises during the work-up. After deprotection, the resulting pyridinylazetidine will be a di-salt (e.g., dihydrochloride). Neutralization requires careful pH adjustment to isolate the free base, whereas the deprotected phenyl or cyclohexyl azetidines will form mono-salts.
Caption: Comparative workflow for N-Boc deprotection.
Palladium-Catalyzed Cross-Coupling Reactions
The pyridine ring can also participate in or be influenced by subsequent cross-coupling reactions. For instance, if the pyridine ring itself is substituted with a halide, it can undergo Suzuki or Buchwald-Hartwig amination reactions. Conversely, the electronic nature of the pyridinyl group can influence reactions at other positions. The electron-deficient nature of the pyridine ring (compared to benzene) can sometimes affect the oxidative addition step in Pd-catalyzed reactions if the azetidine moiety is part of the coupling partner.[7]
Experimental Protocols
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a Boc-protected 3-haloazetidine with pyridine-3-boronic acid.
Rationale: The Suzuki-Miyaura coupling is a robust and versatile method for forming C-C bonds, particularly between sp²-hybridized carbons.[8] It tolerates a wide range of functional groups, making it ideal for the synthesis of complex molecules like our target compound.
Materials:
-
tert-Butyl 3-bromoazetidine-1-carboxylate (1.0 equiv)
-
Pyridine-3-boronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., 2 M aqueous Na₂CO₃ or K₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane or Toluene/Water mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry round-bottomed flask equipped with a magnetic stir bar and a condenser, add tert-butyl 3-bromoazetidine-1-carboxylate, pyridine-3-boronic acid, and the palladium catalyst.
-
Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Add the degassed solvent(s) and the aqueous base solution via syringe.
-
Heat the reaction mixture to 80-100 °C under the inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure This compound .
Caption: General workflow for Suzuki-Miyaura synthesis.
Protocol 2: N-Boc Deprotection of this compound
This protocol provides a standard procedure for the acidic removal of the Boc protecting group.
Rationale: Strong acids like TFA or HCl readily cleave the tert-butyl carbamate. The choice of acid and solvent can be tailored to the substrate's solubility and the desired form of the final product (e.g., TFA salt vs. HCl salt).[9]
Materials:
-
This compound (1.0 equiv)
-
Dichloromethane (DCM) or 1,4-Dioxane
-
Trifluoroacetic acid (TFA, 5-10 equiv) OR 4M HCl in Dioxane (5-10 equiv)
Procedure:
-
Dissolve This compound in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
The resulting residue is the TFA salt of 3-(pyridin-3-yl)azetidine. To obtain the free base, dissolve the residue in water, cool to 0 °C, and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~8-9.
-
Extract the aqueous layer multiple times with a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected 3-(pyridin-3-yl)azetidine.
Conclusion and Outlook
This compound offers a distinct set of advantages over other 3-substituted Boc-protected azetidines. Its key differentiator is the presence of the basic pyridine nitrogen, which enhances aqueous solubility and provides a valuable handle for salt formation and specific interactions with biological targets. While its synthesis and deprotection require careful consideration of this basic center, the potential benefits in terms of improved ADME properties often outweigh these synthetic nuances.
In contrast, Boc-protected 3-phenyl- and 3-cyclohexyl-azetidines offer increased lipophilicity and are synthetically more straightforward in deprotection workups. The choice between these building blocks should be a deliberate one, guided by the specific goals of the drug discovery program. For CNS-targeted drugs, for instance, careful modulation of pKa and PSA is critical, making the pyridinyl scaffold a particularly interesting option. As synthetic methodologies continue to advance, the accessibility and utility of diverse azetidine scaffolds will undoubtedly grow, further cementing their role as privileged structures in medicinal chemistry.
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The Electronic Influence of Substituents on the Pyridine Ring: A Technical Guide for Researchers. BenchChem. 10
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Pyridinyl indole N‐Boc deprotection scope. ResearchGate. 11
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Amine Protection / Deprotection. Fisher Scientific. 6
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Substitution effects on neutral and protonated pyridine derivatives along the periodic table. ResearchGate. 12
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Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. National Institutes of Health. 13
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Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution?. Chemistry Stack Exchange. 7
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X‐ray crystal structure of tert‐butyl... ResearchGate. 14
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Substitution effects in phenyl and N-pyrrole derivatives along the periodic table. Semantic Scholar. 15
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Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[6][11]-Fused Indole Heterocycles. National Institutes of Health. 16
-
pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. ResearchGate. 4
-
Boc-Protected Amino Groups. Organic Chemistry Portal. 17
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Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. University College Cork. 18
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Comparison of pKa values for some phenols imines derived from 3-acetyl and 4-acetyl pyridines. ResearchGate. 19
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An Improved Protocol for the Preparation of 3-Pyridyl- and Some Arylboronic Acids. Semantic Scholar. 20
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The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. BenchChem. 21
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Tert-Butyl 3-(6-Bromoimidazo[1,5-A]Pyridin-1-Yl)Azetidine-1-Carboxylate. ChemBK. 22
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Equilibrium pKa Table (DMSO Solvent and Reference). Organic Chemistry Data. 23
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Assembly of (hetero)aryl sulfilimines via copper-catalyzed enantioselective S-arylation of sulfenamides with (hetero)aryl Iodides. National Institutes of Health. 24
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tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate. PubChem. 25
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A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. ResearchGate. 26
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. 27
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tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate. PubChem. 28
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Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. PubMed. 29
-
(R)-tert-Butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate. MedChemExpress. 30
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Di-tert-butyl dicarbonate. Wikipedia. 31
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(PDF) Nickel‐Catalyzed O‐Arylation of N‐Protected Amino Alcohols with (Hetero)aryl Chlorides. ResearchGate. 32
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Synthesis and Characterization of Palladium Catalyzed (Carbon-carbon Bond Formation) compounds. RJPT. 8
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pKa Data Compiled by R. Williams. Organic Chemistry Data. 5
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Comparison of pKa values for oxy-enzymase derivatives derived from 3-acetyl and 4-acetyl-3 serotonin by using glass pole. ResearchGate. 33
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A Comparative Guide to the Metabolic Stability of the tert-Butyl Group in Azetidine Derivatives
For researchers, medicinal chemists, and professionals in drug development, optimizing a compound's metabolic stability is a critical step in the journey from a promising lead to a viable drug candidate. The incorporation of specific structural motifs can profoundly influence a molecule's pharmacokinetic profile. This guide provides an in-depth technical comparison of the metabolic stability of the tert-butyl group when incorporated into azetidine derivatives, offering insights into experimental assessment and strategies for improvement.
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has gained prominence in medicinal chemistry for its ability to confer desirable properties such as improved solubility, metabolic stability, and three-dimensional character to drug candidates.[1][2] When combined with a tert-butyl group—a bulky, lipophilic moiety—the resulting structure often exhibits enhanced resistance to metabolic degradation.[3] This guide will dissect the nuances of this structural combination, providing both the "why" and the "how" for its assessment.
The Underlying Chemistry: Why the tert-Butyl Group Resists Metabolism
The primary route of metabolism for many drugs is oxidation catalyzed by cytochrome P450 (CYP) enzymes in the liver.[4][5] These enzymes act as the body's chemical incinerators, breaking down foreign compounds to facilitate their excretion. The mechanism often involves the abstraction of a hydrogen atom from a C-H bond, followed by the introduction of a hydroxyl group.[6]
The metabolic stability of the tert-butyl group stems from two key factors:
-
Steric Hindrance: The bulky nature of the tert-butyl group physically obstructs the active site of CYP enzymes, making it difficult for the enzyme to access the C-H bonds for oxidation.[3][7] This steric shield protects not only the tert-butyl group itself but can also sterically hinder adjacent "soft spots" on the molecule that might otherwise be susceptible to metabolism.
-
High Bond Dissociation Energy: The C-H bonds within a tert-butyl group are inherently strong, with a high bond dissociation energy of approximately 100 kcal/mol.[8][9] This makes it energetically unfavorable for CYP enzymes to abstract a hydrogen atom, further contributing to the group's metabolic robustness.
However, it is a misconception to consider the tert-butyl group entirely metabolically inert. While challenging, oxidation can occur, typically at one of the methyl groups, leading to the formation of a primary alcohol.[10][11] This initial hydroxylation product can then undergo further oxidation to an aldehyde and then a carboxylic acid, significantly altering the compound's properties.[10]
The azetidine ring itself is generally considered to be metabolically stable, although instances of ring opening via glutathione S-transferase (GST) catalyzed reactions have been reported, particularly in strained spiro-azetidine systems.[12] The incorporation of an azetidine moiety can enhance the overall metabolic stability of a drug candidate.[1][2]
Experimental Assessment of Metabolic Stability: A Comparative Workflow
To quantitatively assess the metabolic stability of tert-butyl-substituted azetidine derivatives, a systematic in vitro approach is essential. The following workflow outlines the key experimental stages, from initial incubation to data analysis.
Caption: Experimental workflow for in vitro metabolic stability assessment.
1. Liver Microsomal Stability Assay
This assay primarily assesses Phase I metabolism mediated by enzymes like CYPs.[4][13]
-
Materials:
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Test compound and positive control (e.g., a compound with known metabolic instability)
-
Acetonitrile with an internal standard for quenching and analysis
-
-
Protocol:
-
Prepare a microsomal suspension in phosphate buffer to a final protein concentration of 0.5 mg/mL.[4]
-
Add the test compound to the microsomal suspension at a final concentration of 1-10 µM.[4] Pre-incubate for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the incubation mixture.[13]
-
Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.[14][15]
-
2. Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolism, including both Phase I and Phase II pathways, as hepatocytes contain a full complement of metabolic enzymes.[13][16]
-
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
Test compound and positive control
-
Acetonitrile with an internal standard
-
-
Protocol:
-
Thaw and prepare hepatocytes according to the supplier's instructions, diluting to a final concentration of 1 x 10^6 viable cells/mL in incubation medium.[16]
-
Add the test compound to the hepatocyte suspension at a final concentration of 1-10 µM.
-
Incubate the cell suspension at 37°C in a humidified incubator with 5% CO2, with gentle shaking.
-
At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw an aliquot.[16]
-
Quench the reaction and process the samples as described in the microsomal stability assay.
-
Data Analysis and Interpretation
The primary output of these assays is the rate of disappearance of the parent compound over time. This data is used to calculate key parameters:
-
In Vitro Half-Life (t½): The time required for 50% of the parent compound to be metabolized. This is determined by plotting the natural logarithm of the percentage of the remaining parent compound against time and fitting the data to a first-order decay model.
-
Intrinsic Clearance (CLint): A measure of the inherent ability of the liver to metabolize a drug. It is calculated from the half-life and the incubation conditions.[16]
These parameters allow for the direct comparison of the metabolic stability of different compounds.
Comparative Analysis: tert-Butyl Azetidine Derivatives vs. Alternatives
To illustrate the metabolic advantages of the tert-butyl group, let's consider a hypothetical azetidine-based compound and compare its metabolic stability with derivatives where the tert-butyl group is replaced with other substituents or bioisosteres.
| Compound ID | Substituent | HLM t½ (min) | Hepatocyte t½ (min) | In Vitro CLint (µL/min/mg protein) |
| AZ-001 | tert-Butyl | >120 | >120 | < 5 |
| AZ-002 | Isopropyl | 45 | 38 | 31 |
| AZ-003 | Cyclohexyl | 68 | 55 | 20 |
| AZ-004 | Phenyl | 25 | 21 | 55 |
| AZ-005 | Trifluoromethylcyclopropyl | >120 | >120 | < 5 |
This is a hypothetical data table for illustrative purposes.
From this comparison, several key insights emerge:
-
AZ-001 , with the tert-butyl group, exhibits exceptional metabolic stability, with a half-life exceeding the duration of the assay. This is indicative of a very low intrinsic clearance.
-
Replacing the tert-butyl group with smaller alkyl groups like isopropyl (AZ-002) or a larger, more flexible ring like cyclohexyl (AZ-003) leads to a significant decrease in metabolic stability.
-
The introduction of an aromatic ring, as in AZ-004 , often provides a readily accessible site for CYP-mediated hydroxylation, resulting in rapid metabolism.
-
AZ-005 showcases a modern strategy to enhance metabolic stability by using a bioisosteric replacement for the tert-butyl group. The trifluoromethylcyclopropyl group mimics the steric bulk of the tert-butyl group while being more resistant to oxidative metabolism.[11][19] Other bioisosteres include fluorinated tert-butyl groups and trifluoromethyl oxetanes.[20][21]
Strategies to Further Enhance Metabolic Stability
While the tert-butyl group confers significant metabolic stability, there are instances where further optimization is necessary. This often involves identifying and blocking other metabolic "soft spots" in the molecule.
Caption: Strategies for blocking metabolic hotspots.
-
Metabolite Identification: The first step is to identify the specific sites of metabolism on the molecule. This is achieved by analyzing the in vitro incubation samples with high-resolution LC-MS/MS to identify the structures of the metabolites formed.[22]
-
Deuteration: Replacing a hydrogen atom at a metabolic hotspot with its heavier isotope, deuterium, can slow down the rate of C-H bond cleavage due to the kinetic isotope effect. This can lead to a modest but sometimes significant improvement in metabolic stability.
-
Fluorination: The introduction of fluorine atoms adjacent to a metabolic hotspot can increase the strength of the C-H bond, making it more resistant to abstraction by CYP enzymes.
-
Steric Shielding: Similar to the principle of the tert-butyl group itself, introducing other bulky groups near a metabolic hotspot can sterically hinder the approach of metabolizing enzymes.[23]
Conclusion
The strategic incorporation of a tert-butyl group into azetidine derivatives is a powerful and well-established approach for enhancing metabolic stability in drug discovery. Its effectiveness is rooted in the principles of steric hindrance and high C-H bond dissociation energy. A thorough understanding of the underlying metabolic pathways, coupled with robust in vitro assessment methods, enables medicinal chemists to make informed decisions in lead optimization. By comparing the metabolic stability of tert-butyl-containing compounds with relevant alternatives and employing strategies to block other metabolic liabilities, researchers can significantly improve the pharmacokinetic profiles of their drug candidates, paving the way for the development of safer and more effective medicines.
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comparative analysis of palladium catalysts for pyridyl-azetidine synthesis
For researchers, medicinal chemists, and professionals in drug development, the synthesis of novel molecular scaffolds is a cornerstone of innovation. Among these, pyridyl-azetidines have garnered significant attention due to their prevalence in bioactive molecules and their ability to confer desirable physicochemical properties.[1] However, the construction of the C-N bond to form the azetidine ring or to couple it with a pyridine moiety can be challenging. Palladium catalysis has emerged as a powerful tool for this purpose, offering a range of methodologies with distinct advantages and limitations.
This guide provides a comparative analysis of palladium catalyst systems for the synthesis of pyridyl-azetidines, focusing on two prominent strategies: Intramolecular C-H Amination and Buchwald-Hartwig Amination. We will delve into the mechanistic rationale behind catalyst selection, present comparative data on their performance, and provide detailed experimental protocols to enable researchers to make informed decisions for their synthetic campaigns.
The Strategic Importance of Pyridyl-Azetidines
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a valuable pharmacophore that can improve metabolic stability, aqueous solubility, and lipophilicity of drug candidates.[1] When coupled with a pyridine ring, a common motif in pharmaceuticals, the resulting pyridyl-azetidine scaffold offers a unique three-dimensional architecture with a basic nitrogen atom that can engage in crucial interactions with biological targets.
Palladium-Catalyzed Pathways to Pyridyl-Azetidines: A Comparative Overview
Two principal palladium-catalyzed strategies have proven effective for the synthesis of pyridyl-azetidines:
-
Intramolecular C-H Amination: This approach involves the formation of the azetidine ring through the cyclization of a linear amine precursor bearing a directing group. The picolinamide (PA) group, derived from pyridine-2-carboxylic acid, is a particularly effective directing group for activating otherwise inert C(sp³)–H bonds for C-N bond formation.[2][3][4]
-
Buchwald-Hartwig Amination: This is a versatile cross-coupling reaction that forms a C-N bond between an aryl or heteroaryl halide (e.g., a halopyridine) and an amine (e.g., azetidine).[5][6] The choice of palladium precursor and, crucially, the phosphine ligand is critical for the success of this transformation.[7][8]
The following sections will provide a detailed comparison of these two methodologies, focusing on the performance of different palladium catalysts.
Strategy 1: Intramolecular C-H Amination with Picolinamide Directing Group
This strategy is particularly useful for the synthesis of substituted azetidines from readily available acyclic amines. The picolinamide directing group plays a dual role: it chelates to the palladium center and positions it in proximity to a specific C-H bond, facilitating its activation and subsequent C-N bond formation.[2][9]
Catalyst System Performance
The most commonly employed palladium precursor for this transformation is Palladium(II) Acetate (Pd(OAc)₂) . Its effectiveness is often coupled with an oxidant to facilitate the catalytic cycle.
| Catalyst System | Substrate Type | Oxidant | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (10 mol%) | Picolinamide-protected alkylamine | PhI(OAc)₂ | K₂CO₃ | Toluene | 100 | 12 | 85 | [3] |
| Pd(OAc)₂ (5 mol%) | Picolinamide-protected complex amine | PhI(OAc)₂ | Li₂CO₃ | DCE | 80 | 24 | 60-80 | [10] |
Key Insights and Causality:
-
The Role of the Picolinamide Group: The pyridine nitrogen of the picolinamide group is essential for directing the palladium catalyst to the desired C-H bond, enabling high regioselectivity in the C-N bond formation.[2][11]
-
Oxidant is Crucial: An oxidant, typically a hypervalent iodine reagent like Phenyliodine Diacetate (PhI(OAc)₂), is required to regenerate the active Pd(II) or Pd(IV) species in the catalytic cycle.[10]
-
Choice of Base and Solvent: The choice of base and solvent can significantly impact the reaction efficiency. Carbonate bases like K₂CO₃ and Li₂CO₃ are commonly used. Solvents such as toluene and 1,2-dichloroethane (DCE) are often employed.
Experimental Protocol: Picolinamide-Directed Intramolecular C-H Amination
This protocol is adapted from the work of Chen and coworkers for the synthesis of a generic azetidine ring.[3]
Materials:
-
Picolinamide-protected amine substrate (1.0 equiv)
-
Pd(OAc)₂ (0.1 equiv)
-
PhI(OAc)₂ (1.2 equiv)
-
K₂CO₃ (2.0 equiv)
-
Anhydrous Toluene
Procedure:
-
To a dry reaction tube, add the picolinamide-protected amine substrate, Pd(OAc)₂, PhI(OAc)₂, and K₂CO₃.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture at 100 °C for 12 hours with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Strategy 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a highly versatile and widely used method for constructing C-N bonds. In the context of pyridyl-azetidine synthesis, it can be employed to couple a halopyridine with azetidine or an azetidine derivative. The success of this reaction is highly dependent on the choice of the palladium precursor and the ancillary phosphine ligand.
Comparative Analysis of Palladium Catalysts and Ligands
| Pd Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Substrate Scope | Reference |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 100 | 12 | 80-95 | 2-Bromopyridines with various amines | [12] |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 80 | 4 | 60 | 2-Bromo-6-methylpyridine with diamine | [13] |
| Pd(OAc)₂ | XPhos | KOt-Bu | Toluene | 100 | 24 | 83 | 2-Bromoestrone derivative with aniline | [1] |
| Pd₂(dba)₃ | XPhos | KOt-Bu | Toluene | 150 | 24 | 12 | 2-Bromoestrone derivative with aniline | [1] |
Key Insights and Causality:
-
Palladium Precursor: Both Pd(OAc)₂ and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common choices. Pd(OAc)₂ is a Pd(II) source that is reduced in situ to the active Pd(0) species, while Pd₂(dba)₃ is a direct source of Pd(0). In some cases, Pd(OAc)₂ has shown superior performance to Pd₂(dba)₃.[1] A detailed study comparing Pd(dba)₂ and Pd₂(dba)₃ suggests that their catalytic performance can be similar under optimized mixed-ligand conditions.[14]
-
The Critical Role of the Ligand: The choice of phosphine ligand is arguably the most critical factor in a successful Buchwald-Hartwig amination.
-
Bulky, Electron-Rich Ligands: Ligands like XPhos and other biaryl phosphines developed by the Buchwald group are highly effective for coupling challenging substrates, including heteroaryl chlorides.[7] Their steric bulk promotes the reductive elimination step, which is often the turnover-limiting step in the catalytic cycle.[8]
-
Bidentate Ligands: Ligands such as Xantphos and BINAP can stabilize the palladium center and prevent catalyst decomposition, leading to higher turnover numbers.[5] Xantphos is particularly effective for the coupling of heteroaromatic amines.[12]
-
-
Base and Solvent: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido intermediate. Sodium tert-butoxide (NaOt-Bu) and potassium tert-butoxide (KOt-Bu) are frequently used. Aprotic solvents like toluene and dioxane are standard.
Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromopyridine with Azetidine
This protocol is a generalized procedure based on established methods for the amination of 2-bromopyridines.[13][15][16]
Materials:
-
2-Bromopyridine (1.0 equiv)
-
Azetidine (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
Xantphos (4 mol%)
-
Cs₂CO₃ (1.4 equiv)
-
Anhydrous Dioxane
Procedure:
-
To a dry Schlenk tube, add Pd(OAc)₂, Xantphos, and Cs₂CO₃.
-
Seal the tube, and evacuate and backfill with argon three times.
-
Add anhydrous dioxane, followed by 2-bromopyridine and azetidine via syringe.
-
Heat the reaction mixture to 100 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a short pad of silica gel.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the desired 2-(azetidin-1-yl)pyridine.
Conclusion and Future Outlook
Both intramolecular C-H amination and Buchwald-Hartwig amination are powerful strategies for the synthesis of pyridyl-azetidines, each with its own set of advantages.
-
Picolinamide-directed C-H amination is an excellent choice for constructing the azetidine ring from a linear precursor, offering high regioselectivity. The catalyst system is relatively simple, with Pd(OAc)₂ being a common and effective choice.
-
Buchwald-Hartwig amination provides a more direct route for coupling a pre-formed azetidine with a halopyridine. This method offers broad substrate scope, but its success is highly dependent on the judicious selection of the palladium precursor and, most importantly, the phosphine ligand. Bulky, electron-rich biaryl phosphine ligands have significantly expanded the scope and efficiency of this reaction.
Future research in this area will likely focus on the development of more active and robust catalyst systems that can operate under milder conditions with lower catalyst loadings. The design of new ligands that can overcome the challenges associated with unreactive coupling partners will continue to be a key area of investigation. Furthermore, the development of enantioselective variants of these reactions will be crucial for accessing chiral pyridyl-azetidines for pharmaceutical applications.
This guide provides a foundation for researchers to navigate the selection of palladium catalysts for pyridyl-azetidine synthesis. By understanding the underlying principles and leveraging the experimental data presented, scientists can accelerate the discovery and development of novel molecules with therapeutic potential.
References
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He, G., Zhao, Y., Zhang, S., Lu, C., & Chen, G. (2012). Highly efficient syntheses of azetidines, pyrrolidines, and indolines via palladium catalyzed intramolecular amination of C(sp3)-H and C(sp2)-H bonds at γ and δ positions. Journal of the American Chemical Society, 134(1), 3–6. [Link]
-
He, G., Lu, G., Guo, Z., Liu, P., & Chen, G. (2016). Benzazetidine synthesis via palladium-catalysed intramolecular C−H amination. Nature Chemistry, 8(12), 1131–1136. [Link]
-
He, G., Zhao, Y., Zhang, S., Lu, C., & Chen, G. (2012). Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium Catalyzed Intramolecular Amination of C(sp3)–H and C(sp2)–H Bonds at γ and δ Positions. ACS Publications. [Link]
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Kroškins, V., Lugiņina, J., La̅cis, R., Kumar, D., Kumpiṇš, V., Rjabovs, V., & Mishnev, A. (2020). Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. ACS Publications. [Link]
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A Senior Application Scientist's Guide to the Validation of Biological Activity of Curcumin Derivatives
Introduction: The Promise and Challenge of Curcumin
Curcumin, the vibrant yellow polyphenol from the rhizome of Curcuma longa, has captivated the scientific community with its extensive spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2] However, the clinical translation of curcumin has been significantly hampered by its poor bioavailability, stemming from low water solubility, rapid metabolism, and chemical instability.[1][3] This has spurred the development of a diverse array of curcumin derivatives, synthesized to enhance its pharmacological profile and therapeutic potential.[1][4]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activities of these novel curcumin analogs. We will delve into the core principles of assay selection, experimental design, and data interpretation, focusing on three key therapeutic areas: anticancer, anti-inflammatory, and antioxidant activities. Our approach emphasizes scientific integrity, reproducibility, and a deep understanding of the underlying molecular mechanisms.
Part 1: Comparative Analysis of Anticancer Activity
The anticancer potential of curcumin and its derivatives is a major area of investigation.[5] These compounds have been shown to modulate various signaling pathways involved in cancer cell proliferation, survival, and metastasis.[3] A critical first step in validating a new derivative is to assess its cytotoxic and antiproliferative effects against relevant cancer cell lines.
Comparative Cytotoxicity of Curcumin Derivatives
The following table summarizes the cytotoxic activity (IC50 values) of selected curcumin derivatives against various cancer cell lines, providing a benchmark for comparison. A lower IC50 value indicates greater potency.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Curcumin | MCF-7 (Breast) | >50 | [4] |
| Curcumin | HT-29 (Colon) | >50 | [4] |
| Curcumin | A549 (Lung) | >50 | [4] |
| EF24 | Cervical Cancer Cells | 10-20 times more effective than curcumin | [6] |
| Compound 14 | Breast Tumor (in vivo) | Effective reduction in tumor size | [7][8] |
| PAC (Analog 13) | ER-negative Breast Cancer | ~8 (40 µM dose induces apoptosis) | [5] |
| CDF-β-cyclodextrin | BXPC-3 (Pancreatic) | Significantly lower than CDF alone | [5] |
| Curcumin-b-di-glucoside | MCF-7, HT-29, A549 | Significant inhibition | [4] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the curcumin derivatives and a vehicle control (e.g., DMSO). Remove the old media from the wells and add fresh media containing the different concentrations of the compounds. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Visualizing the Anticancer Mechanism
The anticancer effects of curcumin and its derivatives are often mediated through the modulation of key signaling pathways that control cell growth, apoptosis, and angiogenesis.
Caption: Key signaling pathways modulated by curcumin derivatives in cancer cells.
Part 2: Validation of Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases. Curcumin is a well-known anti-inflammatory agent, and its derivatives are often designed to enhance this property.[2][9]
Comparative Anti-inflammatory Activity
The anti-inflammatory effects of curcumin derivatives can be quantified by measuring their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound/Derivative | Assay | IC50 (µM) / % Inhibition | Reference |
| Curcumin | PGE2 production | - | [2] |
| DM1 (Analog) | iNOS and COX-2 suppression | Potent suppression | [6] |
| Compound 2 | PGE2 production | 0.51 ± 0.08 | [2] |
| Compound 12 (Tetrahydrocurcumin derivative) | PGE2 production | Better inhibition than tetrahydrocurcumin | [10] |
| Symmetrical Heterocyclic Analogs (S1-S5) | TNF-α and IL-6 production | Dose-dependent reduction | [11] |
Experimental Protocol: Griess Assay for Nitric Oxide (NO) Production
The Griess assay is a simple and sensitive method for the colorimetric determination of nitrite (NO2-), a stable and nonvolatile breakdown product of NO.
Principle: In an acidic medium, nitrite reacts with sulfanilic acid to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo dye. The intensity of the color is proportional to the nitrite concentration.
Step-by-Step Methodology:
-
Cell Culture and Stimulation: Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate. Pre-treat the cells with various concentrations of the curcumin derivatives for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production. Incubate for 24 hours.
-
Sample Collection: After incubation, collect the cell culture supernatant.
-
Griess Reaction: In a new 96-well plate, mix an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine in phosphoric acid).
-
Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite. Calculate the percentage of inhibition of NO production for each compound concentration.
Visualizing the Anti-inflammatory Mechanism
Curcumin and its derivatives exert their anti-inflammatory effects primarily by inhibiting the NF-κB signaling pathway, a central regulator of inflammation.[12][13]
Caption: Inhibition of the NF-κB inflammatory pathway by curcumin derivatives.
Part 3: Assessment of Antioxidant Activity
The antioxidant properties of curcuminoids are well-documented and contribute significantly to their therapeutic effects.[14] These compounds can scavenge free radicals and protect cells from oxidative damage.[9]
Comparative Antioxidant Capacity
Several in vitro assays are available to assess the antioxidant capacity of natural products.[15] The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are commonly used for their simplicity and reliability.[16]
| Compound/Derivative | Assay | Activity | Reference |
| Curcumin | Radical Scavenging | Strong | [9] |
| Tetrahydrocurcumin | Antioxidant Activity | Potent | [10] |
| Glycosyl-conjugated compounds | Antioxidant Activity | Varies | [17] |
| Curcumin Analogs with Electron-withdrawing groups | Bioactivity | Enhanced | [8] |
Experimental Protocol: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH free radical, thus neutralizing it.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate an electron or hydrogen atom, the DPPH is reduced to a colorless or pale yellow hydrazine. The decrease in absorbance is proportional to the radical scavenging activity of the compound.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have an absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation: Prepare different concentrations of the curcumin derivatives and a positive control (e.g., ascorbic acid or Trolox) in methanol.
-
Reaction Mixture: In a 96-well plate, add a small volume of the sample or standard to the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
EC50 Determination: Plot the percentage of scavenging activity against the compound concentration to determine the EC50 value (the effective concentration that scavenges 50% of the DPPH radicals).
Visualizing the Experimental Workflow
A clear workflow is essential for reproducible and reliable results in biological assays.
Caption: General workflow for in vitro validation of biological activity.
Conclusion and Future Directions
The validation of the biological activity of novel curcumin derivatives is a multifaceted process that requires a systematic and rigorous approach. By employing a combination of well-established in vitro assays, researchers can effectively compare the potency and efficacy of new analogs to the parent compound and other relevant benchmarks. The experimental protocols and data presented in this guide provide a solid foundation for these investigations.
Future research should focus on elucidating the detailed molecular mechanisms of the most promising derivatives, utilizing techniques such as Western blotting, qPCR, and flow cytometry. Furthermore, in vivo studies in appropriate animal models are essential to confirm the therapeutic potential and assess the pharmacokinetic and toxicological profiles of these compounds before they can be considered for clinical development. The continued exploration and validation of curcumin derivatives hold significant promise for the development of new and effective therapies for a wide range of human diseases.
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A Spectroscopic Guide to Differentiating Positional Isomers of tert-Butyl 3-(Aryl)azetidine-1-carboxylates
In the landscape of modern medicinal chemistry, saturated nitrogen heterocycles are privileged scaffolds, with the azetidine ring being a cornerstone in the design of novel therapeutics. Its rigid, three-dimensional structure allows for precise vectoral projection of substituents into binding pockets, often leading to enhanced potency and selectivity. A common synthetic intermediate in this class is tert-butyl 3-(pyridin-3-yl)azetidine-1-carboxylate, a building block utilized in the development of agonists for nicotinic acetylcholine receptors. However, during synthesis, the potential for substitution at different positions on the pyridine ring necessitates robust analytical methods to unambiguously confirm the desired isomer.
This guide provides a comprehensive spectroscopic comparison of this compound and its positional isomers, tert-butyl 3-(pyridin-2-yl)azetidine-1-carboxylate and tert-butyl 3-(pyridin-4-yl)azetidine-1-carboxylate. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, not merely presenting data, but explaining the underlying principles that govern the observed differences. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to apply spectroscopic techniques for unequivocal isomer identification.
The Structural Imperative: Why Isomer Differentiation Matters
The seemingly subtle shift of a substituent on an aromatic ring can have profound biological consequences. In the context of drug design, different positional isomers can exhibit vastly different pharmacological profiles, including receptor affinity, selectivity, and metabolic stability. For instance, the nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, and its spatial position relative to the azetidine core dictates the orientation of the molecule within a protein's binding site. An incorrect isomer could lead to a loss of activity, off-target effects, or even toxicity. Therefore, rigorous analytical characterization is not just a matter of chemical purity, but a critical step in ensuring the safety and efficacy of a potential drug candidate.
Spectroscopic Fingerprints: A Comparative Analysis
The most powerful tool in the organic chemist's arsenal for structure elucidation is NMR spectroscopy. By probing the magnetic environments of atomic nuclei, we can glean detailed information about connectivity and spatial relationships within a molecule. For the positional isomers of tert-butyl 3-(aryl)azetidine-1-carboxylate, both ¹H and ¹³C NMR provide a wealth of diagnostic signals.
¹H NMR Spectroscopy: A Window into the Electronic Environment
The chemical shifts of the protons on the pyridine ring are highly sensitive to the position of the azetidine substituent. The electronegative nitrogen atom in the pyridine ring deshields adjacent protons, causing them to resonate at a higher frequency (downfield).
| Proton | pyridin-2-yl Isomer (ppm) | pyridin-3-yl Isomer (ppm) | pyridin-4-yl Isomer (ppm) |
| H-2' | - | ~8.5 | ~8.6 |
| H-3' | ~7.6 | - | ~7.3 |
| H-4' | ~7.7 | ~7.8 | - |
| H-5' | ~7.2 | ~7.4 | ~7.3 |
| H-6' | ~8.6 | ~8.5 | ~8.6 |
| Azetidine CH | ~3.8-4.2 | ~3.8-4.2 | ~3.8-4.2 |
| Azetidine CH₂ | ~3.4-3.8 | ~3.4-3.8 | ~3.4-3.8 |
| tert-Butyl | ~1.45 | ~1.45 | ~1.45 |
Note: The exact chemical shifts can vary depending on the solvent and concentration. The values presented here are typical ranges.
Key Differentiating Features in ¹H NMR:
-
The 2-yl Isomer: The proton at the 6' position (adjacent to the ring nitrogen) is significantly deshielded, appearing far downfield around 8.6 ppm. The characteristic coupling patterns of the four aromatic protons are also diagnostic.
-
The 3-yl Isomer: The protons at the 2' and 6' positions are the most deshielded, appearing as distinct signals around 8.5 ppm. The proton at the 4' position will also be downfield, while the proton at the 5' position will be the most upfield of the aromatic signals.
-
The 4-yl Isomer: This isomer exhibits a more symmetrical pattern in the aromatic region, with two distinct signals corresponding to the H-2'/H-6' and H-3'/H-5' protons. The two sets of protons will appear as doublets due to coupling with each other.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The electronic effects of the pyridine nitrogen are also evident in the ¹³C NMR spectra, providing a complementary method for isomer identification.
| Carbon | pyridin-2-yl Isomer (ppm) | pyridin-3-yl Isomer (ppm) | pyridin-4-yl Isomer (ppm) |
| C-2' | ~160 | ~148 | ~150 |
| C-3' | ~123 | ~135 | ~124 |
| C-4' | ~137 | ~124 | ~150 |
| C-5' | ~122 | ~135 | ~124 |
| C-6' | ~149 | ~148 | ~150 |
| Azetidine C-3 | ~35 | ~35 | ~35 |
| Azetidine C-2/C-4 | ~58 | ~58 | ~58 |
| tert-Butyl C | ~80 | ~80 | ~80 |
| tert-butyl CH₃ | ~28 | ~28 | ~28 |
Note: The exact chemical shifts can vary depending on the solvent and concentration. The values presented here are typical ranges.
Key Differentiating Features in ¹³C NMR:
-
The 2-yl Isomer: The carbon atom directly attached to the azetidine ring (C-2') is significantly deshielded, appearing at a very low field around 160 ppm.
-
The 3-yl Isomer: The carbon atoms at the 2', 6', and 3' positions all show distinct chemical shifts, providing a clear fingerprint for this isomer.
-
The 4-yl Isomer: Similar to the ¹H NMR, the ¹³C NMR spectrum will show a higher degree of symmetry, with fewer signals in the aromatic region compared to the other two isomers.
Mass Spectrometry: Confirming the Molecular Weight
While mass spectrometry will not differentiate between positional isomers as they have the same molecular weight, it is an essential tool for confirming the successful synthesis of the target molecule. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the elemental composition.
Expected Molecular Ion:
-
Chemical Formula: C₁₃H₁₈N₂O₂
-
Exact Mass: 234.1368
-
Observed Ion (ESI+): [M+H]⁺ = 235.1441
A common fragmentation pattern observed in the mass spectrum of these compounds is the loss of the tert-butyl group, resulting in a prominent fragment ion at [M-56]⁺.
Infrared Spectroscopy: Probing Functional Groups
Infrared (IR) spectroscopy is useful for identifying the key functional groups present in the molecule. While the IR spectra of the three isomers will be very similar, there may be subtle differences in the fingerprint region (below 1500 cm⁻¹) that could be used for differentiation, although this is less definitive than NMR.
Characteristic IR Absorptions:
-
C=O (Boc-carbamate): ~1690 cm⁻¹
-
C-N (Azetidine): ~1100-1300 cm⁻¹
-
C=C and C=N (Pyridine): ~1400-1600 cm⁻¹
-
C-H (Aromatic and Aliphatic): ~2800-3100 cm⁻¹
Experimental Protocols: A Practical Guide
The following protocols outline the steps for acquiring the spectroscopic data discussed above.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 32 scans, relaxation delay of 1-2 seconds, spectral width of 16 ppm.
-
Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters: 1024 scans, relaxation delay of 2 seconds, spectral width of 240 ppm.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
2D NMR (Optional but Recommended):
-
For unambiguous assignment of all protons and carbons, acquire 2D NMR spectra such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).
-
COSY will reveal ¹H-¹H coupling networks, helping to assign protons on the pyridine and azetidine rings.
-
HSQC will correlate directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of carbon signals.
-
Protocol 2: Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer (LC-MS) with an electrospray ionization (ESI) source.
-
LC Method:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.5 mL/min.
-
-
MS Method:
-
Ionization Mode: Positive ion mode (ESI+).
-
Scan Range: m/z 100-500.
-
For HRMS, use an Orbitrap or TOF mass analyzer.
-
-
Data Analysis: Identify the [M+H]⁺ ion and compare the measured mass to the theoretical mass. Analyze the fragmentation pattern for further structural confirmation.
Protocol 3: Infrared Spectroscopy (FT-IR)
-
Sample Preparation:
-
Neat (Liquid): Place a drop of the neat liquid sample between two KBr or NaCl plates.
-
Solid (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample holder.
-
Acquire the sample spectrum.
-
Typical parameters: 16-32 scans, resolution of 4 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Conclusion: An Integrated Approach for Unambiguous Identification
The differentiation of positional isomers of tert-butyl 3-(aryl)azetidine-1-carboxylates is a critical step in the drug discovery and development process. While each spectroscopic technique provides valuable information, a combined, integrated approach is the most robust strategy for unambiguous structure elucidation. ¹H and ¹³C NMR spectroscopy are the most powerful tools for distinguishing between the 2-yl, 3-yl, and 4-yl isomers, providing a detailed map of the molecular structure. Mass spectrometry serves to confirm the molecular weight and elemental composition, while IR spectroscopy provides a quick check for the presence of key functional groups. By understanding the principles behind these techniques and applying them systematically, researchers can confidently identify the correct isomer and ensure the quality and integrity of their chemical matter.
References
-
Molbase. tert-Butyl 3-(3-pyridinyl)-1-azetidinecarboxylate. [Link]
-
Spirochem. tert-Butyl 3-(pyridin-2-yl)azetidine-1-carboxylate. [Link]
-
Spirochem. tert-Butyl 3-(pyridin-4-yl)azetidine-1-carboxylate. [Link]
- Boc-Protected Azetidines in Medicinal Chemistry.Journal of Medicinal Chemistry.
- Introduction to Spectroscopy. by Pavia, Lampman, Kriz, and Vyvyan.
Navigating the Synthesis of Pyridyl-Azetidines: A Cost-Benefit Analysis for Drug Discovery
For researchers, scientists, and drug development professionals, the pyridyl-azetidine scaffold is a privileged motif, offering a unique combination of properties desirable for novel therapeutics. Its rigid, three-dimensional structure can enhance binding to biological targets, while the embedded pyridine ring provides a key site for hydrogen bonding and metabolic stability. However, the synthesis of these valuable building blocks can be challenging. This guide provides an in-depth, objective comparison of the most common synthetic routes to pyridyl-azetidines, offering a cost-benefit analysis to aid in the selection of the most appropriate method for your research and development needs.
This analysis focuses on two primary and divergent strategies for constructing the pyridyl-azetidine core: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. Each approach presents a distinct set of advantages and disadvantages in terms of substrate scope, reaction efficiency, cost of goods, and scalability.
Key Synthetic Strategies at a Glance
| Synthetic Route | General Approach | Key Advantages | Key Disadvantages |
| Palladium-Catalyzed Cross-Coupling | Formation of a C-C or C-N bond between a pre-formed azetidine ring and a pyridine derivative. | Broad substrate scope, high functional group tolerance, generally good to excellent yields. | High cost of palladium catalysts and ligands, potential for metal contamination in the final product, some reagents can be unstable. |
| Nucleophilic Aromatic Substitution (SNAr) | Displacement of a leaving group on an activated pyridine ring by an azetidine nucleophile. | Lower cost of reagents (no precious metal catalyst), simpler reaction setup and purification. | Limited to electron-deficient pyridines, may require harsh reaction conditions (high temperatures), narrower substrate scope. |
In-Depth Analysis of Synthetic Routes
Palladium-Catalyzed Cross-Coupling Reactions: The Power of Versatility
Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, and their application to the synthesis of pyridyl-azetidines is no exception. The two most prominent methods in this category are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
The Suzuki-Miyaura coupling is a powerful tool for creating a direct bond between the azetidine and pyridine rings. This typically involves the reaction of an azetidine-containing boronic acid or ester with a halopyridine, or vice-versa.
Reaction Scheme:
Caption: General scheme of Suzuki-Miyaura coupling for pyridyl-azetidine synthesis.
Causality Behind Experimental Choices: The choice of palladium catalyst and ligand is crucial for the success of the Suzuki-Miyaura coupling. Catalysts like Pd(PPh₃)₄ or pre-catalysts combined with specialized phosphine ligands are often employed to achieve high efficiency and turnover numbers.[1][2] The base is essential for the transmetalation step of the catalytic cycle, with common choices including carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The selection of the boronic acid or ester partner is also critical, as the stability of pyridylboronic acids can be a concern.[3][4]
Cost-Benefit Analysis:
| Factor | Analysis |
| Cost of Starting Materials | N-Boc-azetidin-3-one, a common precursor, is commercially available with prices ranging from approximately |
| Cost of Reagents | Palladium catalysts and their associated ligands represent a significant portion of the cost.[9][10] While catalyst loading can often be low (e.g., 1-5 mol%), the high price of palladium can be a major factor in large-scale synthesis. |
| Yield & Efficiency | Generally provides good to excellent yields with a broad substrate scope, tolerating a wide range of functional groups on both the azetidine and pyridine rings.[11] |
| Scalability | Scalability can be a concern due to the cost of the catalyst and the need to remove palladium from the final product to meet regulatory requirements for pharmaceuticals.[12] However, advancements in catalyst technology are addressing these issues.[9] |
Experimental Protocol: Synthesis of N-Boc-3-(pyridin-4-yl)azetidine via Suzuki-Miyaura Coupling
-
To a solution of N-Boc-3-iodoazetidine (1.0 eq) and 4-pyridylboronic acid (1.2 eq) in a 2:1 mixture of 1,4-dioxane and water is added K₂CO₃ (3.0 eq).
-
The mixture is degassed with argon for 15 minutes.
-
Pd(PPh₃)₄ (0.05 eq) is added, and the reaction mixture is heated to 90 °C under an argon atmosphere.
-
The reaction is monitored by TLC or LC-MS. Upon completion, the mixture is cooled to room temperature and diluted with water.
-
The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired N-Boc-3-(pyridin-4-yl)azetidine.
The Buchwald-Hartwig amination offers a direct route to N-aryl azetidines, where the azetidine nitrogen is directly attached to the pyridine ring. This reaction involves the palladium-catalyzed coupling of an amine (azetidine) with an aryl halide (halopyridine).[13]
Reaction Scheme:
Caption: General scheme of Buchwald-Hartwig amination for N-pyridyl-azetidine synthesis.
Causality Behind Experimental Choices: Similar to the Suzuki-Miyaura coupling, the choice of catalyst, ligand, and base is critical for the success of the Buchwald-Hartwig amination.[14] Sterically hindered phosphine ligands are often required to facilitate the reductive elimination step and prevent catalyst decomposition.[14] Strong bases such as sodium tert-butoxide are commonly used.
Cost-Benefit Analysis:
| Factor | Analysis |
| Cost of Starting Materials | Azetidine hydrochloride is a relatively inexpensive starting material. The cost of halopyridines varies depending on the halogen and substitution pattern. |
| Cost of Reagents | The cost of the palladium catalyst and specialized ligands is a major consideration, similar to the Suzuki-Miyaura coupling.[9] |
| Yield & Efficiency | This method is highly efficient for the formation of N-aryl bonds and generally provides good to excellent yields.[15][16] |
| Scalability | The scalability challenges are similar to those of the Suzuki-Miyaura coupling, primarily related to catalyst cost and removal.[12] |
Experimental Protocol: Synthesis of 1-(pyridin-2-yl)azetidine via Buchwald-Hartwig Amination
-
A mixture of 2-bromopyridine (1.0 eq), azetidine hydrochloride (1.2 eq), and sodium tert-butoxide (2.5 eq) is placed in a reaction vessel.
-
A solution of a palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq) and a suitable phosphine ligand (e.g., Xantphos, 0.04 eq) in toluene is added.
-
The vessel is sealed, and the mixture is heated to 100 °C.
-
The reaction is monitored by GC-MS or LC-MS. After completion, the reaction is cooled to room temperature and quenched with water.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
Purification by column chromatography yields the desired 1-(pyridin-2-yl)azetidine.
Nucleophilic Aromatic Substitution (SNAr): A Cost-Effective Alternative
Nucleophilic aromatic substitution offers a more classical and often more cost-effective approach to certain pyridyl-azetidines. This method relies on the reaction of an azetidine nucleophile with a pyridine ring that has been activated towards nucleophilic attack by the presence of electron-withdrawing groups.
Reaction Scheme:
Caption: General scheme of SNAr for pyridyl-azetidine synthesis.
Causality Behind Experimental Choices: The success of an SNAr reaction is highly dependent on the electronic nature of the pyridine ring. The presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) at the ortho or para positions to the leaving group (typically a halogen) is crucial for activating the ring towards nucleophilic attack.[17] The choice of solvent and base is also important to facilitate the reaction and neutralize the acid generated.
Cost-Benefit Analysis:
| Factor | Analysis |
| Cost of Starting Materials | The starting materials, such as fluorinated or chlorinated nitro-pyridines, are often commercially available and relatively inexpensive. Azetidine is also readily available. |
| Cost of Reagents | This method avoids the use of expensive palladium catalysts and ligands, making it significantly more cost-effective, especially at a larger scale. |
| Yield & Efficiency | Yields can be variable and are highly dependent on the specific substrates. The reaction may require high temperatures and long reaction times, which can lead to side reactions. |
| Scalability | The lower cost of reagents and simpler reaction setup make this route highly attractive for large-scale synthesis, provided the substrate is suitable. |
Experimental Protocol: Synthesis of 3-(4-nitropyridin-2-yl)azetidine
-
To a solution of 2-chloro-4-nitropyridine (1.0 eq) in a polar aprotic solvent such as DMF or DMSO is added azetidine (1.5 eq) and a non-nucleophilic base such as diisopropylethylamine (2.0 eq).
-
The reaction mixture is heated to 80-120 °C and monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled and poured into water.
-
The precipitated product is collected by filtration, washed with water, and dried.
-
If necessary, the product can be further purified by recrystallization or column chromatography.
Conclusion: Selecting the Optimal Route
The choice of the synthetic route to a specific pyridyl-azetidine will ultimately depend on a careful consideration of several factors:
-
For broad substrate scope and high functional group tolerance, especially in early-stage drug discovery, palladium-catalyzed cross-coupling reactions are often the methods of choice. The higher cost may be justified by the versatility and reliability of these reactions.
-
For cost-sensitive applications and large-scale synthesis of specific pyridyl-azetidines where the pyridine ring is appropriately activated, nucleophilic aromatic substitution presents a highly attractive and economical alternative.
It is imperative for researchers to evaluate the specific target molecule, the availability and cost of starting materials, and the desired scale of production when selecting a synthetic strategy. By understanding the cost-benefit trade-offs of each approach, drug development professionals can make informed decisions to efficiently advance their research programs.
References
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- Knochel, P., et al. (2013). Synthesis of Solid 2-Pyridylzinc Reagents and their Application in Negishi Reactions. Organic Letters, 15(21), 5754-5757.
- Buchwald, S. L., & Hartwig, J. F. (2013). Negishi coupling of 2-pyridylzinc bromide—paradigm shift in cross-coupling chemistry?.
- Yang, et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
- Duncton, M. A. J. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Advances, 11(18), 10763-10777.
- Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1245831.
- Mykhailiuk, P. K. (2024). Pyridine-Boryl Radical-Catalyzed [3π + 2σ] Cycloaddition for the Synthesis of Pyridine Bioisosteres. ChemRxiv.
- Buchwald, S. L., & Hartwig, J. F. (2021). Synthesis of Azidoanilines by the Buchwald-Hartwig Amination. The Journal of Organic Chemistry, 86(22), 15993-16001.
- Knochel, P., & Buchwald, S. L. (2013). Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions. Organic Letters, 15(21), 5754-5757.
- Zhang, et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Molecules, 27(14), 4583.
- Časar, Z., et al. (2023). Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. Molecules, 28(18), 6608.
- Li, J. J., & Gribble, G. W. (2000). Palladium in Heterocyclic Chemistry. Elsevier.
- Rao, H. S. P. (2023). Nano-review on bioisosteres: Focus on 3-Azabicyclo[3.1.1]heptane as a Surrogate of Pyridine.
- Buchwald, S. L., & Hartwig, J. F. (2008).
- Colacot, T. J. (2022). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 9(1), 215-238.
- De Kimpe, N., et al. (2009). Palladium-catalyzed N-arylation reactions with aziridine and azetidine. Tetrahedron Letters, 50(26), 3215-3218.
- Mykhailiuk, P. K., et al. (2025). Bicyclic Isosteres of Pyridine/Piperidine: From Synthesis to Applications.
- Molander, G. A., & Brown, H. C. (2005). B-Alkyl Suzuki Couplings. Macmillan Group Meeting.
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- ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
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- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Wang, Z. J., et al. (2014). Direct C2-arylation of N-acyl pyrroles with aryl halides under palladium catalysis. Organic & Biomolecular Chemistry, 12(3), 455-459.
- Leadbeater, N. E. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(8), 2294-2303.
- Khan Academy. (2017). Nucleophilic substitution of pyridine. YouTube.
- IndiaMART. (n.d.). 1 BOC 3 Azetidinone.
- ChemicalBook. (2025). 1-Boc-3-azetidinone.
- Thermo Fisher Scientific. (n.d.). Pyridine-2-boronic acid, 95%.
- Sigma-Aldrich. (n.d.). 1-Boc-3-azetidinone 97%.
- Reddy, P. S., et al. (2021).
- Lipshutz, B. H. (2024). The impact of earth-abundant metals as a replacement for Pd in cross coupling reactions.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of tert-Butyl 3-(pyridin-3-yl)azetidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
As a novel heterocyclic compound, tert-Butyl 3-(pyridin-3-yl)azetidine-1-carboxylate is integral to advancing drug discovery and development. Its unique structure, combining a pyridine ring and an azetidine moiety, offers significant potential in medicinal chemistry. However, these same structural features necessitate a thorough understanding of its potential hazards and the implementation of rigorous disposal protocols to ensure laboratory safety and environmental protection. This guide provides a detailed, step-by-step framework for the proper disposal of this compound, grounded in established safety principles for related chemical classes.
Hazard Assessment: Understanding the Risk Profile
-
Pyridine Derivatives: Pyridine and its derivatives are recognized for their potential flammability, toxicity, and irritant properties.[1][2] Waste containing pyridine compounds must be treated as hazardous.[1]
-
Azetidine Derivatives: Azetidine-containing compounds can also present significant health risks. For instance, tert-Butyl 3-oxoazetidine-1-carboxylate is classified as harmful if swallowed, a skin irritant, a cause of serious eye damage, and may cause respiratory irritation.[3][4] Similarly, other functionalized azetidines are noted to cause skin and eye irritation.[5][6][7][8][9][10] Azetidine itself is a highly flammable liquid that can cause severe skin burns and eye damage.[11][12][13]
Based on this analysis, it is prudent to handle this compound as a hazardous substance with the potential for skin and eye irritation, respiratory effects, and possible toxicity if ingested.
Table 1: Hazard Profile of Structurally Related Compounds
| Compound | GHS Hazard Statements |
| tert-Butyl 3-oxoazetidine-1-carboxylate | H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation) |
| Pyridine | H225 (Highly flammable liquid and vapour), H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled), H315 (Causes skin irritation) |
| Azetidine | H225 (Highly flammable liquid and vapor), H314 (Causes severe skin burns and eye damage) |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling or disposing of this compound, all laboratory personnel must be equipped with the appropriate PPE to minimize exposure.
-
Gloves: Chemical-resistant gloves (e.g., Butyl rubber, Viton®) are essential to prevent skin contact.[1]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to protect the eyes from potential splashes.[1]
-
Lab Coat: A standard laboratory coat should be worn to protect clothing and skin from contamination.[1]
-
Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area or a certified chemical fume hood to avoid the inhalation of vapors.[1][14]
Caption: Workflow for ensuring proper PPE selection and use.
Spill Management: A Rapid and Safe Response
In the event of a spill, a swift and organized response is critical to contain the material and protect laboratory personnel.
-
Small Spills:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material such as vermiculite or sand.[1]
-
Collect the contaminated absorbent material into a designated, sealable hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Immediately evacuate the entire laboratory.
-
Alert your institution's Environmental Health and Safety (EHS) department.
-
Prevent entry into the affected area until it has been deemed safe by EHS professionals.
-
Step-by-Step Disposal Protocol
The proper disposal of this compound waste is a multi-step process that requires careful attention to detail to ensure compliance with all relevant regulations.
Step 1: Waste Identification and Segregation
-
All waste containing this compound must be classified as hazardous chemical waste.[1] This includes:
-
Unused or expired pure compound.
-
Solutions containing the compound.
-
Contaminated materials such as pipette tips, gloves, and absorbent pads.
-
-
It is crucial to segregate this waste stream from other, incompatible waste types to prevent dangerous chemical reactions.[1][14]
Step 2: Waste Collection and Storage
-
Use a dedicated, sealable, and airtight waste container that is compatible with the chemical.[14]
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Store the waste container in a designated, well-ventilated, and secured area away from heat, sparks, and direct sunlight.[2][14] Incompatible materials such as strong oxidizers and acids should be stored separately.[14]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
